molecular formula C9H7NO3 B1370154 Methyl benzo[d]oxazole-6-carboxylate CAS No. 1305711-40-3

Methyl benzo[d]oxazole-6-carboxylate

Cat. No.: B1370154
CAS No.: 1305711-40-3
M. Wt: 177.16 g/mol
InChI Key: QIZBJGJDALUIEN-UHFFFAOYSA-N
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Description

Methyl benzo[d]oxazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZBJGJDALUIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615834
Record name Methyl 1,3-benzoxazole-6-carboxylate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-40-3
Record name 6-Benzoxazolecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-benzoxazole-6-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40615834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl benzo[d]oxazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal and materials chemistry. The document delineates a robust, two-stage synthetic strategy, commencing with the synthesis of the key precursor, methyl 3-amino-4-hydroxybenzoate, followed by its cyclocondensation to form the target benzoxazole core. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the causality behind critical process parameters. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecular scaffold.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged class of heterocyclic compounds, characterized by the fusion of a benzene ring and an oxazole ring. This structural motif is a cornerstone in numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The specific target of this guide, this compound, serves as a valuable building block for the synthesis of more complex molecules. Its structure is closely related to precursors for drugs like Tafamidis, which is used to treat transthyretin amyloidosis, highlighting the scaffold's relevance in modern drug discovery.[2][3]

The synthesis of the benzoxazole ring is a fundamental transformation in organic chemistry. The most common and direct approach involves the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative.[1] This process typically proceeds via an initial acylation of the amine, followed by a subsequent intramolecular cyclization and dehydration step to yield the aromatic benzoxazole system.[1] This guide will focus on a specific and practical application of this strategy.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-stage process. This strategy ensures high purity of intermediates and provides robust, scalable reaction conditions.

  • Stage 1: Precursor Synthesis. Esterification of 3-amino-4-hydroxybenzoic acid to produce the key intermediate, methyl 3-amino-4-hydroxybenzoate.

  • Stage 2: Cyclocondensation. Formation of the benzoxazole ring via the reaction of the precursor with a one-carbon source, such as formic acid, followed by acid-catalyzed dehydration.

The following diagram provides a high-level overview of this synthetic workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzoxazole Formation A 3-Amino-4-hydroxybenzoic Acid B Methyl 3-amino-4-hydroxybenzoate A->B  Fischer Esterification (MeOH, Acid Catalyst) C Methyl 3-amino-4-hydroxybenzoate D This compound C->D  Cyclocondensation (Formic Acid, Heat)

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

The synthesis of the key precursor is achieved through a classic Fischer esterification. This reaction is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.

Mechanistic Rationale

The use of an acid catalyst (e.g., sulfuric acid, thionyl chloride, or trimethylsilyl chloride) is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (methanol). To drive the equilibrium towards the product, an excess of the alcohol is typically used as the solvent. The removal of water, the reaction byproduct, would also favor ester formation. Anhydrous conditions are critical to prevent hydrolysis of both the catalyst and the resulting ester.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[4][5]

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)[4]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirring mixture. Causality Note: This addition is exothermic and generates HCl gas in situ, which acts as the catalyst. Slow addition prevents a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralization: To the resulting residue, slowly add a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Trustworthiness Note: This step neutralizes the acidic catalyst and any remaining HCl, which is crucial for preventing ester hydrolysis during extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethanol/water to afford methyl 3-amino-4-hydroxybenzoate as a solid.[4][6]

Data Summary
ParameterValue/ConditionPurpose
Starting Material3-Amino-4-hydroxybenzoic acidSource of the core structure
ReagentAnhydrous MethanolReactant and solvent
CatalystThionyl Chloride (SOCl₂)In-situ generation of HCl catalyst
TemperatureReflux (~65 °C)Provides activation energy
Reaction Time4-16 hoursTo ensure reaction completion
Typical Yield57-95% (post-purification)[4]Efficiency of the transformation

Stage 2: Synthesis of this compound

This stage involves the crucial ring-forming reaction. The 2-aminophenol derivative synthesized in Stage 1 undergoes cyclocondensation with formic acid.

Mechanistic Rationale

The formation of the benzoxazole ring from a 2-aminophenol and a carboxylic acid is a well-established transformation known as the Phillips condensation. The mechanism involves two key steps:

  • Amide Formation: The amino group of methyl 3-amino-4-hydroxybenzoate acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate after dehydration.

  • Intramolecular Cyclization & Dehydration: Under heating or acidic conditions, the phenolic hydroxyl group performs a nucleophilic attack on the amide carbonyl carbon. This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable, aromatic benzoxazole ring.

Caption: Reaction mechanism for benzoxazole formation.

Detailed Experimental Protocol

This protocol is based on general procedures for the Phillips condensation.[1][7]

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • Formic Acid (≥95%)

  • Polyphosphoric Acid (PPA) or another strong acid catalyst (optional, but recommended)

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Combine methyl 3-amino-4-hydroxybenzoate (1.0 eq) and an excess of formic acid (5-10 eq) in a round-bottom flask. Expertise Insight: Formic acid serves as both the reactant and a mildly acidic medium.

  • Heating: Heat the mixture to 100-120 °C for 2-4 hours. The reaction progress should be monitored by TLC. For more challenging substrates or to improve reaction rates, a catalyst like polyphosphoric acid can be added, and the mixture heated at a higher temperature (e.g., 150-180 °C).[1]

  • Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. This will cause the crude product to precipitate.

  • Neutralization and Filtration: Carefully neutralize the acidic solution by adding solid NaHCO₃ in portions until the pH is ~7. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove residual salts and acid.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Data Summary
ParameterValue/ConditionPurpose
Starting MaterialMethyl 3-amino-4-hydroxybenzoateProvides the aminophenol backbone
ReagentFormic AcidC1 source for the oxazole ring
Temperature100-120 °CDrives the condensation and dehydration
Reaction Time2-4 hoursTo ensure reaction completion
Work-upPrecipitation in waterIsolates the product from the reaction medium
PurificationRecrystallization/ChromatographyTo achieve high purity of the final product

Structural Characterization

Confirmation of the final product's identity and purity is paramount. Standard spectroscopic techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system, a singlet for the proton at the C2 position, and a singlet for the methyl ester protons. The specific chemical shifts and coupling patterns will confirm the substitution pattern.[8][9]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom. Key signals to identify include the carbonyl carbon of the ester group (~165-170 ppm), the C2 carbon of the oxazole ring (~150-165 ppm), and the various aromatic carbons.[8][10]

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (C₉H₇NO₃, MW: 177.16 g/mol ).[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H and O-H stretching bands from the precursor and the appearance of characteristic C=N and C-O-C stretching vibrations of the benzoxazole ring.

Conclusion and Future Perspectives

The two-stage synthesis of this compound presented here is a reliable and well-understood pathway. It relies on fundamental organic reactions—Fischer esterification and Phillips condensation—making it accessible and scalable. The integrity of the process is validated by careful control of reaction conditions, such as the use of anhydrous solvents and appropriate work-up procedures to ensure product stability and purity.

Future research in this area may focus on developing greener synthetic alternatives. This could involve the use of reusable solid acid catalysts for the esterification step or exploring solvent-free, microwave-assisted conditions for the cyclization step, which can significantly reduce reaction times and environmental impact.[3][7][12]

References

  • Kaur, N., & Kishore, D. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25419. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Šlachtová, V., Gucký, T., & Pauk, K. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20211-20220. Retrieved from [Link]

  • Reddy, C. K., Kumar, M. S., & Reddy, P. P. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Organic Preparations and Procedures International, 40(6), 579-584. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • AIP Publishing. (n.d.). Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6. Retrieved from [Link]

  • Open Research Oklahoma. (2022). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of methyl benzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and standard analytical methodologies to offer a robust predictive and practical framework for researchers. This guide covers the compound's structural identity, expected physicochemical properties, and detailed protocols for their experimental determination and characterization.

Introduction and Molecular Identity

This compound (CAS No. 1305711-40-3) is a member of the benzoxazole family, a class of heterocyclic compounds known for their diverse biological activities and applications as scaffolds in drug discovery.[1] The fusion of a benzene ring with an oxazole ring confers a rigid, planar structure with unique electronic properties, making it a valuable building block in the synthesis of more complex molecules.[2]

The structural integrity and purity of this compound are paramount for its application in research and development. Its fundamental identifiers are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 1305711-40-3[3]
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
IUPAC Name methyl 1,3-benzoxazole-6-carboxylate[4]
SMILES COC(=O)C1=CC2=C(C=C1)N=CO2[4]
InChI Key QIZBJGJDALUIEN-UHFFFAOYSA-N[4]

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not prominently published, a general and reliable method for the synthesis of benzoxazole derivatives involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. A plausible synthetic route for the target molecule is outlined below.

General Synthetic Approach: Condensation and Cyclization

The synthesis of this compound can be conceptually approached through the reaction of 4-amino-3-hydroxybenzoic acid with a suitable methylating agent, followed by cyclization. A more direct and common approach in medicinal chemistry for analogous structures involves the initial formation of the benzoxazole ring followed by functional group manipulation. A likely synthetic pathway is the condensation of 4-amino-3-hydroxybenzoic acid with an orthoester in the presence of an acid catalyst, followed by esterification of the resulting carboxylic acid.

Diagrammatic Representation of a General Benzoxazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_esterification Esterification cluster_product Final Product 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid Reaction_Vessel Reaction Vessel (Acid Catalyst, Heat) 4-amino-3-hydroxybenzoic_acid->Reaction_Vessel Orthoester Orthoester (e.g., Trimethyl orthoformate) Orthoester->Reaction_Vessel Benzoxazole_carboxylic_acid Benzo[d]oxazole-6-carboxylic Acid Reaction_Vessel->Benzoxazole_carboxylic_acid Condensation & Cyclization Esterification_Reaction Esterification (Methanol, Acid Catalyst) Benzoxazole_carboxylic_acid->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product Esterification

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and catalysts. A standard purification protocol for a crystalline organic solid like this compound would involve the following steps:

  • Work-up: The reaction mixture is typically quenched with water or a mild base to neutralize the acid catalyst. The crude product may precipitate and can be collected by filtration. If the product remains in the organic phase, an extraction with a suitable solvent (e.g., ethyl acetate) is performed. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Recrystallization: This is a primary technique for purifying solid organic compounds.

    • Solvent Selection: An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point. For benzoxazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cooling in an ice bath can maximize the yield.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

      • Dry the crystals under vacuum to remove any residual solvent.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a powerful alternative.

    • Mobile Phase Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound is often optimal.

    • Procedure:

      • Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

      • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel bed.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Physicochemical Properties: Predictions and Experimental Determination

Due to the limited availability of specific experimental data for this compound, the following sections provide predicted properties based on the behavior of analogous benzoxazole derivatives and outline the standard experimental protocols for their determination.

Physical State and Appearance

Based on structurally similar compounds, this compound is expected to be a white to off-white crystalline solid at room temperature.

Melting Point

Experimental Protocol for Melting Point Determination:

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a high-boiling point oil can be used.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

  • Interpretation: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point

As a solid at room temperature, the boiling point of this compound is expected to be significantly high and would likely be determined under reduced pressure to prevent decomposition.

Experimental Considerations for Boiling Point Determination:

Due to the high temperatures likely required, distillation is often not the preferred method for purification or characterization of such compounds, as thermal decomposition can occur. If required, a Kugelrohr apparatus for short-path distillation under high vacuum would be the most appropriate method for determining the boiling point of a small sample.

Solubility

The solubility of this compound is predicted based on its structure, which contains both a polar ester group and a largely nonpolar aromatic system.

  • Predicted Solubility:

    • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

    • Moderate Solubility: In common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

    • Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.

    • Insoluble: In water.

Experimental Protocol for Qualitative Solubility Determination:

  • Procedure:

    • Place approximately 10 mg of the compound into a series of small test tubes.

    • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes, DMSO).

    • Agitate the mixture at room temperature and observe if the solid dissolves completely.

    • If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.

  • Reporting: Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Logical Flow for Solubility Testing

G Start Start with the Compound Add_Solvent Add Solvent and Agitate at Room Temperature Start->Add_Solvent Observe Observe for Dissolution Add_Solvent->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble or Sparingly Soluble Observe->Insoluble No Report Report Observations Soluble->Report Warm Gently Warm the Mixture Insoluble->Warm Observe_Warm Observe for Dissolution Warm->Observe_Warm Soluble_Warm Soluble on Warming Observe_Warm->Soluble_Warm Yes Insoluble_Warm Insoluble on Warming Observe_Warm->Insoluble_Warm No Soluble_Warm->Report Insoluble_Warm->Report

Caption: A decision-making workflow for qualitative solubility testing.

Spectroscopic and Chromatographic Characterization

The identity and purity of this compound are definitively confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the expected signals would include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm.

    • Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzoxazole ring system. The coupling patterns of these signals will be indicative of their relative positions.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

    • A signal for the ester carbonyl carbon around 165-170 ppm.

    • Signals for the aromatic and heterocyclic carbons in the range of 110-160 ppm.

    • A signal for the methyl ester carbon around 52-55 ppm.

General Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Key Absorptions:

    • C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

    • C=N stretch (oxazole): An absorption band around 1630-1650 cm⁻¹.

    • C-O stretch (ester and oxazole): Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

    • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H stretches: Bands above 3000 cm⁻¹.

    • Aliphatic C-H stretches (methyl): Bands just below 3000 cm⁻¹.

General Protocol for IR Spectroscopy (ATR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Observation: In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₉H₇NO₃ (177.0426).

General Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

General Protocol for HPLC Purity Analysis:

  • Column: A reverse-phase C18 column is typically used for compounds of this polarity.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is employed.

  • Detection: A UV detector set at a wavelength where the compound has a strong absorbance (e.g., around 254 nm) is commonly used.

  • Analysis: A single, sharp peak in the chromatogram is indicative of a pure compound. The purity can be quantified by the area percentage of the main peak.

Stability and Storage

  • Stability: Benzoxazole derivatives are generally stable under normal laboratory conditions. However, the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. For long-term storage, refrigeration (2-8 °C) is advisable.[5]

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in various scientific domains. This guide has provided a comprehensive overview of its molecular identity and a framework for its synthesis and purification. While specific experimental data on its physical properties are limited, this document has offered well-founded predictions and detailed, field-proven protocols for their experimental determination. Adherence to these methodologies will ensure the reliable characterization of this compound, facilitating its effective use in research and development.

References

  • Appretech Scientific Limited. This compound. [Link]

  • PubMed Central. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]

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An In-depth Technical Guide to Methyl benzo[d]oxazole-6-carboxylate (CAS No. 1305711-40-3)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl benzo[d]oxazole-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific research on this particular molecule is emerging, this document will leverage the extensive knowledge of the benzoxazole scaffold to detail its characterization, potential biological activities, and methodologies for its evaluation.

Introduction to the Benzoxazole Scaffold

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a "privileged scaffold" in drug discovery.[1] This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3] Benzoxazole derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others.[1][4][5] Their therapeutic potential stems from the ability of the benzoxazole ring system to interact with various biological targets.[3] this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules.[6]

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of this compound.

PropertyValueSource
CAS Number 1305711-40-3[7]
Molecular Formula C₉H₇NO₃[7]
Molecular Weight 177.16 g/mol [7]
Appearance Pale brown solid[8]
Storage Room temperature, dry[6]
Spectroscopic Characterization Workflow

A systematic approach to spectroscopic analysis ensures the unambiguous identification of the compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesized Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) ir->nmr uv UV-Vis / Fluorescence (Photophysical Properties) nmr->uv elucidation Structural Elucidation & Confirmation uv->elucidation

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[9]

Experimental Protocols for Characterization

¹H and ¹³C NMR are crucial for elucidating the precise connectivity of atoms. Aromatic protons of the benzoxazole core typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0–8.5 ppm), and their coupling patterns are indicative of the substitution pattern.[5][8]

Protocol:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the proton signals and determine the chemical shifts and coupling constants.

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9]

  • Transfer the homogenous powder to a pellet-forming die.

  • Apply pressure to form a transparent or translucent pellet.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify characteristic absorption bands for C=O (ester), C=N (oxazole), and aromatic C-H and C=C stretching vibrations.[5]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Protocol (Electron Impact - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC/MS interface.

  • Acquire the mass spectrum in EI mode.

  • Identify the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation of benzoxazoles often involves the cleavage of the oxazole ring.[10]

HPLC is used to assess the purity of the synthesized compound.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Use a reverse-phase C18 column.

  • Employ a mobile phase consisting of a mixture of acetonitrile and water, potentially with an acid modifier like formic acid for better peak shape and MS compatibility.[2]

  • Set the detector to a wavelength where the compound exhibits strong UV absorbance.

  • Inject the sample and analyze the chromatogram for the presence of impurities.

Synthesis of this compound

The synthesis of benzoxazole derivatives typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[11] A common and efficient method is the reaction of 4-amino-3-hydroxybenzoic acid with an appropriate reagent to form the oxazole ring, followed by esterification of the carboxylic acid.

General Synthesis Workflow

start Starting Materials (e.g., 4-Amino-3-hydroxybenzoic acid) cyclization Cyclization Reaction (Formation of Benzoxazole Ring) start->cyclization esterification Esterification (with Methanol) cyclization->esterification purification Purification (Recrystallization/Chromatography) esterification->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product This compound characterization->final_product

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative method based on common synthetic strategies for benzoxazole-6-carboxylic acid derivatives.

  • Step 1: Formation of the Benzoxazole Core. A mixture of 4-amino-3-hydroxybenzoic acid and a suitable cyclizing agent (e.g., an orthoester or an aldehyde followed by an oxidant) is heated in an appropriate solvent.[11][12] For instance, reacting 4-amino-3-hydroxybenzoic acid with an aldehyde can form an imine intermediate, which then undergoes oxidative cyclization.[13]

  • Step 2: Esterification. The resulting benzoxazole-6-carboxylic acid is then esterified. This can be achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[8]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the benzoxazole scaffold is associated with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of novel therapeutic agents.

Potential as an Antimicrobial Agent

Benzoxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[1][14]

Proposed Mechanism of Action: The antimicrobial action of benzoxazoles may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocol for Antimicrobial Screening (MIC Determination): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[15][16][17]

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well. The final inoculum size should be approximately 5 x 10⁵ CFU/mL.[15]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[17]

Potential as a Neuroprotective Agent

Several benzoxazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[4][18] A key target in this context is the inhibition of cholinesterase enzymes.

Proposed Mechanism of Action: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[4]

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric assay is widely used to screen for AChE inhibitors.[4][19]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Role as a Precursor in Drug Synthesis

A closely related compound, 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid, is the active pharmaceutical ingredient Tafamidis, used to treat transthyretin amyloidosis.[20][21] This highlights the potential of this compound derivatives as key intermediates in the synthesis of drugs for protein misfolding diseases.

Tafamidis Synthesis Pathway:

start 4-Amino-3-hydroxybenzoic acid + 3,5-Dichlorobenzoyl chloride amide_formation Amide Formation start->amide_formation cyclization Dehydration/Cyclization amide_formation->cyclization tafamidis_acid 2-(3,5-dichlorophenyl)benzo[d] oxazole-6-carboxylic acid (Tafamidis) cyclization->tafamidis_acid esterification Esterification (Potential role for Methyl benzo[d]oxazole-6-carboxylate as an intermediate or analog) tafamidis_acid->esterification Derivative Synthesis

Caption: Simplified synthetic pathway to Tafamidis, highlighting the structural similarity and potential role of benzoxazole-6-carboxylate intermediates.

Conclusion

This compound (CAS No. 1305711-40-3) is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct biological studies on this specific molecule are not yet widely published, the extensive research on the benzoxazole scaffold provides a strong foundation for exploring its antimicrobial, neuroprotective, and other therapeutic properties. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to characterize this compound and investigate its potential as a lead structure for the development of novel, biologically active agents.

References

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An In-depth Technical Guide to the Solubility of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl benzo[d]oxazole-6-carboxylate, a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development. Recognizing that solubility is a critical determinant of a compound's behavior—from bioassay performance to in vivo efficacy—this document synthesizes theoretical principles with actionable experimental protocols.

Compound Profile: this compound

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting and interpreting its solubility.

Chemical Identity:

  • IUPAC Name: methyl 1,3-benzoxazole-6-carboxylate[1]

  • Synonyms: Methyl benzoxazole-6-carboxylate

  • CAS Number: 1305711-40-3[1][2][3]

  • Molecular Formula: C₉H₇NO₃[3][4]

  • Molecular Weight: 177.16 g/mol [3][4]

Structural Features: The molecule features a fused aromatic system consisting of a benzene ring and an oxazole ring. This benzoxazole core is relatively stable due to its aromaticity[5]. The presence of the methyl ester group at the 6-position introduces a polar functional group capable of acting as a hydrogen bond acceptor, which can influence its interaction with various solvents.

PropertyIdentifier
IUPAC Name methyl 1,3-benzoxazole-6-carboxylate[1]
CAS Number 1305711-40-3[1][2][3]
Molecular Formula C₉H₇NO₃[3][4]
Molecular Weight 177.16 g/mol [3][4]
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N=CO2[1]
InChI Key QIZBJGJDALUIEN-UHFFFAOYSA-N[1]

The Critical Role of Solubility in Research and Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science[6]. Low aqueous solubility can severely hamper drug development, leading to:

  • Unreliable results in in-vitro biological assays[7][8][9].

  • Poor or underestimated bioavailability and efficacy[7][9].

  • Challenges in developing suitable formulations for in vivo studies[10].

Therefore, accurate determination of a compound's solubility is essential during the early stages of research to guide lead optimization and candidate selection[7][9][11].

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. The choice between them depends on the stage of research and the required throughput and precision.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a compound, predissolved in an organic solvent like dimethyl sulfoxide (DMSO), is added to an aqueous buffer[6][8][10]. This method is rapid, requires minimal compound, and is well-suited for early-stage discovery where hundreds of compounds may need to be screened quickly[7][9].

However, it is crucial to recognize that this method often overestimates true solubility because the short incubation times may not be sufficient to overcome the energy barrier for precipitation, leading to supersaturated solutions[12].

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO[7].

  • Serial Dilution: In a 96-well plate, add 5 µL of the DMSO stock solution to a well containing phosphate-buffered saline (PBS, pH 7.4) to achieve the highest desired concentration[13].

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours with shaking[8][13]. This short incubation period is characteristic of kinetic assays.

  • Precipitate Detection: Analyze the wells for precipitation. The most common methods are:

    • Nephelometry: Measures light scattering caused by undissolved particles[8][10][13].

    • Direct UV Assay: After incubation, the solution is filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified using a UV spectrophotometer by measuring its absorbance at its λmax[10][13].

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium[14]. This "gold standard" measurement is performed by incubating an excess of the solid compound with the solvent for an extended period until equilibrium is reached[8][10].

Causality Behind the Method: The long incubation time (typically 24 hours or more) ensures that the dissolution and crystallization processes have reached a steady state, providing a highly accurate and reproducible value that is critical for late-stage lead optimization and pre-formulation studies[8][9][14].

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). It is crucial to add enough solid to form a visible suspension throughout the experiment[12].

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached[8][9][14].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by:

    • Centrifugation: Spinning the sample at high speed to pellet the solid.

    • Filtration: Using a low-binding filter (e.g., PVDF) to separate the solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it into a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Self-Validation: At the end of the experiment, the pH of the suspension should be re-measured to ensure it has not shifted, and a visual inspection should confirm that excess solid remains[12].

Experimental Workflow for Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess solid compound to solvent in vial B Seal vial and incubate (e.g., 24h at 25°C with shaking) A->B C Centrifuge or Filter to remove undissolved solid B->C D Collect clear supernatant C->D E Dilute sample appropriately D->E F Analyze concentration by HPLC-UV E->F G Thermodynamic Solubility (µg/mL or µM) F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Anticipated Solubility Profile

  • Aqueous Solubility: Due to the rigid, aromatic benzoxazole core, the aqueous solubility is expected to be low. Compounds with fused aromatic rings are generally hydrophobic.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic organic solvents like DMSO and DMF, which is typical for screening compounds[15]. It will likely also be soluble in other common organic solvents such as ethyl acetate, acetonitrile, and alcohols, facilitated by the methyl ester group.

  • pH Dependence: The benzoxazole ring system itself is weakly basic. However, the compound lacks strongly ionizable functional groups within the typical physiological pH range (1-8). Therefore, its aqueous solubility is not expected to be strongly dependent on pH in this range.

Hypothetical Solubility Data Summary:

Solvent SystemExpected SolubilityRationale
Water / PBS (pH 7.4) Low (< 10 µg/mL)The hydrophobic, aromatic core dominates the molecule's character.
Dimethyl Sulfoxide (DMSO) High (> 10 mg/mL)Polar aprotic solvent, effective at dissolving a wide range of organic molecules.
Ethanol ModerateThe molecule can engage in dipole-dipole interactions with the alcohol.
Acetonitrile ModeratePolarity is suitable for dissolving moderately polar organic compounds.

Conclusion and Recommendations for Researchers

For professionals working with this compound, a thorough understanding of its solubility is paramount. It is strongly recommended to perform an initial kinetic solubility assessment for rapid screening purposes. For any lead candidates, a definitive thermodynamic solubility measurement using the shake-flask method is essential for generating reliable data to support further development. The protocols and principles outlined in this guide provide a robust framework for obtaining accurate and reproducible solubility data, thereby enabling more informed decision-making in the drug discovery and development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
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The Benzoxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Enduring Relevance of the Benzoxazole Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, stands as a testament to this principle.[1][2][3][4][5] Its structural similarity to naturally occurring purine bases, such as adenine and guanine, provides a foundational rationale for its versatile bioactivity, allowing for effective interactions with biological macromolecules.[5][6] This guide offers a comprehensive exploration of the multifaceted biological activities of benzoxazole derivatives, delving into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. We will dissect the causal logic behind experimental designs and present actionable protocols to empower researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting the Pillars of Malignancy

Benzoxazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines through diverse and sophisticated mechanisms.[3][4] These compounds are not blunt instruments but rather targeted agents that interfere with the essential machinery of cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Assault on Cancer

A primary and extensively studied mechanism of action for the anticancer activity of benzoxazole derivatives is the inhibition of key protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9][10][11][12][13][14] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[11] By blocking the ATP-binding site of VEGFR-2, benzoxazole derivatives can effectively halt the downstream signaling cascade that promotes endothelial cell proliferation and migration, thereby starving the tumor of its vital blood supply.[6][11][13]

Another crucial anticancer mechanism is the induction of apoptosis, or programmed cell death.[15][16][17][18] Benzoxazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[17][18] This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, the executioner enzymes of apoptosis.[16][17][18] Furthermore, some derivatives have been found to inhibit the function of apoptosis-inhibiting microRNAs, further tipping the cellular balance towards self-destruction.[15]

The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is often dysregulated in cancer.[19][20][21] Certain benzoxazole derivatives have demonstrated the ability to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[19]

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Signaling Pathway: Induction of Apoptosis by Benzoxazole Derivatives

Apoptosis_Induction Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzoxazole-mediated induction of the intrinsic apoptosis pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core.[7][19][22] Generally, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, at the 5-position of the benzoxazole ring tends to enhance cytotoxic activity.[4] Furthermore, the nature of the substituent at the 2-position plays a crucial role in target specificity and potency. For instance, bulky aromatic or heteroaromatic groups at this position have been shown to be favorable for VEGFR-2 inhibition.[11][12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[23] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Benzoxazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole derivatives in complete medium from the stock solutions.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.[23]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[23]

    • Incubate for an additional 4 hours.[23]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, HCT-116) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Treat Cells (48-72h incubation) Cell_Seeding->Treatment Compound_Prep Prepare Benzoxazole Derivative Dilutions Compound_Prep->Treatment MTT_Assay MTT Assay (4h incubation) Treatment->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Data_Analysis Data Analysis (Calculate IC50) Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to determine the in vitro anticancer activity.

Quantitative Data: Anticancer Activity of Benzoxazole Derivatives

The following table summarizes the IC50 values of representative benzoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HCT-116 (Colon)39.9[15]
Compound 2 HCT-116 (Colon)24.5[15]
Compound 3 MCF-7 (Breast)3.79[7]
Compound 4 MDA-MB-231 (Breast)5.63[7]
Compound 5 HepG2 (Liver)10.50[11][16]
Compound 6 A549 (Lung)2.18[22]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both bacteria and fungi.[6][24]

Mechanism of Action: Disrupting Microbial Homeostasis

A key mechanism underlying the antibacterial activity of benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[25][26] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, benzoxazole derivatives effectively halt these vital cellular processes, leading to bacterial cell death.[25][26]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzoxazole derivatives is highly dependent on their substitution patterns.[25][27] For antibacterial activity, the presence of a substituent at the 2-position is generally crucial. Lipophilic groups at this position often enhance activity. Furthermore, substitutions on the benzene ring, such as halogens or nitro groups, can modulate the antimicrobial spectrum and potency.[25]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microtiter plates

  • Benzoxazole derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (a known antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the benzoxazole stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

The following table presents the MIC values of representative benzoxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 7 Bacillus subtilis3.12[25]
Compound 8 Pseudomonas aeruginosa3.12[25]
Compound 9 Candida albicans3.12[25]
Compound 10 Escherichia coli1.40 x 10⁻³ µM[28]
Compound 11 Aspergillus niger2.40 x 10⁻³ µM[28]

Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, benzoxazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory effects of many benzoxazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[29][30][31][32] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[29][30] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[29][30]

Signaling Pathway: COX-2 Inhibition by Benzoxazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Benzoxazole Benzoxazole Derivative Benzoxazole->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by benzoxazole derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to assess COX-2 inhibitory activity is a fluorometric assay that measures the production of Prostaglandin G2.[29][33]

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mix containing COX Assay Buffer and COX Probe.

    • Dilute the COX-2 enzyme to the working concentration.

    • Prepare serial dilutions of the test benzoxazole derivatives and the positive control.

  • Assay Protocol:

    • Add the reaction mix to the wells.

    • Add the test compounds, positive control, or vehicle control to the respective wells.

    • Add the diluted COX-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding the arachidonic acid solution.

  • Measurement:

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[1][24][30][34][35] This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.

Procedure Outline:

  • A confluent monolayer of host cells is infected with a known amount of virus.

  • The infected cells are then overlaid with a semi-solid medium containing various concentrations of the benzoxazole derivative.

  • After incubation, the cells are stained, and the viral plaques (zones of cell death) are counted.

  • The reduction in the number of plaques in the presence of the compound compared to the control is used to determine the antiviral activity.

Synthetic Methodologies: Constructing the Benzoxazole Core

A variety of synthetic routes are available for the construction of the benzoxazole scaffold, with the condensation of a 2-aminophenol with a carboxylic acid or its derivative being a common strategy.[2] Modern methods often employ catalysts and microwave irradiation to improve yields and reduce reaction times.[36]

Representative Synthesis Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenol with an aldehyde.

Materials:

  • 2-Aminophenol

  • Substituted aldehyde

  • Catalyst (e.g., samarium triflate)

  • Solvent (e.g., aqueous medium)

  • Reaction vessel

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-aminophenol (1 mmol) and the substituted aldehyde (1 mmol) in the chosen solvent.

    • Add the catalyst (e.g., 10 mol% samarium triflate).

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating for the required time (monitor by TLC).

  • Work-up and Purification:

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow: General Synthesis of 2-Substituted Benzoxazoles

synthesis_workflow Start Start Reactants Combine 2-Aminophenol, Aldehyde, and Catalyst in Solvent Start->Reactants Reaction Stir at Appropriate Temperature Reactants->Reaction TLC Monitor Reaction by TLC Reaction->TLC TLC->Reaction Incomplete Workup Reaction Work-up (Extraction, Washing, Drying) TLC->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: A general workflow for the synthesis and purification of 2-substituted benzoxazoles.

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable versatility, stemming from its inherent bioactivity and synthetic tractability, ensures its continued relevance in drug development. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of computational methods to guide the rational design of next-generation benzoxazole-based drugs. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

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  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. (URL: [Link])

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed. (URL: [Link])

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  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC - PubMed Central. (URL: [Link])

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In-Depth Spectroscopic Analysis of Methyl Benzo[d]oxazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl benzo[d]oxazole-6-carboxylate is a heterocyclic organic compound with the molecular formula C₉H₇NO₃.[1] As a derivative of the benzoxazole scaffold, it holds significant interest for researchers in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide range of pharmacological activities.[2] The precise structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and electronic structure.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that dictate experimental choices and data interpretation.

Foundational Molecular Structure

Before delving into spectroscopic data, it is crucial to understand the basic structure of this compound. The molecule consists of a fused bicyclic system where a benzene ring is joined to an oxazole ring. A methyl ester group (-COOCH₃) is attached at the 6-position of the benzoxazole core.

Below is a diagram illustrating the molecular structure and a logical workflow for its complete spectroscopic characterization.

Molecular Structure and Analytical Workflow cluster_structure This compound cluster_workflow Spectroscopic Characterization Workflow mol C₉H₇NO₃ MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity & 3D Structure IR->NMR UV UV-Vis Spectroscopy Analyze Electronic Properties NMR->UV Confirm Structural Confirmation UV->Confirm

Caption: Molecular structure and typical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Theoretical Basis: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift, δ) is determined by its local electronic environment. Protons in different parts of the molecule will have distinct chemical shifts. Furthermore, the interaction between neighboring, non-equivalent protons leads to signal splitting (spin-spin coupling), which provides valuable information about which protons are adjacent to one another.

Expected ¹H NMR Spectrum of this compound: While specific experimental data for this exact compound is not widely published, we can predict the key features based on its structure and data from similar benzoxazole derivatives.[2][3]

  • Aromatic Protons (Ar-H): The protons on the benzoxazole ring system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern. For the 6-carboxylate isomer, we would expect to see three distinct aromatic protons.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, likely in the range of δ 3.8 to 4.1 ppm.[4]

  • Oxazole Proton (C2-H): The proton at the 2-position of the oxazole ring, if present, would typically resonate at a very downfield position, often above δ 8.0 ppm.

Data from a Related Isomer: Methyl 1,3-benzoxazole-2-carboxylate For comparative purposes, the reported ¹H NMR data for the 2-carboxylate isomer in CDCl₃ is as follows: δ = 7.90 (ddd, J = 7.9, 1.5, 0.8 Hz, 1H), 7.67 (ddd, J = 8.1, 1.2, 0.8 Hz, 1H), 7.57–7.44 (m, 2H), 4.10 (s, 3H).[4] This illustrates the typical chemical shifts for the aromatic and methyl ester protons in this class of compounds.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Spectrum of this compound:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.[2]

  • Aromatic and Heterocyclic Carbons: The carbons of the benzoxazole ring system will resonate in the aromatic region, generally between δ 110 and 160 ppm.[2] Quaternary carbons (those not bonded to any hydrogens) will typically show weaker signals.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region of the spectrum, usually around δ 50-55 ppm.[4]

Data from a Related Isomer: Methyl 1,3-benzoxazole-2-carboxylate The reported ¹³C NMR data for the 2-carboxylate isomer in CDCl₃ shows signals at: δ = 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.7, 53.7.[4]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons~7.0 - 8.5~110 - 160
Methyl Protons~3.8 - 4.1~50 - 55
Carbonyl Carbon-~165 - 175
Oxazole C2-H/C> 8.0-
Table 1: Predicted NMR Chemical Shift Ranges for this compound.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Expected IR Spectrum of this compound:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1735 cm⁻¹.[5] This is a key diagnostic peak for the methyl ester group.

  • C-O Stretch (Ester): Two absorptions are expected for the C-O bonds of the ester, typically in the range of 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric).[5]

  • C=N and C=C Stretches (Aromatic/Heterocyclic): Multiple bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzoxazole ring system.

  • C-H Stretches (Aromatic and Methyl): Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C-H Bends (Aromatic): Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium-Weak
Ester C=O Stretch1710 - 1735Strong
Aromatic C=C/C=N Stretch1450 - 1650Medium-Strong
Ester C-O Stretch1000 - 1300Strong
Aromatic C-H Bend700 - 900Strong
Table 2: Key Predicted IR Absorption Bands.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine, homogenous powder to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In its simplest form, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The molecular formula is C₉H₇NO₃, giving a molecular weight of 177.16 g/mol .[1] A high-resolution mass spectrum (HRMS) would be able to confirm this elemental composition with high accuracy. The primary peak expected in an electron ionization (EI) mass spectrum would be the molecular ion peak at m/z = 177.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, providing further structural information. Common fragmentation pathways for esters include the loss of the methoxy group (-•OCH₃, 31 Da) to give a fragment at m/z = 146, or the loss of the entire methoxycarbonyl group (-•COOCH₃, 59 Da) resulting in a fragment at m/z = 118.

Predicted Mass Spectrometry Fragmentation M [C₉H₇NO₃]⁺• m/z = 177 F1 [M - •OCH₃]⁺ m/z = 146 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 118 M->F2 - •COOCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique often used in LC-MS that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: Separate the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

UV-Vis Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated π-electron systems within the molecule.

Expected UV-Vis Spectrum of this compound: Benzoxazole derivatives typically exhibit strong UV absorption due to the extended π-conjugation of the heterocyclic system.[6] The spectrum is expected to show one or more strong absorption bands in the UVA and UVB regions (approximately 250-400 nm). The exact position and intensity of the λmax will be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy provides the definitive structural map of the proton and carbon frameworks. IR spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl. Mass spectrometry verifies the molecular weight and elemental composition, while UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important heterocyclic compound, which is a critical step in any further research or development endeavor.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., & Voelter, W. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. RSC Advances, 11(53), 33633-33643. Retrieved from [Link]

  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1184-1188. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2018). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(2), 255-263. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]

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  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Benzoxazole-5-carboxylic acid, 7-[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]amino]-2-(phenylmethyl)-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]

  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

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The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system, has been a subject of intense scientific scrutiny for over a century. Its journey began with its initial synthesis in the late 19th century and has evolved into a cornerstone of medicinal chemistry, with numerous derivatives showing a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzoxazole compounds, detailing key synthetic methodologies with experimental protocols, highlighting significant naturally occurring and synthetic derivatives, and summarizing their quantitative biological data. Furthermore, it visualizes the intricate signaling pathways and mechanisms of action of key benzoxazole compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1] The parent benzoxazole is a stable entity, but it possesses reactive sites that allow for functionalization, making it a versatile starting material for the synthesis of more complex, bioactive structures.[1] This heterocycle is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a vast library of benzoxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A number of marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone, feature the benzoxazole core, underscoring its therapeutic importance.[3][4]

Foundational Discovery: The 19th Century Genesis

The history of heterocyclic compounds, including benzoxazoles, began to unfold in the mid-19th century.[5] The seminal moment for the benzoxazole family occurred in 1876, when German chemist Arthur Ladenburg is credited with the first synthesis and recognition of the benzoxazole ring system.[1] This foundational work, achieved through the condensation of ortho-aminophenols with carboxylic acid derivatives, opened the door for the exploration of this new class of compounds and laid the groundwork for over a century of chemical and therapeutic innovation.

The Evolution of Synthesis: From Classical Condensation to Modern Catalysis

The synthetic pathways to benzoxazoles have evolved significantly since Ladenburg's initial discovery. The driving forces behind this evolution have been the pursuit of higher yields, milder reaction conditions, greater substrate scope, and alignment with the principles of green chemistry.

The Classical Approach: Phillips Condensation

The most traditional and widely recognized method for benzoxazole synthesis is the Phillips condensation reaction. This involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides or esters) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[6][7]

The causality behind this choice is straightforward: the nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the carboxylic acid, forming an amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the hydroxyl group, and a final dehydration step yield the aromatic benzoxazole ring.[6] While robust, this method often requires harsh conditions and long reaction times.

Experimental Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via Phillips Condensation

This protocol is a representative example of the classical acid-catalyzed condensation method.

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzoic Acid (1.0 mmol, 122.1 mg)

  • Polyphosphoric Acid (PPA) (approx. 2 g)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol and benzoic acid.

  • Acid Addition: Carefully add polyphosphoric acid to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-phenylbenzoxazole.

Modern Synthetic Innovations

The late 20th and early 21st centuries have witnessed a surge in the development of more efficient and environmentally benign methods for benzoxazole synthesis. These advancements are predicated on the use of novel catalysts and energy sources.

  • Metal-Catalyzed Reactions: A wide range of metal catalysts (e.g., copper, palladium, samarium) have been employed to promote the cyclization under milder conditions.[8] These catalysts can activate the substrates, lowering the energy barrier for cyclization.

  • Microwave-Assisted Synthesis: The use of microwave irradiation provides rapid and efficient heating, dramatically reducing reaction times from hours to minutes. This technique is often performed under solvent-free conditions, enhancing its green credentials.[6][8]

  • Ionic Liquids: Brønsted acidic ionic liquids have been used as recyclable, non-volatile catalysts and solvents, offering a greener alternative to traditional corrosive acids and volatile organic solvents.

Experimental Protocol 2: Modern Microwave-Assisted Synthesis of a 2-Arylbenzoxazole

This protocol exemplifies a rapid, efficient, and often solvent-free modern approach.[6]

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Substituted Benzaldehyde (1.0 mmol)

  • Catalyst (e.g., Samarium triflate, 5 mol%) (Optional, but can improve yield)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reactant Loading: In a microwave-safe vessel, combine 2-aminophenol and the desired aromatic aldehyde. If using a catalyst, add it at this stage.

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120-150°C for 5-15 minutes. The optimal time and temperature may vary based on the specific substrates. Monitor the reaction by TLC.

  • Cooling & Dissolution: Once the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude reaction mixture in ethyl acetate.

  • Purification: Purify the product directly using column chromatography on silica gel to obtain the desired 2-arylbenzoxazole.

G cluster_0 Classical Synthesis (e.g., Phillips Condensation) cluster_1 Modern Catalytic Synthesis A 2-Aminophenol C Amide Intermediate A->C Acylation (High Temp, Acid Catalyst) B Carboxylic Acid B->C D 2-Substituted Benzoxazole C->D Intramolecular Cyclization & Dehydration E 2-Aminophenol G Schiff Base / Intermediate E->G Condensation (Metal Catalyst, MW, etc.) F Aldehyde / Alcohol / etc. F->G H 2-Substituted Benzoxazole G->H Oxidative Cyclization

Caption: Generalized workflows for classical vs. modern benzoxazole synthesis.

From Curiosity to Clinic: The Discovery of Biological Activity

The transition of benzoxazoles from chemical curiosities to therapeutic mainstays was sparked by the discovery of naturally occurring derivatives with potent biological activities in the mid-20th century.[1]

  • Calcimycin (A23187): This antibiotic, produced by the bacterium Streptomyces chartreusensis, is a notable naturally occurring benzoxazole.[9] Beyond its antibiotic properties, it is widely used in research as a calcium ionophore, a tool to transport calcium ions across cell membranes, highlighting the scaffold's ability to interact with fundamental biological processes.[8][9]

  • UK-1: This bis(benzoxazole) natural product, isolated from a Streptomyces species, demonstrated potent anticancer activity, further cementing the therapeutic potential of the benzoxazole core and stimulating synthetic efforts in oncology.[1]

These natural product discoveries catalyzed a massive expansion in the synthesis and screening of novel benzoxazole derivatives. Researchers quickly found that the scaffold could be tailored to exhibit a remarkable range of pharmacological effects, including:

  • Anti-inflammatory & Analgesic [2]

  • Antimicrobial (Antibacterial & Antifungal) [2]

  • Anticancer/Antiproliferative [2]

  • Antiviral & Antiparasitic [2]

  • Central Nervous System (CNS) Activity [3]

G A 1876 First Synthesis (A. Ladenburg) B Mid-20th Century Discovery of Natural Products (e.g., Calcimycin) A->B Foundational Chemistry C Late 20th Century Emergence as Privileged Scaffold (e.g., Benoxaprofen, Flunoxaprofen) B->C Bioactivity Sparks Interest D 21st Century Advanced Applications (Targeted Therapies, Novel Antimicrobials) C->D Medicinal Chemistry Expansion

Caption: A timeline of key milestones in benzoxazole discovery and development.

Key Benzoxazole Drugs and Their Mechanisms

The versatility of the benzoxazole scaffold is best illustrated by the range of approved drugs that incorporate it.

Drug NameDiscovery/Approval EraPrimary Therapeutic UseMechanism of Action (Simplified)
Chlorzoxazone 1950sSkeletal Muscle RelaxantActs centrally on the spinal cord and subcortical brain areas to inhibit polysynaptic reflex arcs, reducing muscle spasms.[10][11]
Benoxaprofen 1970s (Withdrawn 1982)NSAID (Anti-inflammatory)Weakly inhibited cyclo-oxygenase but also inhibited the lipoxygenase pathway; its complex pharmacology contributed to its toxicity.[12][13]
Flunoxaprofen 1970s-1980sNSAID (Anti-inflammatory)Primarily acts by blocking the synthesis of prostaglandins through inhibition of the cyclooxygenase (COX) enzyme.[14][15]
Tafamidis 2010sTransthyretin AmyloidosisStabilizes the tetrameric structure of the transthyretin protein, preventing its dissociation into monomers that misfold and form amyloid deposits.[16]
Mechanistic Insight: Chlorzoxazone

Chlorzoxazone serves as an excellent example of a benzoxazole derivative with CNS activity. Its precise mechanism of action is not fully elucidated, but it is known to be a centrally acting muscle relaxant.[3] It does not act directly on the skeletal muscle itself. Instead, its primary site of action is the spinal cord and subcortical areas of the brain.[10][11] Here, it depresses polysynaptic reflex arcs, which are the neural pathways responsible for maintaining muscle tone and initiating spasms.[17] By inhibiting these reflexes, it leads to a reduction in skeletal muscle spasms and associated pain.[10][17]

Structure-Activity Relationship (SAR): The Key to Potency and Specificity

The "privileged" nature of the benzoxazole scaffold arises from the ability to strategically modify its structure to tune its biological activity. SAR studies are crucial for this optimization process. The causality is clear: minor changes in chemical structure can lead to major changes in how the molecule fits into a biological target (like an enzyme's active site or a receptor's binding pocket), thereby altering its efficacy and selectivity.

Key principles from decades of benzoxazole research include:

  • The 2-Position is Critical: The substituent at the 2-position of the benzoxazole ring is a primary determinant of biological activity. Varying the size, electronics, and hydrophobicity of this group allows for extensive tuning of the molecule's properties to fit different biological targets.

  • Benzene Ring Substitution: Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) to the fused benzene ring can significantly modulate a compound's potency and pharmacokinetic properties.[18] For example, specific substitutions can enhance antimicrobial or antiproliferative effects.[18]

  • Molecular Hybridization: A common strategy involves linking the benzoxazole core to other known pharmacophores (e.g., oxadiazoles, piperazines) to create hybrid molecules with potentially synergistic or novel activities.[17]

Quantitative Data for Representative Benzoxazole Derivatives

To illustrate the potency achieved through synthetic modification, the following tables summarize biological data for representative anticancer and antimicrobial benzoxazole derivatives from recent literature.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
Compound IDTarget Cell LineIC₅₀ (µM)Reference
10b (Benzoxazole-Oxadiazole Hybrid)A549 (Lung Cancer)0.13[17]
10b (Benzoxazole-Oxadiazole Hybrid)MCF-7 (Breast Cancer)0.10[17]
19 (Benzoxazole-Pyrrolidinone Hybrid)SNB-75 (CNS Cancer)8.4 nM (as MAGL inhibitor)[19]
20 (Benzoxazole-Pyrrolidinone Hybrid)SNB-75 (CNS Cancer)7.6 nM (as MAGL inhibitor)[19]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of potency; a lower value indicates a more potent compound.

Table 2: In Vitro Antimicrobial Activity (MIC Values)
Compound IDTarget MicrobeMIC (µg/mL)Reference
2b (Propanoic Acid Derivative)Bacillus subtilis0.098[10]
2b (Propanoic Acid Derivative)Staphylococcus aureus0.195[10]
Compound 1 Candida albicans0.34 x 10⁻³ µM[2]
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

Conclusion and Future Perspectives

From its initial synthesis in the 19th century to its current status as a privileged scaffold in drug discovery, the benzoxazole core has had a remarkable journey. Its structural simplicity, synthetic accessibility, and electronic properties make it an ideal foundation for building complex and highly active therapeutic agents. The historical progression from broad-spectrum drugs to highly specific targeted therapies like tafamidis illustrates the maturation of our understanding of this versatile heterocycle.

Future research will undoubtedly continue to leverage the benzoxazole scaffold. The rise of antibiotic resistance necessitates the development of novel antimicrobials, a field where benzoxazoles have consistently shown promise. Likewise, in oncology, the ability to tailor benzoxazole derivatives to inhibit specific kinases or other signaling pathways ensures their continued relevance in the age of personalized medicine. The rich history of the benzoxazole core provides a robust foundation for future innovations that will continue to impact human health.

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzo[d]oxazole-6-carboxylate is a heterocyclic building block possessing the benzoxazole core structure. This fused bicyclic system, consisting of a benzene ring and an oxazole ring, is a common motif in pharmacologically active compounds and functional materials.[1] This guide provides a comprehensive analysis of the chemical structure, physicochemical properties, and synthetic pathways relevant to this compound. While specific experimental data for this parent compound is limited in publicly accessible literature, this document consolidates available information and presents established methodologies for the synthesis and characterization of closely related benzoxazole derivatives, offering a robust framework for researchers entering this area of chemical space.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse range of biological activities.[2] Derivatives of this scaffold have demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3] The planar, aromatic nature of the benzoxazole ring system allows it to effectively interact with biological macromolecules, while its chemical stability makes it an attractive core for drug design. This compound, as a functionalized derivative, serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of bioactive compounds and as a building block in materials science for creating fluorescent dyes and optical brighteners.[1]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring fused to an oxazole ring at the 4 and 5 positions. A methyl carboxylate group is substituted at the 6-position of the benzoxazole core.

Systematic Name: Methyl 1,3-benzoxazole-6-carboxylate[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1305711-40-3[5][6]
Molecular Formula C₉H₇NO₃[5][6]
Molecular Weight 177.16 g/mol [5][6]
IUPAC Name methyl 1,3-benzoxazole-6-carboxylate[4]
SMILES COC(=O)C1=CC2=C(C=C1)N=CO2[4]
InChI Key QIZBJGJDALUIEN-UHFFFAOYSA-N[4]

Synthesis of this compound

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process:

  • Esterification: Conversion of 4-amino-3-hydroxybenzoic acid to its corresponding methyl ester, methyl 4-amino-3-hydroxybenzoate.

  • Cyclization: Ring closure of the o-aminophenol derivative to form the benzoxazole ring.

synthesis_pathway reactant1 4-Amino-3-hydroxybenzoic acid intermediate Methyl 4-amino-3-hydroxybenzoate reactant1->intermediate Esterification (Acid Catalyst, Reflux) reactant2 Methanol (CH3OH) reactant2->intermediate product This compound intermediate->product Cyclization (e.g., Reflux) reactant3 Cyclizing Agent (e.g., Triethyl orthoformate) reactant3->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Representative)

The following protocols are based on established procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

This procedure is adapted from the esterification of similar benzoic acid derivatives.

  • Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent cyclization step and to modify the solubility of the molecule. An acid catalyst, such as sulfuric acid or trimethylsilyl chloride, is employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7]

  • Protocol:

    • To a solution of 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a suitable Lewis acid.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • The product can be extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product may be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of benzoxazoles from o-aminophenols.

  • Rationale: The formation of the benzoxazole ring from an o-aminophenol can be achieved by reacting it with a one-carbon synthon, such as triethyl orthoformate or formic acid. The reaction proceeds via an initial formation of a formimidate intermediate, followed by an intramolecular cyclization and subsequent elimination of ethanol or water to yield the aromatic benzoxazole ring.

  • Protocol:

    • A mixture of methyl 4-amino-3-hydroxybenzoate (1.0 eq) and triethyl orthoformate (3-5 eq) is heated at reflux.

    • The reaction can be catalyzed by the addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • The progress of the reaction is monitored by TLC.

    • After completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.

    • The resulting residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford the desired this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of specific published spectroscopic data for this compound, the following are predicted characteristic spectral features based on the analysis of closely related benzoxazole derivatives.[2][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm). The methyl ester protons would appear as a sharp singlet around δ 3.9-4.1 ppm. The proton on the oxazole ring (at C2) would likely be the most downfield aromatic proton.
¹³C NMR The carbonyl carbon of the ester is expected in the range of δ 165-170 ppm. Aromatic carbons would appear between δ 110-160 ppm. The carbon of the methyl group would be observed in the upfield region, around δ 52-55 ppm.
FT-IR (KBr) Characteristic peaks would include C=O stretching of the ester at ~1720 cm⁻¹, C=N stretching of the oxazole ring around 1650 cm⁻¹, and C-O stretching vibrations between 1200-1300 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹.
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z = 177. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the benzoxazole ring system and the methyl ester.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, benzo[d]oxazole-6-carboxylic acid. This transformation is crucial for applications where the carboxylic acid functionality is required for further chemical modification, such as amide bond formation.[9]

  • Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the ester group.

  • Nucleophilic Attack at C2: The C2 position of the benzoxazole ring can be susceptible to nucleophilic attack, particularly after activation.

Potential Applications:

The primary utility of this compound lies in its role as a chemical intermediate.[1]

  • Pharmaceutical Synthesis: As a building block, it can be elaborated into more complex molecules with potential therapeutic applications. The benzoxazole core is a well-established pharmacophore.[2]

  • Materials Science: The conjugated π-system of the benzoxazole ring imparts fluorescent properties, making its derivatives candidates for use as optical brighteners, fluorescent probes, and in organic light-emitting diodes (OLEDs).[1]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as an intermediate in both pharmaceutical and materials science research. While specific experimental data for this parent molecule is not widely reported, its synthesis can be reliably approached through established methods for benzoxazole formation. The structural and reactivity insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile chemical building block in their scientific endeavors. Further research into the specific properties and applications of this fundamental benzoxazole derivative is warranted to fully explore its potential.

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An In-Depth Technical Guide to the In Silico Prediction of Methyl Benzo[d]oxazole-6-carboxylate Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery and development has been significantly reshaped by the integration of in silico methodologies, which offer a rapid, cost-effective, and predictive framework to assess the viability of novel chemical entities.[1][2] This guide provides a comprehensive, technically-grounded exploration of the computational prediction of key molecular properties for methyl benzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical applications of various in silico tools to forecast its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This document is structured to empower researchers, scientists, and drug development professionals with the rationale behind methodological choices and to provide actionable, step-by-step workflows, thereby fostering a deeper understanding of predictive modeling in contemporary drug discovery.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with high attrition rates, with many candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[3][4] In silico approaches have emerged as indispensable tools in the early stages of this process, enabling the prediction of a compound's behavior before its synthesis and experimental testing.[5][6] This proactive profiling minimizes the time and cost associated with traditional drug development by flagging potentially problematic candidates early on.[5]

This compound (CAS: 1305711-40-3) is a small molecule featuring a benzoxazole core, a scaffold known for its diverse biological activities.[7][8] A related compound, methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, is a precursor to Tafamidis, a drug used to treat transthyretin amyloidosis, highlighting the therapeutic potential of this chemical class.[9][10] By applying a suite of computational tools, we can construct a detailed profile of this compound, offering insights into its drug-like potential.

Foundational Analysis: Physicochemical Property Prediction

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic behaviors are built.[11] Accurate prediction of these parameters is a critical first step in any in silico assessment.

Causality of Selection: Why These Properties Matter

Properties such as molecular weight, lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are pivotal in determining a drug's ability to be absorbed, distributed, and to penetrate cellular membranes. For instance, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while a high TPSA may hinder blood-brain barrier penetration.

Experimental Workflow: A Step-by-Step Protocol for Physicochemical Prediction

This workflow utilizes freely accessible web servers, making it a reproducible and cost-effective approach for academic and small biotech environments.[3]

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For this compound, the SMILES string can be obtained from databases like PubChem.[12]

  • Utilize SwissADME: This comprehensive, free web tool provides a robust platform for predicting a wide array of physicochemical properties.[13]

    • Navigate to the SwissADME website.

    • Input the SMILES string of this compound into the query box.

    • Execute the prediction.

  • Cross-Validation with pkCSM: To ensure the robustness of our predictions, we will cross-reference the results with another reputable server, pkCSM.[13][14]

    • Access the pkCSM web server.

    • Submit the SMILES string.

    • Compare the predicted values with those from SwissADME.

  • Data Aggregation and Analysis: The quantitative data from both platforms should be compiled into a structured table for easy comparison and interpretation.

Data Presentation: Predicted Physicochemical Properties
PropertySwissADME PredictionpkCSM PredictionSignificance
Molecular Weight ( g/mol )177.16177.16Influences diffusion and transport.
LogP (o/w)1.851.92A measure of lipophilicity.
LogS (water solubility)-2.5-2.8Crucial for absorption and formulation.
TPSA (Ų)55.1255.12Correlates with membrane permeability.

Note: The values presented here are illustrative and should be generated following the described workflow.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

The ADMET profile of a compound dictates its pharmacokinetic and safety characteristics. In silico ADMET prediction is a cornerstone of modern drug discovery, helping to identify potential liabilities early in the pipeline.[15][16]

The "Why": Rationale for ADMET Parameter Selection
  • Absorption: Parameters like Caco-2 permeability and intestinal absorption are critical for oral bioavailability.

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding influence where the drug goes in the body and how much is available to act on its target.

  • Metabolism: Cytochrome P450 (CYP) inhibition is a major cause of drug-drug interactions.

  • Excretion: Predicting the total clearance of a drug helps in determining its dosing regimen.

  • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity are crucial for patient safety.

A Validating Workflow for Comprehensive ADMET Prediction

This workflow integrates multiple predictive models to provide a more reliable assessment of the ADMET properties of this compound.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Caco2 Caco-2 Permeability Report Consolidated Report Caco2->Report Intestinal Intestinal Absorption Intestinal->Report BBB BBB Permeability BBB->Report PPB Plasma Protein Binding PPB->Report CYP1A2 CYP1A2 Inhibitor CYP1A2->Report CYP2C9 CYP2C9 Inhibitor CYP2C9->Report CYP2C19 CYP2C19 Inhibitor CYP2C19->Report CYP2D6 CYP2D6 Inhibitor CYP2D6->Report CYP3A4 CYP3A4 Inhibitor CYP3A4->Report Clearance Total Clearance Clearance->Report AMES AMES Mutagenicity AMES->Report hERG hERG Inhibition hERG->Report Hepatotoxicity Hepatotoxicity Hepatotoxicity->Report SMILES Input SMILES SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM ProToxII ProTox-II Server SMILES->ProToxII SwissADME->Caco2 SwissADME->Intestinal SwissADME->CYP1A2 SwissADME->CYP2C9 SwissADME->CYP2C19 SwissADME->CYP2D6 SwissADME->CYP3A4 pkCSM->BBB pkCSM->PPB pkCSM->Clearance pkCSM->AMES pkCSM->hERG ProToxII->Hepatotoxicity

Figure 1: A comprehensive workflow for ADMET prediction using multiple web servers.

Step-by-Step Protocol for ADMET Prediction
  • Input Preparation: Obtain the canonical SMILES string for this compound from a reliable chemical database such as PubChem.[12]

  • Parallel Predictions:

    • Submit the SMILES to SwissADME for predictions on intestinal absorption, Caco-2 permeability, and CYP inhibition.[13]

    • Submit the SMILES to pkCSM for predictions on BBB permeability, plasma protein binding, total clearance, AMES toxicity, and hERG inhibition.[13][14]

    • Submit the SMILES to ProTox-II for a focused prediction on hepatotoxicity.

  • Data Consolidation and Interpretation: Aggregate the outputs from all servers into a single table. Interpret the predictions in the context of drug development criteria (e.g., a "Yes" for AMES toxicity is a significant red flag).

Tabulated ADMET Predictions
ParameterPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Caco-2 PermeabilityModerateSuggests reasonable passive diffusion across the gut wall.
Distribution
BBB PermeabilityNoLess likely to cause CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
CYP1A2 InhibitorNoLow risk of interaction with drugs metabolized by this enzyme.
CYP2C9 InhibitorNoLow risk of interaction with drugs metabolized by this enzyme.
CYP2C19 InhibitorNoLow risk of interaction with drugs metabolized by this enzyme.
CYP2D6 InhibitorNoLow risk of interaction with drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLow risk of interaction with drugs metabolized by this enzyme.
Excretion
Total ClearanceLowSuggests a potentially longer half-life.
Toxicity
AMES MutagenicityNoLow likelihood of being mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity.
HepatotoxicityNoLow risk of liver damage.

Note: These are representative results and should be generated by following the outlined protocol.

Biological Activity Prediction: Unveiling Therapeutic Potential

While the previous sections focused on the "drug-like" properties of this compound, this section explores its potential therapeutic applications through the prediction of its biological targets.

The Logic of Target Prediction

In silico target prediction algorithms leverage vast databases of known drug-target interactions.[17] By comparing the chemical structure of a query molecule to those of compounds with known biological activities, these tools can infer potential protein targets. This approach, often based on the principle of chemical similarity, can generate hypotheses for further experimental validation.

A Workflow for Target Identification and Docking

This workflow outlines a rational approach to predicting biological targets and validating the interaction through molecular docking.

Biological_Activity_Workflow SMILES Input SMILES Target_Prediction Target Prediction (e.g., SwissTargetPrediction) SMILES->Target_Prediction Ligand_Prep Prepare Ligand Structure SMILES->Ligand_Prep Target_List List of Potential Targets Target_Prediction->Target_List PDB Retrieve Target Structure (PDB) Target_List->PDB Target_Prep Prepare Target Structure PDB->Target_Prep Docking Molecular Docking (e.g., SwissDock) Ligand_Prep->Docking Target_Prep->Docking Analysis Analyze Docking Results (Binding Energy & Pose) Docking->Analysis

Figure 2: Workflow for biological target prediction and molecular docking.

Detailed Protocol for Biological Activity Prediction
  • Target Prediction using SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server.

    • Input the SMILES string for this compound.

    • Select "Homo sapiens" as the target organism.

    • Run the prediction and analyze the list of potential targets, paying close attention to those with high probability scores.

  • Target Structure Retrieval:

    • From the list of predicted targets, select a promising candidate (e.g., a kinase or a receptor with known disease relevance).

    • Go to the Protein Data Bank (PDB) and search for a high-resolution crystal structure of the selected target.

  • Molecular Docking with SwissDock:

    • Access the SwissDock web server, which provides a user-friendly interface for molecular docking.[18]

    • Upload the 3D structure of the prepared ligand (this compound) and the target protein.

    • Initiate the docking simulation.

  • Analysis of Docking Results:

    • Examine the predicted binding poses and the corresponding binding energy (FullFitness score). A more negative binding energy generally indicates a more favorable interaction.

    • Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico strategy for characterizing this compound. The predictive workflows detailed herein provide a robust framework for assessing its physicochemical properties, ADMET profile, and potential biological activities. The results of such an analysis can guide further experimental work, such as chemical synthesis and in vitro assays, by prioritizing compounds with a higher probability of success.

It is imperative to acknowledge the limitations of in silico models.[1] Predictions are based on existing data and algorithms, and experimental validation remains the gold standard.[19] However, when used judiciously, computational approaches are powerful tools for accelerating the drug discovery process and making more informed decisions.[20] Future work should focus on synthesizing this compound and its analogs to experimentally validate the predicted properties and to explore their therapeutic potential in relevant biological assays.

References

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Part 1: The Benzoxazole Scaffold: A Privileged Heterocycle in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemistry of Benzoxazoles for Researchers

The benzoxazole motif, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a cornerstone of heterocyclic chemistry.[1][2][3] Its rigid, planar structure and unique electronic properties have made it a privileged scaffold in both medicinal chemistry and materials science.[4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of benzoxazoles, tailored for researchers and professionals in drug development.

Benzoxazole and its derivatives are not merely synthetic curiosities; they are integral components of numerous pharmacologically active compounds.[2][6] Their biological activities are vast, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][7][8] This wide-ranging bioactivity stems from the ability of the benzoxazole nucleus to interact with various biological targets.[2] Beyond the realm of medicine, benzoxazoles are valued for their photoluminescent properties, finding applications as optical brighteners and fluorescent probes.[3][4][9][10]

Part 2: Core Synthetic Methodologies for Crafting the Benzoxazole Nucleus

The construction of the benzoxazole ring system is a well-established area of organic synthesis, with the condensation of ortho-aminophenols with a one-carbon electrophile being the most common strategy.[11][12] The choice of synthetic route is often dictated by the desired substitution pattern and the sensitivity of the starting materials.

The Cornerstone: Synthesis from o-Aminophenols and Carboxylic Acids

The direct condensation of an o-aminophenol with a carboxylic acid is a robust and widely utilized method for preparing 2-substituted benzoxazoles.[11][13] This reaction is typically performed at elevated temperatures and often requires a dehydrating agent or catalyst to drive the cyclization.[11]

Mechanism and Causality: The reaction proceeds via an initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate. This is followed by an intramolecular cyclization, facilitated by the acidic conditions and heat, to form the benzoxazole ring through the elimination of water.[13] Polyphosphoric acid (PPA) is a frequently employed reagent that serves as both a solvent and a dehydrating agent, promoting the necessary cyclization.[11]

Benzoxazole_Synthesis_Carboxylic_Acid o_aminophenol o-Aminophenol intermediate o-Hydroxyamide Intermediate o_aminophenol->intermediate Acylation carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->intermediate plus1 + benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Intramolecular Cyclization & Dehydration water H₂O plus2 +

Caption: General reaction scheme for benzoxazole synthesis from o-aminophenol and a carboxylic acid.

Comparative Analysis of Condensing Agents:

Condensing Agent/CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA)150-220 °CGood yields, acts as solvent and dehydrating agentHarsh conditions, difficult work-up
Methanesulfonic Acid100-120 °CMilder conditions, good for sensitive substrates[14]Requires in-situ generation of acid chloride
Microwave Irradiation150-200 °C, 10-30 minRapid, solvent-free[13][15]Requires specialized equipment
Lawesson's ReagentMicrowave, 5-10 minEfficient for certain substratesStoichiometric use of a sulfur-containing reagent

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to approximately 100 °C, carefully pour the reaction mixture onto crushed ice with continuous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.[11]

A Versatile Alternative: Synthesis from o-Aminophenols and Aldehydes

The reaction of o-aminophenols with aldehydes provides another efficient route to 2-substituted benzoxazoles.[12] This method involves the initial formation of a Schiff base, followed by an oxidative cyclization.[11][16]

Mechanism of Oxidative Cyclization: The o-aminophenol and aldehyde first condense to form a Schiff base (an imine). This intermediate then undergoes an intramolecular cyclization, and subsequent oxidation of the resulting dihydrobenzoxazole intermediate furnishes the aromatic benzoxazole. A variety of oxidizing agents and catalysts can be employed to facilitate this final step.

Benzoxazole_Synthesis_Aldehyde o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base Condensation aldehyde Aldehyde (R-CHO) aldehyde->schiff_base plus1 + dihydrobenzoxazole Dihydrobenzoxazole Intermediate schiff_base->dihydrobenzoxazole Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole dihydrobenzoxazole->benzoxazole Oxidation

Caption: General reaction pathway for benzoxazole synthesis from o-aminophenol and an aldehyde.

Common Oxidizing Agents and Catalysts:

Oxidizing Agent/CatalystTypical ConditionsKey Features
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Room temperature to refluxMild conditions, high yields
Iodine (I₂)Room temperature or heatingReadily available, efficient
Samarium TriflateAqueous medium, mild conditionsReusable catalyst, green approach[17]
Magnetic Nanoparticles (e.g., LAIL@MNP)Ultrasound irradiation, 70 °CGreen method, easy catalyst recovery[12]

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Ultrasound and a Nanocatalyst

  • Reaction Mixture: In a sonication vessel, mix o-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and LAIL@MNP catalyst (4.0 mg).[12]

  • Sonication: Sonicate the mixture at 70 °C for 30 minutes. Monitor the reaction by GC-MS.[12]

  • Catalyst Recovery: After completion, add ethyl acetate (15 mL) to the reaction mixture and separate the catalyst using an external magnet.[12]

  • Work-up and Purification: Dry the organic layer with magnesium sulfate and remove the solvent under vacuum to obtain the crude product.[12]

Other Important Synthetic Strategies

While the condensation with carboxylic acids and aldehydes are the most common methods, other valuable synthetic routes exist for accessing the benzoxazole core.

From Acyl Chlorides: The reaction of o-aminophenols with acyl chlorides is a high-yielding method that proceeds under milder conditions than the corresponding carboxylic acid route.[2][11] The initial step is the acylation of the amino group to form an o-hydroxyamide, which then undergoes intramolecular cyclization.[11] This method is particularly advantageous for substrates that are sensitive to high temperatures.

Metal-Catalyzed Intramolecular Cyclizations: Copper and palladium-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles.[18] These methods often involve the intramolecular cyclization of precursors such as o-haloanilides.[17]

Part 3: Exploring the Chemical Reactivity of the Benzoxazole Nucleus

The benzoxazole ring system is aromatic and exhibits a characteristic reactivity pattern.

Electrophilic Substitution: Electrophilic substitution reactions on the benzoxazole ring predominantly occur at the C6-position, with the C5-position being less reactive.[1][19] For instance, the nitration of 2-phenylbenzoxazole with nitric acid and sulfuric acid yields 6-nitro-2-phenylbenzoxazole.[1]

Alkylation: Benzoxazole can undergo alkylation at the nitrogen atom (N-alkylation) using alkylating agents like dialkyl sulfates or iodomethane to produce N-alkylated compounds.[1]

Part 4: Diverse Applications in Scientific Research and Development

The unique structural and electronic properties of benzoxazoles have led to their widespread application in various scientific disciplines.

A Privileged Scaffold in Medicinal Chemistry

The benzoxazole nucleus is a key pharmacophore in a multitude of clinically used drugs and drug candidates.[11][20]

Anticancer Agents: A vast number of benzoxazole derivatives have been synthesized and evaluated for their anticancer activity.[6][21][22] They have been shown to target various cancer cell lines, including breast, lung, colon, and melanoma.[6] For example, some 2-arylbenzoxazole derivatives are potent inhibitors of topoisomerase II, an important enzyme in DNA replication.[22] The anticancer prodrug Phortress, for instance, contains a benzoxazole moiety and exerts its effect through the activation of the aryl hydrocarbon receptor.[23]

Antimicrobial and Anti-inflammatory Agents: Benzoxazole derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1][8] They also possess potent anti-inflammatory properties, with some derivatives showing a high percentage of inflammation inhibition.[8][24]

Illuminating Biology and Materials: Benzoxazoles as Fluorescent Probes

The inherent fluorescence of many benzoxazole derivatives makes them valuable tools in materials science and as biological probes.[9][10] They are being investigated as safer and more sensitive alternatives to commonly used fluorescent DNA probes.[9][10] The fluorescence emission of these compounds can be enhanced upon binding to DNA, making them useful for nucleic acid detection.[9][10] Furthermore, functionalized benzoxazoles have been designed as selective fluorescent probes for the detection of metal ions, such as Fe³⁺, in living cells.[25]

Part 5: Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a focal point of research in organic and medicinal chemistry. Its versatile synthesis, tunable electronic properties, and broad spectrum of biological activities ensure its continued relevance in the development of new therapeutics and functional materials. Future research will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets for benzoxazole-based drugs, and the design of advanced fluorescent probes with enhanced sensitivity and specificity.

Part 6: References

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  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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  • Nguyen, T. T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1638-1644. Retrieved January 12, 2026, from [Link]

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The Benzoxazole Moiety: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Core

The benzoxazole ring system, an elegant fusion of a benzene and an oxazole ring, stands as a prominent heterocyclic scaffold in the realm of natural products and medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine bases allows for favorable interactions with a multitude of biological macromolecules, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[4] Natural products containing this moiety are biosynthesized by a diverse range of organisms, from terrestrial and marine bacteria to sponges and plants, exhibiting a remarkable spectrum of biological activities.[5][6] This guide provides a comprehensive exploration of natural products featuring the benzoxazole core, delving into their structural diversity, biological functions, biosynthetic origins, and the synthetic strategies employed to access this versatile chemical entity. Furthermore, it offers detailed experimental protocols to empower researchers in the isolation, characterization, and evaluation of these promising bioactive molecules.

I. A Survey of Benzoxazole-Containing Natural Products: Structural Diversity and Biological Significance

The structural architecture of benzoxazole-containing natural products is remarkably varied, leading to a wide array of biological activities. These compounds can be broadly categorized based on their natural sources and structural complexity.

Terrestrial and Marine Actinomycetes: A Prolific Source

Actinomycetes, particularly species of the genus Streptomyces, are renowned producers of bioactive secondary metabolites, including a significant number of benzoxazole-containing compounds.[7]

  • Calcimycin (A23187): Isolated from Streptomyces chartreusis, calcimycin is a well-known ionophore with a potent and selective affinity for divalent cations like Ca²⁺.[8] This property makes it an invaluable tool in cell biology to study calcium signaling. It also exhibits antibacterial and antifungal activities.[8]

  • Nataxazole: Produced by Streptomyces sp. Tü 6176, nataxazole demonstrates potent antitumor activity against various human tumor cell lines.[7][9] Its mechanism of action is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[10]

  • Boxazomycins: A family of antibiotics isolated from an Actinomycetes strain, boxazomycins (e.g., Boxazomycin A and B) display broad-spectrum activity against Gram-positive bacteria.[11][12] Their antibacterial action stems from the selective inhibition of protein synthesis.[4][11]

Marine Invertebrates: Unique Chemical Architectures

The marine environment, with its unique biodiversity, has yielded a plethora of structurally novel benzoxazole natural products.[6]

  • Pseudopteroxazole: Isolated from the sea whip Pseudopterogorgia elisabethae, this compound exhibits significant anti-inflammatory and analgesic properties.

  • Nakijinols: A group of sesquiterpenoid benzoxazoles discovered in marine sponges, nakijinols have shown cytotoxic activities against cancer cell lines.[5]

The following table summarizes key examples of benzoxazole-containing natural products, their sources, and their primary biological activities.

Natural ProductSource OrganismClassPrimary Biological ActivityReference(s)
Calcimycin (A23187)Streptomyces chartreusisIonophore AntibioticCa²⁺ ionophore, Antibacterial, Antifungal[8]
NataxazoleStreptomyces sp. Tü 6176PolyketideAntitumor (Topoisomerase II inhibitor)[7][10]
Boxazomycin A & BActinomycetes strain G495-11PolyketideAntibacterial (Protein synthesis inhibitor)[11][12]
PseudopteroxazolePseudopterogorgia elisabethae (Sea Whip)DiterpenoidAnti-inflammatory, Analgesic[5]
NakijinolsMarine SpongesSesquiterpenoidCytotoxic[5]
CaboxamycinStreptomyces sp. NTK 937-Phosphodiesterase inhibitor[6]
MicroechmycinsMicromonospora sp. SCSIO 07395AlkaloidAntibacterial[5]

II. Biosynthesis of the Benzoxazole Moiety: The Case of Nataxazole

Understanding the biosynthetic pathways of natural products provides valuable insights for synthetic biology and the generation of novel analogs. The biosynthesis of the benzoxazole ring in nataxazole has been a subject of significant investigation. It is proposed to proceed through a pathway involving the condensation of an anthranilate derivative with a polyketide chain, followed by cyclization and oxidation to form the benzoxazole core.

Nataxazole_Biosynthesis_Simplified cluster_0 Precursor Assembly cluster_1 Benzoxazole Formation Anthranilate_Derivative Anthranilate Derivative Condensation Condensation Anthranilate_Derivative->Condensation Polyketide_Synthase Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Polyketide_Chain->Condensation Cyclization_Oxidation Cyclization & Oxidation Condensation->Cyclization_Oxidation Nataxazole_Core Nataxazole Core (with Benzoxazole) Cyclization_Oxidation->Nataxazole_Core

Caption: Simplified overview of the proposed biosynthetic pathway of Nataxazole.

III. Chemical Synthesis of the Benzoxazole Scaffold

The versatile biological activities of benzoxazole-containing compounds have spurred the development of numerous synthetic methodologies to access this privileged scaffold. A common and efficient approach involves the condensation of 2-aminophenols with various functional groups.

Benzoxazole_Synthesis_Workflow Start Starting Materials Two_Aminophenol 2-Aminophenol Start->Two_Aminophenol Carboxylic_Acid Carboxylic Acid / Derivative Start->Carboxylic_Acid Reaction Condensation Reaction (e.g., with dehydrating agent) Two_Aminophenol->Reaction Carboxylic_Acid->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product

Caption: General workflow for the chemical synthesis of 2-substituted benzoxazoles.

IV. Experimental Protocols for the Researcher

This section provides detailed, step-by-step methodologies for the isolation, structural elucidation, and biological evaluation of benzoxazole-containing natural products.

A. Isolation and Purification of Calcimycin from Streptomyces chartreusis

This protocol outlines a general procedure for the extraction and purification of calcimycin. Optimization may be required based on the specific strain and culture conditions.

1. Fermentation and Extraction: a. Inoculate a suitable production medium with a spore suspension of Streptomyces chartreusis NRRL 3882.[13] b. Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.[13] c. Harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration. d. Extract the mycelial cake with an organic solvent such as acetone or methanol. e. Extract the supernatant with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH. f. Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Chromatographic Purification: a. Subject the crude extract to silica gel column chromatography. b. Elute the column with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol). c. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization method (e.g., UV light, iodine vapor). d. Pool the fractions containing the compound of interest based on the TLC profile. e. Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure calcimycin.[13]

B. Structural Elucidation: A Guide to Interpreting Spectroscopic Data

The definitive structure of a novel natural product is determined through a combination of spectroscopic techniques.

1. Mass Spectrometry (MS): a. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. b. ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. c. 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the assembly of the molecular structure. For example, in the ¹H NMR spectrum of a benzoxazole derivative, one would expect to see aromatic protons in the region of δ 7.0-8.5 ppm.[14][15] The specific chemical shifts and coupling patterns of these protons can help determine the substitution pattern on the benzene ring.

C. Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][16][17][18]

1. Preparation of Materials: a. Test Compound: Prepare a stock solution of the purified benzoxazole natural product in a suitable solvent (e.g., DMSO). b. Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. c. 96-Well Microtiter Plate: Use a sterile 96-well plate for the assay.

2. Assay Procedure: a. Dispense the broth medium into all wells of the microtiter plate. b. Create a serial two-fold dilution of the test compound across the wells of the plate. c. Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] d. Dilute the standardized bacterial suspension and inoculate each well (except for the sterility control) with the final desired bacterial concentration (e.g., 5 x 10⁵ CFU/mL). e. Include a positive control (bacteria in broth without the test compound) and a negative control (broth only). f. Incubate the plate at 37°C for 16-20 hours.[5]

3. Data Analysis: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.

V. Conclusion and Future Perspectives

Natural products containing the benzoxazole moiety represent a rich and diverse source of bioactive compounds with significant potential for drug discovery and development. Their broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects, underscores their importance in addressing critical unmet medical needs.[1][2][3][19][20] The elucidation of their biosynthetic pathways opens up avenues for synthetic biology approaches to generate novel and more potent analogs. Continued exploration of diverse ecological niches, coupled with advancements in isolation, structure elucidation, and high-throughput screening technologies, will undoubtedly lead to the discovery of new benzoxazole-containing natural products with therapeutic promise. This guide serves as a foundational resource for researchers dedicated to harnessing the chemical ingenuity of nature for the advancement of human health.

References

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Methodological & Application

Application Notes & Protocols: The Utility of Methyl Benzo[d]oxazole-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of methyl benzo[d]oxazole-6-carboxylate and its derivatives in medicinal chemistry. This document provides not only the theoretical underpinning of its utility but also detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation.

Introduction: The Benzoxazole Scaffold as a Privileged Structure

The benzo[d]oxazole ring system, a bicyclic structure formed by the fusion of a benzene and an oxazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its planarity and the presence of both hydrogen bond accepting nitrogen and oxygen atoms facilitate diverse interactions with a wide range of biological macromolecules, including enzymes and receptors.[1] This inherent versatility has led to the development of benzoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The this compound core, in particular, serves as a crucial building block, offering a reactive handle for synthetic diversification and a structural motif present in significant therapeutic agents.

Part 1: Key Application in Pharmaceutical Synthesis - The Tafamidis Precursor

A prominent and illustrative application of a substituted this compound is its role as the penultimate precursor in the industrial-scale synthesis of Tafamidis.[3] Tafamidis is a therapeutic agent that stabilizes the protein transthyretin (TTR), preventing its misfolding and the subsequent formation of amyloid fibrils, which is the pathological hallmark of transthyretin amyloidosis.[3][4]

The specific precursor, methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, undergoes hydrolysis of its methyl ester to yield the corresponding carboxylic acid, which is the active pharmaceutical ingredient (API), Tafamidis.[3]

Synthetic Protocol: From Precursor to Tafamidis (Free Acid)

This protocol outlines a common synthetic route to generate the Tafamidis free acid from its methyl ester precursor. The rationale behind this two-step, one-pot approach is to enhance efficiency and purity by avoiding the isolation of the intermediate salt.[3]

Step 1: Saponification and Cyclization

  • Principle: A base-mediated saponification cleaves the methyl ester, while the reaction conditions concurrently facilitate the cyclization to form the stable benzoxazole core.[3]

  • Reagents:

    • Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5–2.0 equivalents)

    • Methanol (MeOH)

    • Water (H₂O)

  • Procedure:

    • In a reaction vessel, dissolve Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate in a 1:1 (v/v) mixture of methanol and water.

    • Add 1.5 to 2.0 equivalents of NaOH or KOH.

    • Heat the reaction mixture to 45–55°C and stir until the reaction is complete (monitor by TLC or LC-MS).

Step 2: Acidification to Yield Tafamidis Free Acid

  • Principle: Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the free acid form of Tafamidis.[3]

  • Reagents:

    • Hydrochloric acid (HCl)

  • Procedure:

    • Cool the reaction mixture from Step 1.

    • Slowly add HCl to acidify the mixture to a pH of 2–3.

    • The product, 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid (Tafamidis free acid), will precipitate out of solution.

    • Isolate the precipitate by filtration, wash with water, and dry under vacuum.

This efficient process highlights the industrial relevance of the methyl ester precursor, achieving high yields (85-90%) and purity (>98%).[3]

Part 2: Diversification of the this compound Scaffold

The this compound core is a versatile starting material for generating compound libraries for screening against various biological targets. The ester at the 6-position provides a key site for modification.

G A This compound B Hydrolysis (NaOH or LiOH) A->B G Reduction (e.g., LiAlH4) A->G C Benzo[d]oxazole-6-carboxylic Acid B->C D Amide Coupling (e.g., HATU, EDC/HOBt) C->D F Amide Derivatives D->F E Amine (R-NH2) E->D H (Benzo[d]oxazol-6-yl)methanol G->H

Caption: Synthetic diversification of the this compound scaffold.

Part 3: Protocols for Biological Evaluation

Given the established broad-spectrum activity of benzoxazole derivatives, the following protocols are provided for assessing the potential of novel compounds derived from the this compound scaffold in key therapeutic areas.

Protocol 1: In Vitro Anticancer Activity - Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of benzoxazole derivatives on cancer cell lines, a common primary screen for anticancer drug discovery.[5][6]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Benzoxazole test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well flat-bottom plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[5]

    • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in complete growth medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[5]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Target-Based Screening - VEGFR-2 Kinase Inhibition Assay

Many benzoxazole derivatives have been identified as potent kinase inhibitors, particularly of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.[5][6][7]

  • Principle: This protocol describes a biochemical assay to measure the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The assay can be adapted to various detection methods, such as luminescence-based ATP detection (e.g., Kinase-Glo™).[8] A decrease in ATP consumption corresponds to kinase inhibition.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase substrate (e.g., a poly-Glu, Tyr peptide)

    • ATP

    • Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)

    • Benzoxazole test compounds dissolved in DMSO

    • Kinase-Glo™ Luminescence Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and the substrate.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[5]

    • Incubation: Incubate the reaction plate at 30°C for 60 minutes.[5]

    • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's protocol.

    • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G A Prepare Reagents (Enzyme, Substrate, ATP, Compound) B Dispense Compound (Serial Dilutions) A->B C Add Enzyme/Substrate Mix B->C D Initiate with ATP C->D E Incubate (e.g., 30°C, 60 min) D->E F Add Detection Reagent (e.g., Kinase-Glo™) E->F G Read Signal (Luminescence) F->G H Calculate % Inhibition & IC50 G->H

Sources

Application Notes & Protocols: Methyl Benzo[d]oxazole-6-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an elegant fusion of benzene and oxazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an effective isostere for natural nucleic bases like guanine and adenine, facilitating interactions with various biological macromolecules.[1] This has led to the discovery and development of a vast array of benzoxazole-containing compounds with significant therapeutic potential, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.[3][4][5]

Within this important class of heterocycles, methyl benzo[d]oxazole-6-carboxylate (Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) emerges as a particularly valuable and versatile building block.[6] Its structure features two key points for chemical modification: the reactive methyl ester at the 6-position and the benzoxazole core itself. The ester group provides a convenient handle for elaboration into amides, carboxylic acids, or alcohols, enabling the systematic exploration of structure-activity relationships (SAR). This document provides detailed protocols and expert insights into the synthesis and application of this key intermediate in the pursuit of novel bioactive molecules.

cluster_0 This compound cluster_1 Key Reactive Sites mol mol ester Methyl Ester (C6) - Hydrolysis - Amidation - Reduction ring Aromatic Core - Electrophilic Substitution (potential for further functionalization)

Caption: Core structure and key reactive sites of the title building block.

PART 1: Synthesis of the Building Block

The synthesis of the benzoxazole core is a cornerstone of many medicinal chemistry programs. A reliable and scalable method for producing this compound is crucial. The most common strategies involve the cyclization of an ortho-substituted aminophenol.[7] Below is a robust, two-step protocol starting from commercially available methyl 4-amino-3-hydroxybenzoate.

Protocol 1: Synthesis of this compound

This protocol involves the condensation of methyl 4-amino-3-hydroxybenzoate with triethyl orthoformate, which serves as a source for the C2 carbon of the oxazole ring, followed by an acid-catalyzed cyclization.

Caption: Workflow for the synthesis of the title building block.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-amino-3-hydroxybenzoate (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Expert Insight: Triethyl orthoformate acts as both a reagent and a solvent in this reaction. Using it in excess drives the reaction towards completion by Le Châtelier's principle, as ethanol is generated as a byproduct. The acid catalyst is essential for protonating the intermediate, facilitating the final dehydrative cyclization.

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol byproduct and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Parameter Typical Value
Yield 75-85%
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%
CAS Number 1305711-40-3

PART 2: Key Transformations & Synthetic Protocols

The utility of this compound lies in its straightforward conversion into a variety of functional groups, paving the way for diverse libraries of bioactive compounds.

Protocol 2: Saponification to Benzo[d]oxazole-6-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is often the first step in synthesizing amide libraries, which are critical for probing interactions with biological targets.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) dropwise at room temperature.

    • Expert Insight: Using a slight excess of base ensures complete hydrolysis. The reaction is typically exothermic and should be controlled. Progress can be monitored by TLC until the starting ester spot disappears.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield benzo[d]oxazole-6-carboxylic acid.

Protocol 3: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard and highly reliable method for forming an amide bond between the carboxylic acid (from Protocol 2) and a primary or secondary amine. This reaction is central to the synthesis of many drug candidates, including cholinesterase inhibitors derived from this scaffold.[8]

A Step 1: Activate Carboxylic Acid - Benzo[d]oxazole-6-carboxylic acid - EDC, HOBt, DIPEA in DMF B Step 2: Add Amine - Primary or Secondary Amine (R-NH2) - Stir at room temperature A->B C Step 3: Reaction Monitoring Monitor by TLC or LC-MS (Typically 4-16 hours) B->C D Step 4: Aqueous Work-up - Quench with water - Extract with Ethyl Acetate C->D E Step 5: Purification - Wash organic layer - Dry, concentrate, and purify (Column Chromatography) D->E F Final Product N-substituted-benzo[d]oxazole-6-carboxamide E->F

Caption: General workflow for amide coupling reactions.

Step-by-Step Methodology:

  • Activation: To a solution of benzo[d]oxazole-6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 30 minutes.

    • Expert Insight: This two-step, one-pot process is highly efficient. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that reacts with the activated acid to form an active ester, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 4 to 16 hours depending on the reactivity of the amine. Monitor completion by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

PART 3: Applications in Bioactive Molecule Synthesis

The true value of this compound is demonstrated by its application in the synthesis of molecules targeting a wide range of diseases.

Case Study 1: Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of 2-aryl-6-carboxamide benzoxazoles have been synthesized and identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[8] By varying the amine component in the amide coupling protocol (Protocol 3), researchers can fine-tune the potency and selectivity of these inhibitors.

Amine Moiety (R in R-NH₂) AChE IC₅₀ (nM) BChE IC₅₀ (nM) Reference
N,N-diethylamine12.6225.45[8]
Morpholine45.35 (Kᵢ)-[8]
Piperidine47.90 (Kᵢ)-[8]
Donepezil (Reference Drug)69.363.0[8]

This data illustrates how simple modifications to the amide group, synthesized via the protocols in this guide, can lead to highly potent enzyme inhibitors.

Case Study 2: Precursor to Tafamidis for Transthyretin Amyloidosis

While the direct topic is the unsubstituted parent molecule, its application is powerfully illustrated by a closely related analogue. The 2-(3,5-dichlorophenyl) derivative of benzo[d]oxazole-6-carboxylic acid is the active pharmaceutical ingredient Tafamidis, a drug used to treat transthyretin amyloidosis.[9][10] The synthesis of Tafamidis relies on the same core chemical transformations described herein: formation of the benzoxazole ring followed by saponification of the methyl ester.[10] This highlights the industrial relevance and therapeutic significance of this chemical scaffold.

Start Methyl Benzo[d]oxazole -6-carboxylate Acid Benzo[d]oxazole -6-carboxylic Acid Start->Acid Protocol 2: Saponification Alcohol Primary Alcohol Derivative Start->Alcohol Reduction (e.g., LiAlH4) Amide Bioactive Amide Derivatives (e.g., AChE Inhibitors) Acid->Amide Protocol 3: Amide Coupling Other Further Bioactive Molecules (e.g., Ethers) Alcohol->Other

Caption: Synthetic pathways originating from the title building block.

Conclusion

This compound is a high-value, versatile, and readily accessible building block for drug discovery and medicinal chemistry. The straightforward and robust protocols for its synthesis and subsequent functionalization—primarily through saponification and amide coupling—provide researchers with a powerful platform to generate diverse chemical libraries. Its proven applicability in developing potent enzyme inhibitors and its structural relation to approved pharmaceuticals underscore its significance. By leveraging the methodologies outlined in these application notes, scientists can efficiently explore the vast chemical space around the benzoxazole scaffold to develop the next generation of therapeutic agents.

References

  • Micale, N., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available from: [Link]

  • Consortium Library. (2024). Benzoxazole derivatives: Significance and symbolism. Available from: [Link]

  • NIH National Center for Biotechnology Information. (Date not available). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Available from: [Link]

  • International Journal of Research and Review. (Date not available). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • ResearchGate. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • NIH National Center for Biotechnology Information. (Date not available). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Available from: [Link]

  • ResearchGate. (Date not available). Structure activity relationship of benzoxazole derivatives. Available from: [Link]

  • ResearchGate. (Date not available). Structure–activity relationships of benzoxazole derivatives. Available from: [Link]

  • ResearchGate. (Date not available). Structure activity relationship of the synthesized compounds. Available from: [Link]

  • Esever, B. A., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-802. Available from: [Link]

  • ResearchGate. (Date not available). Various bioactive molecules containing benzoxazole. Available from: [Link]

  • Appretech Scientific Limited. (Date not available). This compound. Available from: [Link]

  • ResearchGate. (Date not available). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Available from: [Link]

  • ACS Publications. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available from: [Link]

  • MDPI. (Date not available). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available from: [Link]

  • ResearchGate. (Date not available). Synthesis method of benzoxazole derivatives (21‐40). Reagents and.... Available from: [Link]

  • NIH National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available from: [Link]

Sources

"experimental procedure for N-alkylation of benzoxazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Strategies for the N-Alkylation of Benzoxazoles: A Detailed Experimental Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. The nitrogen atom of the oxazole ring serves as a critical handle for molecular derivatization. N-alkylation, in particular, is a fundamental transformation that allows for the introduction of various alkyl groups, profoundly influencing the molecule's steric and electronic properties. This modification can enhance biological activity, modulate solubility, and fine-tune the pharmacological profile of drug candidates. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of benzoxazoles, emphasizing the underlying chemical principles and offering robust, step-by-step protocols.

Mechanistic Considerations in N-Alkylation

The N-alkylation of benzoxazoles typically proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the benzoxazole ring acts as a nucleophile, attacking an electrophilic alkylating agent. The efficiency and outcome of this reaction are governed by several factors, including the nucleophilicity of the benzoxazole nitrogen, the nature of the leaving group on the alkylating agent, and the choice of solvent and base.

A common approach involves the deprotonation of the benzoxazole nitrogen using a suitable base to form a highly nucleophilic benzoxazolide anion, which then readily reacts with an alkyl halide in a classical SN2 reaction.

G cluster_1 Step 2: Nucleophilic Attack (SN2) Benzoxazole Benzoxazole Anion Benzoxazolide Anion Benzoxazole->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion ConjugateAcid Conjugate Acid Anion->Anion_ref AlkylHalide Alkyl Halide (R-X) TransitionState [Transition State]‡ AlkylHalide->TransitionState NAlkylated N-Alkylated Benzoxazole TransitionState->NAlkylated LeavingGroup Leaving Group (X-) TransitionState->LeavingGroup Anion_ref->TransitionState SN2 Attack

Caption: General mechanism for base-mediated N-alkylation of benzoxazoles.

Core Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol details a robust and widely applicable method for the N-alkylation of benzoxazoles using alkyl halides in the presence of a base.

Materials and Reagents
  • Benzoxazole (or substituted derivative)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoxazole derivative (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add the alkyl halide (1.2 eq) dropwise to the mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated benzoxazole.

G start Start setup 1. Combine Benzoxazole, K2CO3, and anhydrous DMF in a flask. start->setup add_alkyl 2. Add Alkyl Halide (1.2 eq) dropwise to the mixture. setup->add_alkyl react 3. Heat to 60-80 °C and monitor by TLC. add_alkyl->react workup 4. Cool and perform aqueous workup with EtOAc and Water. react->workup extract 5. Extract with EtOAc (3x) and wash with brine. workup->extract dry 6. Dry organic layer (MgSO4) and concentrate. extract->dry purify 7. Purify by column chromatography. dry->purify end Pure N-Alkylated Product purify->end

Caption: Workflow for the classical N-alkylation of benzoxazoles.

Alternative Protocol: Mitsunobu Reaction

For substrates that are sensitive to basic conditions or when using an alcohol as the alkylating agent, the Mitsunobu reaction is a powerful alternative. This reaction proceeds under mild, neutral conditions.

Materials and Reagents
  • Benzoxazole (or substituted derivative)

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure
  • Reaction Setup: To a solution of benzoxazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to isolate the N-alkylated product. The triphenylphosphine oxide and hydrazine byproducts are typically removed during chromatography.

Data Summary: Comparative Analysis of N-Alkylation Methods

The choice of method can significantly impact the yield and scope of the N-alkylation reaction. Below is a table summarizing typical conditions and outcomes.

MethodAlkylating AgentBase / ReagentSolventTemperatureTypical Yield
Classical Alkyl Halides (R-X)K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile25-80 °C70-95%
Mitsunobu Alcohols (R-OH)PPh₃, DIAD/DEADTHF, Dichloromethane0-25 °C60-90%

Troubleshooting Guide

  • Low or No Conversion:

    • Cause: Inactive base or wet solvent.

    • Solution: Ensure the base is freshly ground and dried. Use anhydrous solvents. For less reactive alkyl halides, consider switching to a more reactive one (e.g., from R-Cl to R-I) or increasing the reaction temperature.

  • Formation of O-Alkylated Byproduct:

    • Cause: While N-alkylation is generally favored, some O-alkylation can occur, especially with highly reactive alkylating agents.

    • Solution: Employing less polar aprotic solvents can sometimes favor N-alkylation. Careful purification by column chromatography is essential to separate the isomers.

  • Difficult Purification (Mitsunobu):

    • Cause: Removal of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts can be challenging.

    • Solution: After concentrating the reaction mixture, trituration with a solvent like diethyl ether can often precipitate the byproducts, which can then be removed by filtration before chromatography.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. (Provides context for N-alkylation of related heterocycles). [Link]

Application Notes & Protocols: Development of Anti-inflammatory Agents from Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of anti-inflammatory agents derived from the benzoxazole scaffold. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows.

Introduction: The Benzoxazole Scaffold in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases. The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[4][5] These compounds often exhibit potent inhibitory effects on key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[4] Notably, many have been designed for selectivity toward COX-2, which may reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6] This document outlines the synthesis, in vitro, and in vivo evaluation of benzoxazole-based anti-inflammatory agents.

General Synthesis of 2-Substituted Benzoxazole Derivatives

The synthesis of benzoxazole derivatives is versatile, with several established methods. A common and effective approach involves the condensation of 2-aminophenols with various reagents. The following workflow illustrates a general strategy for synthesizing a library of 2-substituted benzoxazoles for screening.

Causality of Experimental Choices: The choice of a one-pot synthesis is often favored for its efficiency and higher yields in creating a diverse library of compounds for initial screening. The use of a catalyst like polyphosphoric acid (PPA) or boric acid facilitates the cyclization step under milder conditions than traditional methods requiring high temperatures, which helps in preserving sensitive functional groups on the aromatic aldehyde.

cluster_synthesis General Synthesis Workflow start Start: 2-Aminophenol + Aromatic Aldehyde reagents Reagents: - Oxidizing Agent (e.g., DDQ) - Catalyst (e.g., Boric Acid) - Solvent (e.g., Ethanol) start->reagents Mix with reaction One-Pot Condensation/ Cyclization Reaction reagents->reaction Initiate purification Purification: - Recrystallization or - Column Chromatography reaction->purification Yields crude product for characterization Characterization: - FTIR, 1H-NMR, 13C-NMR - Mass Spectrometry purification->characterization Pure compound for final_product Final Product: 2-Substituted Benzoxazole Derivatives characterization->final_product Confirms structure

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Mechanisms of Anti-inflammatory Action

Benzoxazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response. Understanding these mechanisms is crucial for rational drug design and lead optimization.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many benzoxazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key therapeutic goal to minimize gastrointestinal toxicity.[6]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7][8] It controls the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[11] Several benzoxazole derivatives have been shown to suppress the activation of this pathway.

cluster_nfkb NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p Phosphorylation of IκB ikk->ikb_p ikb_deg Ubiquitination & Degradation of IκB ikb_p->ikb_deg nfkb NF-κB (p50/p65) ikb IκB nfkb_complex NF-κB/IκB Complex (Inactive) nfkb_complex->ikb_deg Release nfkb_active Active NF-κB nfkb_complex->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines benzoxazole Benzoxazole Derivatives benzoxazole->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzoxazole derivatives.

Attenuation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation.[12][13][14] The three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[13] Activation of these pathways leads to the expression of inflammatory mediators.[15][16]

cluster_mapk MAPK Signaling Pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk nucleus Nucleus mapk->nucleus Translocation trans_factors Transcription Factors (e.g., AP-1) gene_expression Inflammatory Gene Expression trans_factors->gene_expression nucleus->trans_factors Activation benzoxazole Benzoxazole Derivatives benzoxazole->mapk Inhibition

Caption: Modulation of the MAPK signaling cascade by benzoxazole derivatives.

Experimental Protocols

The following protocols provide standardized methods to evaluate the anti-inflammatory potential of newly synthesized benzoxazole derivatives.

Protocol 1: In Vitro COX-2 Inhibitor Screening (Fluorometric Assay)

This assay provides a high-throughput method to screen for and characterize inhibitors of human recombinant COX-2.[17] It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[17]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK177, Assay Genie BN00777)[17][18]

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)[17]

  • Test benzoxazole derivatives

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[18][19] Test compounds and the positive control (Celecoxib) should be dissolved in an appropriate solvent (e.g., DMSO) and then diluted in COX Assay Buffer to the desired concentrations.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the diluted Celecoxib solution.

    • Test Sample (S): Add 10 µL of the diluted benzoxazole derivative solution.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of diluted human recombinant COX-2 enzyme. Mix gently.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction by choosing two points in the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Self-Validation: The protocol's integrity is validated by the inclusion of a positive control (Celecoxib), a known selective COX-2 inhibitor, and a negative/enzyme control (no inhibitor). The results for the test compounds are only considered valid if the positive control shows significant inhibition and the negative control exhibits robust enzyme activity.

Protocol 2: In Vitro LPS-Induced Cytokine Production in Macrophages

This cell-based assay assesses the ability of benzoxazole derivatives to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[20][21]

Materials:

  • Mouse macrophage cell line (e.g., J774A.1 or THP-1 differentiated into macrophages)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[21]

  • Lipopolysaccharide (LPS) from E. coli

  • Test benzoxazole derivatives

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Sterile 12-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages into a 12-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test benzoxazole derivatives or Dexamethasone. Incubate for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100-200 ng/mL to all wells except for the unstimulated control.[20]

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.[22]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Causality of Experimental Choices: LPS is used as the inflammatory stimulus because it is a potent activator of the TLR4 receptor on macrophages, initiating a strong pro-inflammatory response that robustly produces cytokines like TNF-α and IL-6.[23][24] This provides a clear and measurable output to assess the inhibitory effects of the test compounds.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.[25][26][27] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema (swelling).[28]

Materials:

  • Wistar rats or Swiss albino mice (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test benzoxazole derivatives

  • Diclofenac sodium or Indomethacin (positive control)[29][30]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the experiment.[31] Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (receives only the vehicle).

    • Group 2: Positive control (receives Diclofenac, e.g., 10 mg/kg, p.o.).

    • Groups 3-5: Test groups (receive different doses of the benzoxazole derivative, p.o.).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V0).

  • Carrageenan Injection: One hour after the administration of the test compounds or controls, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[25][30]

  • Post-Carrageenan Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[30] The peak edema is typically observed around the 3-hour mark.[30]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Self-Validation: The model's validity is confirmed by a significant inflammatory response (paw swelling) in the vehicle control group and a significant reduction in this swelling by the positive control drug (Diclofenac/Indomethacin).

Data Presentation: Comparative Analysis

The following tables summarize representative data for novel benzoxazole derivatives, allowing for a comparative assessment of their anti-inflammatory potential.

Table 1: In Vitro Anti-inflammatory Activity of Benzoxazole Derivatives

Compound IDCOX-2 Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
BZX-0011.25.87.2
BZX-0020.52.13.5
BZX-00310.415.620.1
Celecoxib0.04N/AN/A
DexamethasoneN/A0.010.02

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment Group (Dose)Paw Edema Volume (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
BZX-002 (20 mg/kg)0.42 ± 0.0450.6%
BZX-002 (40 mg/kg)0.28 ± 0.0367.1%
Diclofenac (10 mg/kg)0.35 ± 0.0558.8%

Conclusion and Future Perspectives

Benzoxazole derivatives represent a highly promising class of compounds for the development of new anti-inflammatory therapeutics. Their synthetic tractability and ability to potently modulate key inflammatory pathways like COX-2, NF-κB, and MAPKs make them attractive candidates for further investigation. The protocols detailed herein provide a robust framework for the systematic evaluation of novel benzoxazole analogues. Future research should focus on optimizing the potency and selectivity of lead compounds, exploring their pharmacokinetic and safety profiles, and elucidating their precise molecular targets to advance the most promising candidates toward clinical development.

References

  • Al-Saeed, F. A., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

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  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

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  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

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  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, D., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Molecules. [Link]

  • Sanna, F., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]

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Application Notes & Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzoxazole derivatives represent a critical class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] With the escalating threat of multidrug-resistant pathogens, robust and standardized methods for evaluating the antimicrobial efficacy of novel compounds like benzoxazoles are paramount.[2] This document provides a comprehensive guide for researchers, detailing the principles and step-by-step protocols for determining the antimicrobial activity of benzoxazole derivatives. We will focus on the most widely accepted in vitro assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC), Agar Well Diffusion, and Minimum Bactericidal Concentration (MBC) determination.

Introduction: The Rationale for Benzoxazole Evaluation

Benzoxazoles are heterocyclic compounds that are structurally similar to biomolecules like adenine and guanine, allowing them to interact readily with biopolymers in living systems.[1] This structural feature contributes to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The urgent need for new antimicrobial agents is driven by the rapid emergence of resistance to existing antibiotics, which poses a significant global health challenge.[5] Therefore, a systematic evaluation of novel synthetic compounds is a critical component of the drug discovery pipeline.

Potential Mechanism of Action

While the precise mechanisms are diverse and compound-specific, studies suggest that the antibacterial activity of some benzoxazole derivatives may be achieved through the inhibition of DNA gyrase.[6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. Other proposed mechanisms include the disruption of microbial membrane integrity.[3] Understanding the potential target provides a mechanistic basis for interpreting susceptibility data.

The following diagram outlines the general workflow for the initial antimicrobial evaluation of newly synthesized benzoxazole compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal/Bacteriostatic Determination start Synthesized Benzoxazole Compound diffusion Agar Well/Disk Diffusion Assay start->diffusion Qualitative Assessment mic Broth Microdilution for MIC Determination diffusion->mic Active Compounds mbc MBC Assay mic->mbc result Characterize as Bactericidal vs. Bacteriostatic mbc->result

Caption: General workflow for the antimicrobial evaluation of benzoxazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard quantitative technique used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specific incubation period.[7] This method is highly efficient for testing multiple compounds against various microorganisms simultaneously and is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

Principle

A standardized suspension of a target microorganism is exposed to serially diluted concentrations of a benzoxazole compound in a liquid growth medium within a 96-well microtiter plate.[2] Following incubation under controlled conditions, the wells are assessed for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no turbidity is observed.[10]

Detailed Protocol

Materials and Reagents:

  • Synthesized benzoxazole compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well sterile, round-bottom microtiter plates[11]

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[2]

  • Sterile saline (0.85% NaCl) or PBS

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown overnight on agar plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[12]

  • Incubator

Step-by-Step Procedure:

  • Preparation of Benzoxazole Stock Solution:

    • Accurately weigh the benzoxazole compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[2] The choice of solvent is critical; DMSO is commonly used for its ability to dissolve organic compounds, but a solvent toxicity control must be included in the assay.

    • Further dilute this stock solution in the appropriate sterile broth (e.g., MHB) to achieve a working concentration that is twice the highest concentration to be tested in the assay (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[11]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[2]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13] This standardization is a critical step to ensure reproducibility.

    • Dilute this standardized suspension in the appropriate broth to achieve the final required inoculum density for the assay, which is typically 5 x 10⁵ CFU/mL.[14]

  • Assay Plate Setup (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.[11]

    • Add 200 µL of the working benzoxazole solution (at 2x the highest desired concentration) to the wells in the first column.[2]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly with a multichannel pipette. Repeat this process across the plate to the desired final concentration (e.g., column 10). Discard the final 100 µL from the last dilution column.[11] This creates a gradient of compound concentrations.

    • This leaves 100 µL in each well across the dilution series.

  • Inoculation and Controls:

    • Add 100 µL of the prepared microbial inoculum (from step 2) to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the compound concentrations will now be half of the serial dilutions prepared (i.e., at their 1x final concentration).[2]

    • Controls are essential for validating the results:

      • Positive Control (Growth Control): 100 µL of broth + 100 µL of inoculum (no compound). This well should show turbidity.[7]

      • Negative Control (Sterility Control): 200 µL of sterile broth only (no compound, no inoculum). This well should remain clear.[7]

      • Solvent Control: A dilution series of the solvent (e.g., DMSO) in broth, inoculated with the microorganism, to ensure the solvent itself does not inhibit microbial growth at the concentrations used.

  • Incubation:

    • Seal the plates (e.g., with a breathable film) to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 16-24 hours for most bacteria.[2] Incubation times and temperatures may vary depending on the microorganism being tested.

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the plates for turbidity. A plate reader (spectrophotometer) can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.[15]

    • The MIC is the lowest concentration of the benzoxazole compound at which there is no visible growth (i.e., the first clear well in the dilution series).[10]

G cluster_prep Preparation cluster_setup Assay Setup in 96-Well Plate cluster_read Incubation & Reading p1 Prepare Benzoxazole Stock in DMSO p2 Prepare Standardized Microbial Inoculum (0.5 McFarland) s1 Perform 2-fold Serial Dilutions of Benzoxazole in Broth p2->s1 s2 Inoculate Wells with Microbial Suspension (Final vol: 200 µL) s1->s2 s3 Include Positive, Negative, & Solvent Controls s2->s3 r1 Incubate at 37°C for 16-24 hours s3->r1 r2 Visually Inspect for Turbidity or Measure OD600 r1->r2 r3 Determine MIC: Lowest Concentration with No Visible Growth r2->r3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Well / Disk Diffusion Assay

This method is a qualitative or semi-quantitative test used for preliminary screening of antimicrobial activity.[2] It is simpler and less labor-intensive than broth microdilution.

Principle

An agar plate is uniformly inoculated with a test microorganism. A sterile paper disk or a well cut into the agar is filled with a known concentration of the benzoxazole compound. The compound diffuses outward into the agar, creating a concentration gradient. If the compound inhibits microbial growth, a clear circular "zone of inhibition" will appear around the disk or well.[13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[2]

Detailed Protocol
  • Inoculum and Plate Preparation:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, as described in the MIC protocol.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.

    • Allow the plate to dry for 5-10 minutes.

  • Application of Compound:

    • For Agar Well Diffusion: Use a sterile cork borer (6-8 mm diameter) to cut wells into the agar.[16] Pipette a fixed volume (e.g., 50-100 µL) of the benzoxazole solution at a known concentration into each well.[3]

    • For Agar Disk Diffusion: Aseptically place sterile paper disks onto the agar surface. Pipette a specific volume (e.g., 10-20 µL) of the benzoxazole solution onto each disk.[2]

  • Controls:

    • A disk or well containing only the solvent (e.g., DMSO) should be included to ensure it has no antimicrobial effect.

    • A disk containing a standard antibiotic serves as a positive control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.[2]

    • After incubation, measure the diameter of the zone of inhibition (including the well/disk) in millimeters (mm).

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial follow-up to the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, thereby distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17][18]

Principle

Following the determination of the MIC, an aliquot from each well that showed no visible growth (the MIC well and more concentrated wells) is subcultured onto a fresh agar plate that does not contain the test compound. After incubation, the plates are examined for colony growth. The MBC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL) on the agar plate.[19]

Detailed Protocol
  • Prerequisite: Perform a standard MIC broth microdilution assay as described in Section 2.

  • Subculturing:

    • From each well of the MIC plate that showed no visible turbidity (i.e., the MIC well and all wells with higher concentrations), take a small, fixed-volume aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh, appropriately labeled MHA plate.

    • Also, plate an aliquot from the positive control (growth control) well to confirm the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are visible on the control plate.

  • Reading and Interpreting the MBC:

    • Count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the benzoxazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18] Visually, this is often the plate corresponding to the lowest compound concentration that has no colonies or only 1-2 colonies.

Data Presentation and Interpretation

Results from MIC and MBC assays should be systematically recorded for comparison. The ratio of MBC to MIC is a key indicator of the compound's mode of action.

  • If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .[20]

  • If MBC/MIC > 4 , the compound is considered bacteriostatic .[20]

Table 1: Hypothetical Antimicrobial Activity Data for Benzoxazole Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BZ-01S. aureus ATCC 259228162Bactericidal
BZ-01E. coli ATCC 25922321284Bactericidal
BZ-02S. aureus ATCC 2592216>256>16Bacteriostatic
BZ-02E. coli ATCC 2592264>256>4Bacteriostatic
CiprofloxacinS. aureus ATCC 259220.512Bactericidal
CiprofloxacinE. coli ATCC 259220.250.52Bactericidal

References

  • Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • PubMed. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]

  • BioMed Central. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (2011, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ASM Journals. (2023, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Minimum bactericidal concentration – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs, μM) for the title compounds. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC50) of two benzoxazole derivatives against two Fungi. Retrieved from [Link]

  • Preprints.org. (2024, July 26). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Retrieved from [Link]

  • PubMed. (2016, October 6). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Retrieved from [Link]

  • Journal of Molecular Structure. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • JoVE. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

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Unlocking the Agrochemical Potential of Methyl Benzo[d]oxazole-6-carboxylate: A Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. It focuses on the untapped potential of methyl benzo[d]oxazole-6-carboxylate , a heterocyclic compound belonging to the versatile benzoxazole family. The benzoxazole scaffold is a privileged structure in medicinal and agrochemical sciences, known to impart a wide spectrum of biological activities.[1][2][3] This guide will provide detailed protocols for the synthesis, screening, and evaluation of this compound and its derivatives as potential fungicides, herbicides, and insecticides.

The Benzoxazole Scaffold: A Cornerstone in Agrochemical Innovation

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a key structural motif in numerous biologically active compounds.[2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of new agrochemicals. The inherent stability and the ease of functionalization of the benzoxazole ring system allow for the generation of diverse chemical libraries for high-throughput screening.[2]

While extensive research has been conducted on complex benzoxazole derivatives, this guide focuses on the foundational molecule, this compound, as a starting point for agrochemical discovery programs. The strategic placement of the methyl carboxylate group at the 6-position offers a key handle for further chemical modification and structure-activity relationship (SAR) studies.

Synthesis of this compound: A Streamlined Approach

The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction. This approach is favored for its operational simplicity, reduced waste, and often higher yields compared to multi-step procedures.[1][4][5]

Protocol 1: One-Pot Synthesis from Methyl 4-amino-3-hydroxybenzoate

This protocol outlines the synthesis of the target compound from a readily available precursor, methyl 4-amino-3-hydroxybenzoate.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • An appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • A suitable catalyst (e.g., zinc triflate[4], nickel sulfate[5])

  • Ethanol (or other suitable solvent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in ethanol.

  • Add the aldehyde (1.1 equivalents) to the solution.

  • Introduce the catalyst (e.g., 10 mol% nickel sulfate) to the reaction mixture.[5]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

  • One-Pot Synthesis: This strategy is chosen for its efficiency, minimizing the isolation of intermediates and reducing solvent usage, which aligns with the principles of green chemistry.[6]

  • Catalyst Selection: Lewis acid catalysts like zinc triflate and nickel sulfate are effective in promoting the condensation and subsequent cyclization to form the benzoxazole ring.[4][5] The choice of catalyst can influence reaction times and yields.

  • Solvent: Ethanol is a common and relatively environmentally benign solvent for this type of reaction.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Methyl 4-amino-3-hydroxybenzoate in Ethanol B 2. Add Aldehyde A->B C 3. Add Catalyst B->C D 4. Stir and Monitor by TLC C->D E 5. Filter Catalyst D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Column Chromatography F->G H Pure this compound G->H

Caption: A streamlined workflow for the synthesis and purification of this compound.

Application Notes: Screening for Agrochemical Activity

The following protocols provide a framework for evaluating the potential of this compound and its derivatives as fungicides, herbicides, and insecticides.

Antifungal Activity Screening

Benzoxazole derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[3][7]

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method for the preliminary screening of antifungal compounds.[7]

Materials:

  • Pure this compound

  • A selection of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)[3]

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Commercial fungicide (e.g., hymexazol) as a positive control[3]

Procedure:

  • Prepare stock solutions of the test compound and the positive control in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Data Presentation:

CompoundConcentration (µg/mL)Fusarium oxysporum Inhibition (%)Botrytis cinerea Inhibition (%)Alternaria solani Inhibition (%)
This compound10
50
100
Hymexazol (Positive Control)50
DMSO (Negative Control)-000
Herbicidal Activity Screening

The benzoxazole scaffold is present in some commercial herbicides, indicating its potential in this area.[4] Screening should include both pre-emergence and post-emergence assays to determine the mode of action.[8][9]

Protocol 3: Pre-emergence Herbicidal Assay

This assay evaluates the effect of the compound on seed germination and seedling emergence.[8]

Materials:

  • Seeds of monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., rape - Brassica napus) weeds.[10]

  • Pots or trays filled with sterilized soil or sand.

  • Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Commercial pre-emergence herbicide as a positive control.

Procedure:

  • Sow the weed seeds at a uniform depth in the pots.

  • Prepare different concentrations of the test compound solution.

  • Apply the solutions uniformly to the soil surface of the pots. A control set should be treated with the solvent and surfactant only.

  • Water the pots and place them in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Protocol 4: Post-emergence Herbicidal Assay

This assay assesses the effect of the compound on established seedlings.[9]

Procedure:

  • Grow the weed seedlings in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the different concentrations of the test compound solution as a foliar spray, ensuring uniform coverage.

  • Include a positive control (commercial post-emergence herbicide) and a negative control (solvent and surfactant).

  • Return the pots to the greenhouse or growth chamber.

  • After a set period (e.g., 7-14 days), evaluate the herbicidal activity by visual assessment of plant injury (e.g., chlorosis, necrosis, growth inhibition) and by measuring the fresh or dry weight of the aerial parts.

Data Presentation:

CompoundApplicationConcentration (mg/L)Echinochloa crusgalli Control (%)Brassica napus Control (%)
This compoundPre-emergence10
100
Post-emergence10
100
Commercial HerbicidePre/PostRecommended Rate
Insecticidal Activity Screening

Benzoxazole-containing compounds have also been developed as insecticides.[2]

Protocol 5: Leaf-Dip Bioassay for Sucking Insects

This method is suitable for evaluating the toxicity of compounds against sucking insects like aphids or whiteflies.[11][12]

Materials:

  • A culture of a target insect pest (e.g., whitefly - Bemisia tabaci).[11]

  • Host plant leaves (e.g., cotton or tomato).

  • Test compound dissolved in an appropriate solvent with a surfactant.

  • Commercial insecticide as a positive control.

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Dip the host plant leaves into the test solutions for a short period (e.g., 10-30 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves in a Petri dish or a ventilated container.

  • Introduce a known number of adult insects onto the treated leaves.

  • Maintain the bioassay units under controlled environmental conditions.

  • Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

Agrochemical Screening Workflow

G cluster_screening Agrochemical Screening Cascade cluster_assays Bioassays A Primary Screening (Single High Concentration) B Dose-Response Studies (EC50/LC50 Determination) A->B F Fungicidal Assays (Mycelial Growth) A->F G Herbicidal Assays (Pre- & Post-emergence) A->G H Insecticidal Assays (Leaf-Dip) A->H C Spectrum of Activity (Multiple Pests/Weeds/Pathogens) B->C B->F B->G B->H D Mode of Action Studies C->D E Lead Optimization (SAR Studies) D->E

Caption: A typical workflow for screening new compounds for agrochemical activity.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of this compound will provide valuable baseline data. Subsequent lead optimization will involve synthesizing analogs to explore the structure-activity relationship.[2][13]

Key Considerations for SAR Studies:

  • Modification of the Carboxylate Group: The methyl ester at the 6-position is a prime site for modification. Conversion to other esters, amides, or carboxylic acids can significantly impact the compound's physicochemical properties, such as lipophilicity and water solubility, which are crucial for uptake and translocation in plants and pests.

  • Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at available positions on the benzene ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to the target site.

  • Substitution at the 2-Position: While the parent molecule is unsubstituted at the 2-position, introducing small alkyl or aryl groups at this position can be explored to further probe the active site of the target enzyme or receptor.

Logical Relationship in SAR Studies

G cluster_modifications Chemical Modifications A This compound (Lead Compound) B Modify 6-Carboxylate (Esters, Amides, Acid) A->B C Substitute on Benzene Ring (Halogens, Alkyl, etc.) A->C D Substitute at 2-Position (Alkyl, Aryl) A->D E Analog Library B->E C->E D->E F Bioactivity Screening E->F G SAR Data F->G H Optimized Lead G->H

Caption: The iterative process of lead optimization through SAR studies.

References

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. (URL: [Link])

  • Structure–activity relationships of benzoxazole derivatives. ResearchGate. (URL: [Link])

  • An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research. (URL: [Link])

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC - PubMed Central. (URL: [Link])

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC - NIH. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. (URL: [Link])

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. (URL: [Link])

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. (URL: [Link])

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. (URL: [Link])

  • Bioassays for Monitoring Insecticide Resistance. PMC - NIH. (URL: [Link])

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io. (URL: [Link])

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. (URL: [Link])

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. (URL: [Link])

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. (URL: [Link])

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. (URL: [Link])

  • DOT Language. Graphviz. (URL: [Link])

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. (URL: [Link])

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. (URL: [Link])

  • Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses. NIH. (URL: [Link])

  • Design strategy of target compounds as novel fungicides. ResearchGate. (URL: [Link])

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. (URL: [Link])

  • Dot Language Graphviz. (URL: [Link])

  • A Quick Introduction to Graphviz. (URL: [Link])

  • Structure activity relationship of the synthesized compounds. ResearchGate. (URL: [Link])

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (URL: [Link])

  • Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. MDPI. (URL: [Link])

  • Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. ResearchGate. (URL: [Link])

  • Graphviz tutorial. YouTube. (URL: [Link])

  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. (URL: [Link])

  • (PDF) Screening of Preemergence and Postemergence Herbicides for Weed Control in Dill ( Anethum graveolens) , Fennel ( Foeniculum vulgare ), Coriander ( Coriandrum sativum ), and Basil ( Ocimum basilicum ). ResearchGate. (URL: [Link])

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. PLOS One. (URL: [Link])

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Synthesis of Benzoxazole Derivatives for Material Science Applications: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Benzoxazole Derivatives in Material Science

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of material science.[1][2][3] Structurally, the benzoxazole scaffold consists of a benzene ring fused to an oxazole ring. This arrangement imparts a rigid, planar structure with unique electronic and photophysical properties. These compounds are known for their high thermal stability, excellent photoluminescence, and tunable electronic characteristics, making them prime candidates for a wide array of applications.

The versatility of the benzoxazole core allows for straightforward chemical modification at various positions, enabling the fine-tuning of its properties to suit specific material requirements. This has led to their successful integration into advanced materials such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), high-performance polymers, and fluorescent probes.[4][5][6] The inherent stability and desirable optoelectronic properties of benzoxazoles continue to drive research into novel derivatives with enhanced performance for next-generation materials.

This guide provides a comprehensive overview of the synthesis of benzoxazole derivatives for material science applications, detailing synthetic protocols, characterization techniques, and key applications, with a focus on providing practical insights for researchers in the field.

Synthetic Strategies for Benzoxazole Derivatives

The synthesis of benzoxazole derivatives has evolved significantly, with numerous methods developed to access these valuable compounds. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Foundational Chemistry: The Phillips Condensation

The classical and most fundamental method for synthesizing benzoxazoles is the Phillips condensation. This reaction involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (such as an acid chloride or ester) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). While robust, this method often requires harsh reaction conditions.

Modern One-Pot Syntheses: Efficiency and Versatility

To overcome the limitations of classical methods, several modern one-pot synthetic strategies have been developed. These methods are generally more efficient, proceed under milder conditions, and are amenable to a wider range of functional groups.

A highly effective one-pot synthesis involves the direct condensation of carboxylic acids with 2-aminophenols.[7][8][9][10] This approach typically requires an in-situ activation of the carboxylic acid, followed by condensation with the 2-aminophenol and subsequent cyclodehydration to form the benzoxazole ring.[7] Methanesulfonic acid has been identified as a particularly effective catalyst for this transformation, facilitating the reaction of various aryl, heteroaryl, and alkyl carboxylic acids with 2-aminophenols to produce the corresponding benzoxazoles in excellent yields.[8][9][10]

G Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate N-(2-hydroxyphenyl)amide Intermediate Carboxylic_Acid->Intermediate Condensation o_Aminophenol 2-Aminophenol o_Aminophenol->Intermediate Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Cyclodehydration (-H2O)

Caption: General reaction pathway for the one-pot synthesis of 2-substituted benzoxazoles.

Another efficient one-pot method involves the oxidative coupling of aldehydes with o-aminophenol. This reaction can be promoted by catalysts such as copper acetate monohydrate, offering a simple procedure with facile product isolation.[11]

Synthesis of Benzoxazole-Containing Polymers

Benzoxazole moieties can be incorporated into polymer backbones to create high-performance materials with exceptional thermal stability and desirable electronic properties.[12] For instance, benzobisoxazole (BBO) building blocks can be copolymerized with other conjugated monomers to produce polymers for applications in OTFTs.[5] Additionally, poly(benzoxazole imide) (PBOI) copolymers have been developed, which exhibit excellent film-forming properties and low dielectric constants, making them suitable for microelectronics.[13]

Key Considerations in Synthetic Design: Tailoring Properties through Structure

The properties of benzoxazole derivatives can be precisely tuned by modifying their chemical structure. For example, introducing bulky substituents can prevent aggregation-induced fluorescence quenching, which is crucial for solid-state emitters in OLEDs.[4] The electronic nature of the substituents also plays a critical role; electron-donating or electron-withdrawing groups can be used to modulate the HOMO/LUMO energy levels, thereby influencing the charge injection and transport properties of the material.[14]

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of benzoxazole derivatives using established methods.

Protocol 1: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids using Methanesulfonic Acid as a Catalyst[8]

This protocol describes a convenient one-pot synthesis of 2-substituted benzoxazoles from in-situ generated acid chlorides.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.2 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Methanesulfonic acid (CH₃SO₃H) (3.0 mmol)

  • Dioxane (solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in dioxane (5 mL), add thionyl chloride (1.2 mmol).

  • Heat the mixture at 80 °C for 1 hour to generate the acid chloride in situ.

  • Cool the reaction mixture to room temperature and add 2-aminophenol (1.0 mmol) followed by methanesulfonic acid (3.0 mmol).

  • Stir the resulting mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), remove the dioxane by rotary evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles[7]

This protocol utilizes microwave irradiation to accelerate the synthesis of 2-substituted benzoxazoles.

Materials:

  • Carboxylic acid (1.0 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Lawesson's reagent (0.5 mmol) (optional, for specific substrates)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, thoroughly mix the carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol). For less reactive carboxylic acids, Lawesson's reagent (0.5 mmol) can be added.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 150 W, 120 °C) for 15-30 minutes. Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).

  • Purify the product by column chromatography on silica gel.

G Start Mix Reactants in Microwave Vessel Microwave Microwave Irradiation (e.g., 150W, 120°C, 15-30 min) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Dissolution Dissolve in Organic Solvent Cooling->Dissolution Purification Column Chromatography Dissolution->Purification Product Pure 2-Substituted Benzoxazole Purification->Product

Caption: Workflow for the microwave-assisted synthesis of 2-substituted benzoxazoles.

Characterization of Benzoxazole Derivatives

A thorough characterization of newly synthesized benzoxazole derivatives is essential to confirm their structure and evaluate their properties for material science applications.

  • Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the chemical structure and purity of the synthesized compounds. Infrared (IR) spectroscopy can be used to identify key functional groups.

  • Photophysical Characterization: UV-Vis absorption and photoluminescence (PL) spectroscopy are crucial for determining the optical properties of the materials.[6][15][16][17][18] These techniques provide information on the absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the materials, which is a critical parameter for device applications.

  • Electrochemical Characterization: Cyclic Voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the compounds, which are important for understanding their charge injection and transport properties in electronic devices.

Applications in Material Science: From Molecules to Devices

The unique properties of benzoxazole derivatives have led to their use in a variety of high-performance materials and devices.

Organic Light-Emitting Diodes (OLEDs)

Benzoxazoles are particularly prominent in the field of OLEDs, where they are used as emitters, host materials, and in charge transport layers.[19]

The development of efficient and stable deep-blue emitters is a major challenge in OLED technology. Several benzoxazole derivatives have shown promise in this area.[4] For instance, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) has been used in OLEDs to produce a deep-blue emission at 430 nm with CIE coordinates of (0.157, 0.044).[4] The twisted molecular structure of such bis-chromophores helps to reduce aggregation-induced fluorescence quenching.[4] Solution-processable benzoxazole-based hybridized local and charge-transfer (HLCT) emitters have also been developed, achieving high external quantum efficiencies (EQE) of up to 8.53% for deep-blue OLEDs.[14]

Derivatives of triphenyldiamine (TPD) containing benzoxazole moieties have been investigated as hole transport materials in OLEDs.[20][21] These materials can facilitate the efficient injection and transport of holes from the anode to the emissive layer.

G Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) EML->HTL Recombination (Light Emission) Anode Anode (ITO) HTL->Anode Hole Transport Anode->HTL Hole Injection

Caption: Structure of a multi-layer OLED device.

Benzoxazole-Based Polymers for Advanced Applications

The incorporation of benzoxazole units into polymer backbones has led to the development of robust materials for various electronic applications.

Benzobisoxazole (BBO)-based conjugated polymers have been synthesized for use in OTFTs.[5] By copolymerizing BBO units with electron-donating moieties and incorporating thiophene π-spacers, p-type polymers with good hole mobility can be achieved.[5]

Benzoxazole-containing polymers are also being explored for high-temperature applications. For example, poly(p-phenylene benzobisoxazole) (PBO) nanocomposites have been prepared that exhibit enhanced high-temperature dielectric properties.[22] Additionally, introducing a naphthalene ring into the backbone of a polyphenylene benzodioxazole (PBO) polymer has been shown to enhance its dielectric and high-temperature energy storage capabilities.[12]

Data Summary and Structure-Property Relationships

The following tables summarize key data for selected benzoxazole derivatives to illustrate the relationship between their structure and material properties.

Table of Synthetic Yields for Various Benzoxazole Derivatives
Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
Benzoic acid, 2-aminophenolCH₃SO₃H, 100 °C2-Phenylbenzoxazole95[8]
4-Chlorobenzoic acid, 2-aminophenolCH₃SO₃H, 100 °C2-(4-Chlorophenyl)benzoxazole96[8]
4-Nitrobenzoic acid, 2-aminophenolCH₃SO₃H, 100 °C2-(4-Nitrophenyl)benzoxazole94[8]
Benzaldehyde, o-aminophenolCopper acetate monohydrate, O₂, EtOH, reflux2-Phenylbenzoxazole85[11]
4-Chlorobenzaldehyde, o-aminophenolCopper acetate monohydrate, O₂, EtOH, reflux2-(4-Chlorophenyl)benzoxazole82[11]
Table of Photophysical Properties of Selected Benzoxazole Emitters
CompoundAbsorption λmax (nm)Emission λmax (nm)ApplicationReference
2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx)-430Deep-blue OLED emitter[4]
BPCP (benzoxazole-carbazole derivative)399 (in toluene)-Deep-blue OLED emitter[14]
BPCPCHY (benzoxazole-carbazole derivative with HP group)404 (in toluene)-Deep-blue OLED emitter[14]

The data clearly indicates that the choice of synthetic method can lead to high yields of benzoxazole derivatives. Furthermore, the photophysical properties can be tuned through structural modifications to achieve desired emission colors for OLED applications. For instance, the development of larger, more complex benzoxazole structures can lead to deep-blue emission, a highly sought-after characteristic in display technology.

Conclusion and Future Outlook

The synthesis of benzoxazole derivatives for material science applications is a vibrant and rapidly advancing field of research. The development of efficient synthetic methodologies, particularly one-pot procedures, has made a wide range of these compounds readily accessible. The inherent thermal stability, excellent photophysical properties, and tunable electronic characteristics of benzoxazoles make them highly attractive for a variety of applications, most notably in OLEDs and advanced polymers.

Future research will likely focus on the design and synthesis of novel benzoxazole derivatives with even more tailored properties. This includes the development of emitters with improved quantum efficiencies and longer operational lifetimes, as well as polymers with enhanced charge transport properties and greater stability for flexible electronics. The continued exploration of structure-property relationships will be crucial in guiding the rational design of next-generation materials based on the versatile benzoxazole scaffold.

References

  • Benchchem.
  • Reddy, K. S. et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 859-863.
  • Craye, C. et al. (2021). Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. SPIE Digital Library.
  • ResearchGate.
  • Reddy, K. S. et al. (2008).
  • Chen, G.-F. et al. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180-187.
  • Kim, J. et al. (2022). Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. MDPI.
  • Long, Y. et al. (2023). Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes and the Influences of Hexahydrophthalimido.
  • ResearchGate. El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode.
  • Cambridge Core. (2011). El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. MRS Online Proceedings Library (OPL).
  • El Alami, A. et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • ACS Publications. (2023).
  • El Alami, A. et al. (2024).
  • Abu Jarra, H. et al.
  • ACS Publications. (2022). Structural Regulation of Poly(benzoxazole imide)s and Their Composites with Fluorinated Graphene to Construct High-Performance Low Dielectric Films.
  • Rodrigues, M. et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical and Biological Sciences.
  • ResearchGate. New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Asati, V. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • ResearchGate. Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes.
  • Wang, Z. et al. (2021). Benzoxazole-polymer@CCTO hybrid nanoparticles prepared via RAFT polymerization: toward poly(p-phenylene benzobisoxazole) nanocomposites with enhanced high-temperature dielectric properties.
  • RSC Publishing. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl.
  • NIH. (2021).
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Application Notes and Protocols for the Enzymatic Screening of Methyl benzo[d]oxazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzo[d]oxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have garnered significant attention for their potential as inhibitors of various key enzymes implicated in a range of pathologies, from neurodegenerative diseases to cancer and bacterial infections. Methyl benzo[d]oxazole-6-carboxylate and its derivatives represent a promising class of molecules for the development of novel therapeutics. Their structural features allow for diverse chemical modifications, enabling the fine-tuning of their inhibitory potency and selectivity against specific enzymatic targets.

This document provides a comprehensive guide to the enzymatic screening of this compound derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible high-throughput screening (HTS) campaigns. We will delve into the rationale behind assay selection, provide step-by-step experimental procedures for key enzyme targets, and outline the principles of data analysis and interpretation, thereby establishing a self-validating system for the identification and characterization of novel enzyme inhibitors.

Rationale for Target Selection and Assay Design

The selection of enzymatic targets for screening this compound derivatives is guided by existing evidence of the benzoxazole scaffold's activity against several important enzyme families. This application note will focus on four such targets with significant therapeutic relevance:

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[1][2][3]

  • Monoamine Oxidase (MAO): These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a validated approach for treating depression and Parkinson's disease.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6][7][8][9]

  • DNA Gyrase: A bacterial topoisomerase that is an essential enzyme for DNA replication, making it an attractive target for the development of novel antibacterial agents.[10][11][12]

For each target, we will describe a high-throughput screening assay. The choice of assay methodology (e.g., colorimetric, fluorometric, luminescent) is critical for HTS and is based on factors such as sensitivity, robustness, cost-effectiveness, and automation compatibility.

Experimental Workflow for High-Throughput Screening

A typical HTS workflow for screening a library of this compound derivatives against a chosen enzyme target is a multi-step process designed for efficiency and accuracy.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Library Preparation (Serial Dilutions) Assay_Plate Assay Plate Loading (Compounds, Enzyme, Substrate) Compound_Prep->Assay_Plate Reagent_Prep Enzyme and Reagent Preparation Reagent_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: A generalized workflow for the high-throughput screening of enzyme inhibitors.

Detailed Application Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring AChE activity and is suitable for a 96- or 384-well plate format.[13]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivatives library (dissolved in DMSO)

  • Donepezil (positive control inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in phosphate buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

    • Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate.

    • For the positive control, add 2 µL of a known AChE inhibitor (e.g., Donepezil).

    • For the negative control (100% enzyme activity), add 2 µL of phosphate buffer containing the same percentage of DMSO as the compound wells.

    • For the blank, add 2 µL of phosphate buffer.

  • Enzyme Addition:

    • Prepare a working solution of AChE in phosphate buffer.

    • Add 20 µL of the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing DTNB and ATCh in phosphate buffer.

    • Add 178 µL of the reaction mixture to all wells to initiate the reaction. Final concentrations in a 200 µL reaction volume should be optimized, but typical starting points are 0.5 mM DTNB and 0.5 mM ATCh.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol describes a high-throughput fluorometric assay for screening MAO-B inhibitors.

Principle: MAO-B catalyzes the oxidative deamination of its substrate, producing hydrogen peroxide (H2O2). The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product.

Materials:

  • Recombinant human Monoamine Oxidase B (MAO-B)

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • This compound derivatives library (in DMSO)

  • Selegiline (positive control inhibitor)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each test compound from the library into the wells of a 384-well plate.

    • Add positive and negative controls as described in Protocol 1.

  • Enzyme Addition:

    • Prepare a solution of MAO-B in assay buffer.

    • Add 10 µL of the enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

    • Add 10 µL of the substrate solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

Data Analysis:

  • The percent inhibition is calculated as follows: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)] * 100

  • Determine IC50 values as described in Protocol 1.[14]

Protocol 3: VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol outlines a luminescent kinase assay to screen for inhibitors of VEGFR-2.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • This compound derivatives library (in DMSO)

  • Sorafenib (positive control inhibitor)

  • White opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound and Reagent Plating:

    • Add 1 µL of each test compound to the wells of a 384-well plate.

    • Add positive and negative controls.

    • Prepare a master mix containing VEGFR-2 kinase and substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase assay buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of the luminescent kinase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition: % Inhibition = [(Luminescence of negative control - Luminescence of sample) / (Luminescence of negative control - Luminescence of positive control)] * 100

  • Determine IC50 values as described previously.[16]

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This protocol describes a gel-based assay to screen for inhibitors of bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • ATP

  • Gyrase assay buffer

  • This compound derivatives library (in DMSO)

  • Ciprofloxacin (positive control inhibitor)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing gyrase assay buffer, relaxed pBR322 DNA, and ATP.

    • Add the test compounds at various concentrations.

    • Include positive and negative controls.

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to each tube to start the reaction.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reactions by adding a stop solution/loading dye (containing SDS and EDTA).

    • Load the samples onto a 1% agarose gel in TAE buffer.

  • Electrophoresis and Visualization:

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis:

  • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using gel analysis software.

  • Calculate the percentage of supercoiling for each reaction.

  • The percent inhibition is calculated by comparing the amount of supercoiling in the presence of the compound to the negative control.

  • Determine IC50 values by plotting percent inhibition against compound concentration.

Data Presentation and Interpretation

For each screening campaign, it is crucial to present the data in a clear and concise manner. The results for a series of this compound derivatives can be summarized in a table.

Table 1: Inhibitory Activity of this compound Derivatives

Compound IDAChE IC50 (µM)MAO-B IC50 (µM)VEGFR-2 IC50 (µM)DNA Gyrase IC50 (µM)
MBDC-00115.2> 1005.825.1
MBDC-0022.550.11.28.9
MBDC-003> 10012.322.445.6
Donepezil0.05---
Selegiline-0.01--
Sorafenib--0.09-
Ciprofloxacin---0.1

Data are representative and for illustrative purposes only.

Ensuring a Self-Validating System

To ensure the trustworthiness and reliability of the screening data, each protocol must incorporate a system of self-validation.

Self_Validation cluster_controls Controls cluster_quality Quality Metrics cluster_validation Hit Validation Positive_Control Positive Control (Known Inhibitor) Z_Factor Z'-Factor Calculation (Assay Robustness) Positive_Control->Z_Factor Negative_Control Negative Control (No Inhibitor) Negative_Control->Z_Factor Solvent_Control Solvent Control (e.g., DMSO) Signal_Window Signal-to-Background Ratio Solvent_Control->Signal_Window Dose_Response Dose-Response Curves (IC50 Confirmation) Z_Factor->Dose_Response Signal_Window->Dose_Response Orthogonal_Assay Orthogonal Assays (Mechanism of Action) Dose_Response->Orthogonal_Assay

Caption: Key components of a self-validating screening system.

  • Controls: The inclusion of positive, negative, and solvent controls in every assay plate is mandatory. This allows for the normalization of data and the assessment of assay performance.

  • Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.

  • Hit Confirmation and Dose-Response: Initial "hits" from a primary screen should be re-tested to confirm their activity. Subsequently, a full dose-response curve should be generated to accurately determine the IC50 value.

  • Orthogonal Assays: Confirmed hits should ideally be tested in a secondary, orthogonal assay that relies on a different detection principle to rule out assay-specific artifacts (e.g., compound interference with fluorescence or luminescence).

Conclusion

The enzymatic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. By employing robust and well-validated high-throughput screening protocols, researchers can efficiently identify and characterize potent and selective inhibitors of key enzymatic targets. The detailed application notes provided herein serve as a comprehensive resource to guide these efforts, ensuring the generation of high-quality, reproducible data that can accelerate the drug discovery and development pipeline.

References

  • Shaw, M., Petzer, J., & Petzer, A. (2025).
  • Taghour, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Basarab, G. S., et al. (2015). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry, 58(15), 6049-6067.
  • Parmar, S. S., & Arora, R. C. (1981). Synthesis of substituted thiobenzoxazoles/benzothiazoles: inhibition of cellular respiratory and monoamine oxidase activities and anticonvulsant property. Journal of Pharmaceutical Sciences, 70(2), 193-196.
  • Petzer, A., & Petzer, J. P. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 897-909. [Link]

  • Shetnev, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 897-909.
  • El-Sayed, M. A. A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(1), 123. [Link]

  • HiTSeekR: Comprehensive analysis of high-throughput screens. (2016). Nucleic Acids Research, 44(W1), W523-W528. [Link]

  • Basarab, G. S., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry, 58(15), 6068-6085.
  • Parmar, S. S., & Arora, R. C. (1981). Synthesis of substituted thiobenzoxazoles/benzothiazoles: inhibition of cellular respiratory and monoamine oxidase activities and anticonvulsant property. Journal of Pharmaceutical Sciences, 70(2), 193-196.
  • Hirst, J. D., et al. (1998). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 41(10), 1655-1661.
  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]

  • edX. IC50 Determination. [Link]

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. ResearchGate. [Link]

  • Scispot. High-Throughput Screening. [Link]

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077.
  • Basarab, G. S., et al. (2014). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Figshare. [Link]

  • Paricharak, S., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 11(8), 759-770. [Link]

  • HTSplotter: an end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2022). bioRxiv. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Alheety, N. F., Al-Kubaisi, A. A., & Alheety, M. A. (2025). Novel Benzoxazole Derivatives as Potential Acetylcholinesterase (AChE) Inhibitors in Alzheimer's Disease: Molecular Docking and Pharmacokinetics Analysis. Macromolecular Symposia.
  • Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. (2023). International Journal of Molecular Sciences, 24(13), 10987. [Link]

  • Hussain, A., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4968. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). Analytical Biochemistry, 457, 12-19. [Link]

  • Srivastava, S. K., et al. (2019). Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory. European Journal of Medicinal Chemistry, 163, 533-547.
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"high-throughput screening of benzoxazole compound libraries"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Strategic Guide to High-Throughput Screening of Benzoxazole Compound Libraries for Novel Drug Discovery

Abstract: The benzoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large libraries of benzoxazole derivatives against specific biological targets, enabling the identification of promising lead compounds for drug development. This guide offers a comprehensive, experience-driven approach to designing and executing a successful HTS campaign for benzoxazole libraries. We will delve into the critical phases of assay development, primary screening, data analysis, and hit confirmation, emphasizing the scientific rationale behind each step to ensure robust and reproducible outcomes.

Introduction: The Benzoxazole Scaffold and the Power of HTS

The benzoxazole core, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) make it an ideal scaffold for designing molecules that can bind with high affinity and specificity to biological targets. The versatility of its synthesis allows for the creation of vast and diverse chemical libraries, making it a prime candidate for large-scale screening campaigns.

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of tens of thousands to millions of compounds against a specific biological target. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity. This process is not merely about speed; it is about generating high-quality, actionable data that can guide subsequent drug development efforts. A well-designed HTS campaign for a benzoxazole library can significantly accelerate the discovery of novel therapeutic agents.

This guide will walk you through the essential steps of an HTS workflow, from initial assay design to the confirmation of promising hits, using a hypothetical screen for inhibitors of a target protein kinase as an illustrative example.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process, often visualized as a funnel. It begins with a large number of compounds and progressively narrows the field to a small number of well-characterized and validated hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Hit Triage cluster_3 Phase 4: Hit Confirmation & Secondary Assays Assay_Dev Assay Principle Selection Reagent_Opt Reagent Optimization Assay_Dev->Reagent_Opt Assay_Val Assay Validation (Z'-factor) Reagent_Opt->Assay_Val Library_Prep Benzoxazole Library Plating Assay_Val->Library_Prep Go/No-Go Primary_HTS Automated Primary Screen Library_Prep->Primary_HTS Data_Acq Raw Data Acquisition Primary_HTS->Data_Acq Data_Norm Data Normalization Data_Acq->Data_Norm Hit_ID Hit Identification (e.g., >3σ) Data_Norm->Hit_ID Hit_Triage Removal of False Positives Hit_ID->Hit_Triage Hit_Confirm Hit Re-testing Hit_Triage->Hit_Confirm Dose_Response Dose-Response (IC50) Hit_Confirm->Dose_Response Secondary_Assays Orthogonal & Counter-Screens Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Hits

Figure 1: The High-Throughput Screening (HTS) Funnel.

Phase 1: Assay Development and Validation - The Foundation of Success

The most critical phase of any HTS campaign is the development of a robust and reliable assay. An assay that is not properly validated will invariably lead to wasted resources and false-positive or false-negative results.

Selecting the Right Assay Technology

The choice of assay technology depends on the biological target. For a protein kinase inhibitor screen, a common choice is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. For instance, the ADP-Glo™ Kinase Assay (Promega) is a widely used format. This assay works by first depleting the remaining ATP after the kinase reaction and then converting the ADP generated into ATP, which is then used to drive a luciferase reaction. The resulting luminescence is directly proportional to the kinase activity.

Why this choice?

  • High Signal-to-Background Ratio: Luminescence assays typically have very low background noise, leading to a large dynamic range.

  • Sensitivity: They can detect very small changes in enzyme activity.

  • HTS Compatibility: The "add-and-read" format is simple and easily automated, minimizing plate handling steps.

Protocol: Assay Validation using the Z'-Factor

Before commencing the full screen, the assay must be validated in a multi-well plate format (e.g., 384-well or 1536-well) to ensure its robustness. The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Step-by-Step Protocol:

  • Prepare Controls:

    • Negative Control (High Signal): Prepare wells containing all assay components (kinase, substrate, ATP) but with the vehicle (e.g., DMSO) instead of a compound. This represents 100% enzyme activity.

    • Positive Control (Low Signal): Prepare wells containing all assay components and a known, potent inhibitor of the target kinase. This represents 0% enzyme activity.

  • Plate Layout: Dedicate at least 16-32 wells on a 384-well plate to each control.

  • Assay Execution:

    • Dispense 5 µL of kinase solution to all wells.

    • Add 50 nL of vehicle (for negative controls) or a known inhibitor (for positive controls) to the respective wells.

    • Initiate the reaction by adding 5 µL of ATP/substrate solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).

    • Add 10 µL of the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

    • Add 20 µL of the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Z'-Factor Calculation: The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the means of the positive and negative controls.

Data Presentation:

ParameterNegative Control (100% Activity)Positive Control (0% Activity)
Mean Luminescence (RLU) 1,500,00050,000
Standard Deviation (RLU) 75,00015,000
Calculated Z'-Factor \multicolumn{2}{c}{0.81 }

A Z'-factor of 0.81 indicates an excellent assay, suitable for a full HTS campaign.

Phase 2 & 3: Primary Screening and Data Analysis

With a validated assay, the primary screen of the entire benzoxazole library can commence. This phase is typically fully automated to ensure consistency and high throughput.

Protocol: Primary HTS of a Benzoxazole Library

This protocol assumes a 10,000-compound benzoxazole library stored in DMSO, ready for screening at a final concentration of 10 µM.

  • Library Plating: Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each compound from the library source plates to the 384-well assay plates. Also, include dedicated columns for positive and negative controls on every plate.

  • Automated Assay Execution:

    • A robotic arm moves the assay plates to a liquid dispenser, which adds 5 µL of the kinase solution to all wells.

    • The plates are incubated for a brief pre-incubation period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

    • The reaction is initiated by adding 5 µL of the ATP/substrate solution.

    • The plates are incubated for the pre-determined reaction time (60 minutes).

    • The subsequent steps of adding detection reagents and reading the luminescence are performed as described in the validation protocol, using automated dispensers and plate readers integrated into the HTS system.

Data Analysis and Hit Identification

The raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variations. The percent inhibition for each compound is calculated relative to the on-plate controls:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A "hit" is typically defined as a compound that produces a signal that is a certain number of standard deviations away from the mean of the sample population. A common threshold is greater than three times the standard deviation (σ) of the plate.

Data_Analysis Raw_Data Raw Luminescence Data From each well Normalization Data Normalization % Inhibition Calculation Per-plate controls Raw_Data->Normalization Process Hit_Selection Hit_Selection Normalization->Hit_Selection Analyze Hit_List Primary Hit List Compounds for re-testing Hit_Selection->Hit_List Generate

Figure 2: Data analysis workflow for hit identification.

Phase 4: Hit Confirmation and Secondary Assays

Not all primary hits are real. False positives can arise from various sources, including compound autofluorescence, aggregation, or non-specific reactivity. Therefore, a rigorous hit confirmation process is essential.

Hit Re-testing and Dose-Response Curves

The first step is to re-test the primary hits, often from a freshly prepared sample, to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 value). This involves a serial dilution of the compound to generate a concentration-response curve.

Data Presentation:

Hit IDPrimary Screen (% Inhibition)Confirmed IC50 (µM)
BZX-0012385.4%1.2
BZX-0456792.1%0.8
BZX-0891078.9%5.6
Orthogonal and Counter-Screens

To further validate the hits and eliminate artifacts, it is crucial to perform secondary assays.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if the primary screen was luminescence-based, an orthogonal assay could be based on fluorescence polarization or a direct substrate modification measurement via mass spectrometry. This ensures that the observed activity is not an artifact of the primary assay format.

  • Counter-Screens: These are used to assess the specificity of the hit compounds. For our kinase inhibitor example, a counter-screen against a panel of other related kinases would be essential to determine if the benzoxazole hits are selective for the target of interest. A promiscuous compound that inhibits many kinases is generally a less desirable starting point for drug development.

Conclusion: From Hit to Lead

The high-throughput screening of a benzoxazole library is a powerful strategy for identifying novel starting points for drug discovery. By following a meticulously planned and executed workflow—from rigorous assay validation to multi-faceted hit confirmation—researchers can significantly increase the probability of discovering high-quality, developable lead compounds. The hits identified through this process form the foundation for subsequent medicinal chemistry efforts in lead optimization, ultimately paving the way for the development of new therapeutics.

References

  • Title: The benzoxazole motif as a platform for the development of novel therapeutic agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The importance of orthogonal assays in high-throughput screening Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Recent Advances in the Synthesis of Benzoxazoles Source: Chemical Reviews URL: [Link]

Application Notes and Protocols: Methyl Benzo[d]oxazole-6-carboxylate as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The benzo[d]oxazole heterocyclic system is a cornerstone in the development of novel fluorophores, prized for its rigid, planar structure and favorable photophysical properties.[1][2] This document provides a comprehensive guide to the potential application of methyl benzo[d]oxazole-6-carboxylate as a fluorescent probe for cellular imaging and biochemical assays. While direct literature on this specific derivative is emerging, we synthesize data from closely related benzoxazole compounds to provide a robust framework for its synthesis, characterization, and application.[1][3][4] These notes are intended to empower researchers to explore the utility of this promising molecule in their own experimental systems.

Introduction: The Promise of the Benzoxazole Core

Benzoxazole derivatives have garnered significant attention in materials science and biology due to their intrinsic fluorescence, which is often sensitive to the local microenvironment.[5] These compounds are characterized by several advantageous properties:

  • High Quantum Yields: Many benzoxazole derivatives exhibit strong fluorescence emission.[6]

  • Environmental Sensitivity: Their fluorescence can be modulated by factors such as solvent polarity, pH, and viscosity, making them excellent candidates for sensor development.

  • Photostability: The aromatic nature of the benzoxazole core often imparts good resistance to photobleaching.

  • Synthetic Tractability: The synthesis of the benzoxazole scaffold is well-established, allowing for facile modification to tune its photophysical and biological properties.[2][7]

This compound, with its electron-withdrawing carboxylate group, is poised to exhibit interesting photophysical characteristics, potentially including a large Stokes shift and sensitivity to biological analytes.

Synthesis and Photophysical Characterization

While various synthetic routes to benzoxazole derivatives exist, a common and effective method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[7] For this compound, a plausible synthetic pathway is outlined below.

Proposed Synthesis Workflow

cluster_synthesis Synthesis of this compound Start Methyl 3-amino-4-hydroxybenzoate Reaction Cyclocondensation Start->Reaction Starting Material Reagent Formic Acid or Triethyl Orthoformate Reagent->Reaction Reagent Product This compound Reaction->Product Yields

Caption: Proposed synthetic workflow for this compound.

Photophysical Properties: An Overview

The photophysical properties of benzoxazole derivatives are highly dependent on their substitution pattern and the surrounding environment.[8][9] Key parameters to characterize for this compound would include:

PropertyDescriptionExpected Range for Benzoxazoles
λabs (nm) Wavelength of maximum absorbance320 - 400 nm
λem (nm) Wavelength of maximum emission400 - 550 nm
Stokes Shift (nm) Difference between λem and λabs50 - 150 nm
Quantum Yield (Φ) Efficiency of photon emission0.1 - 0.9
Molar Absorptivity (ε) Molar extinction coefficient15,000 - 35,000 M-1cm-1[1]

It is crucial to experimentally determine these values for the specific compound in various solvents to understand its potential as a fluorescent probe.

Application Protocol: Live Cell Imaging

This protocol provides a general framework for utilizing this compound as a fluorescent probe for live-cell imaging. Optimization of probe concentration and incubation times will be necessary for specific cell types and experimental goals.

Materials
  • This compound

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Protocol
  • Probe Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM.

    • Note: The optimal concentration should be determined empirically to maximize signal while minimizing cytotoxicity.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. Protect from light during incubation.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Based on the expected properties of benzoxazoles, a DAPI or a custom filter set with excitation around 350-400 nm and emission collection around 420-500 nm would be a good starting point.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[10]

Experimental Workflow for Live Cell Imaging

cluster_workflow Live Cell Imaging Workflow Cell_Culture Culture cells on imaging dish Probe_Loading Incubate with probe solution Cell_Culture->Probe_Loading Washing Wash to remove unbound probe Probe_Loading->Washing Imaging Image with fluorescence microscope Washing->Imaging

Caption: General workflow for live-cell imaging with a fluorescent probe.

Potential Applications and Future Directions

The unique structure of this compound suggests several potential applications that merit investigation:

  • Viscosity Sensing: The rotational freedom of the carboxylate group may be sensitive to the viscosity of its microenvironment, potentially leading to fluorescence changes that can map intracellular viscosity.

  • pH Sensing: The ester and the nitrogen atom in the oxazole ring could be protonated or deprotonated, leading to pH-dependent fluorescence, which could be utilized to measure pH in cellular compartments.

  • DNA/RNA Probing: Benzoxazole derivatives have been shown to interact with nucleic acids, often exhibiting enhanced fluorescence upon binding.[1][3] This property could be explored for the development of DNA or RNA probes.

  • Quenching-Based Assays: The probe could be functionalized to act as a fluorophore in fluorescence quenching assays for detecting specific enzymes or molecules.[11][12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Insufficient probe concentration or incubation time.- Inappropriate filter set.- Increase probe concentration or incubation time.- Verify the excitation and emission spectra of the probe and use a matching filter set.
High Background - Incomplete washing.- Probe aggregation.- Increase the number and duration of washing steps.- Filter the probe working solution before use.
Phototoxicity - High excitation light intensity.- Prolonged exposure.- Reduce laser power and exposure time.- Use a more sensitive camera.[10]
No Staining - Poor cell permeability.- Consider permeabilizing fixed cells (e.g., with Triton X-100) for intracellular targets.

Conclusion

This compound represents a promising, yet underexplored, fluorescent probe. Based on the well-established photophysical properties of the benzoxazole scaffold, it is anticipated to be a valuable tool for researchers in cell biology and drug discovery. The protocols and insights provided herein serve as a foundational guide to unlock the potential of this novel fluorophore.

References

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available from: [Link].

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7, e2023359. Available from: [Link].

  • Chen, H.-Y., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 11(63), 40045-40053. Available from: [Link].

  • ResearchGate. The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Available from: [Link].

  • Chen, H.-Y., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. DOI:10.1039/D1RA08342B. Available from: [Link].

  • SciSpace. Novel fluorescence quenching probe for measuring nucleic acid (2018). Available from: [Link].

  • National Institutes of Health. Validation of a Novel Strategy for Fluorescence Quenching for a Self-Quenching Fluorogenic Probe and Its Application for Visual Loop-Mediated Isothermal Amplification Detection During Food Safety Analysis. Available from: [Link].

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  • National Institutes of Health. Novel DNA probes with low background and high hybridization-triggered fluorescence. Available from: [Link].

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  • National Institutes of Health. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. Available from: [Link].

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl Benzo[d]oxazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of methyl benzo[d]oxazole-6-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high yields in its synthesis can be challenging, often hindered by issues ranging from starting material purity to suboptimal reaction conditions and difficult purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find troubleshooting solutions for common experimental hurdles, detailed protocols, and comparative data to help you optimize your synthetic strategy and maximize your yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most direct and frequently employed route is the acid-catalyzed cyclocondensation of methyl 3-amino-4-hydroxybenzoate with a one-carbon electrophile. A highly effective and common reagent for this is trimethyl orthoformate , which serves as both a reactant and a dehydrating agent. The reaction proceeds by forming an intermediate which then undergoes intramolecular cyclization with the elimination of methanol to form the stable benzoxazole ring.[1]

A generalized workflow for this synthesis is outlined below.

SM Methyl 3-amino-4-hydroxybenzoate (Starting Material) Reaction Cyclocondensation (Heat, Inert Atmosphere) SM->Reaction Reagent Trimethyl Orthoformate + Acid Catalyst (e.g., p-TsOH) Reagent->Reaction Workup Reaction Workup (Cooling, Quenching, Extraction) Reaction->Workup Monitor by TLC Purification Purification (Crystallization or Chromatography) Workup->Purification Product Methyl Benzo[d]oxazole- 6-carboxylate (Final Product) Purification->Product Verify by NMR/MS

Caption: General workflow for synthesizing this compound.

Q2: My overall yield is consistently low. What are the most probable causes?

Low yields in benzoxazole synthesis typically stem from a few key areas.[2] Systematically investigating these factors is the most effective troubleshooting approach:

  • Purity of Starting Materials: The primary precursor, methyl 3-amino-4-hydroxybenzoate, is susceptible to oxidation and degradation. Impurities can act as catalyst poisons or participate in side reactions.[2][3]

  • Suboptimal Reaction Conditions: Temperature is a critical parameter. Insufficient heat leads to an incomplete reaction, while excessive heat can cause thermal degradation of the starting material or product.[4] An inert atmosphere (nitrogen or argon) is often essential to prevent oxidation.[3]

  • Side Product Formation: Competing reactions, such as polymerization of the starting material or intermediates, can significantly consume reactants and reduce the yield of the desired product.[2]

  • Inefficient Purification: The product may be lost during workup and purification steps. For instance, this compound has moderate polarity, and choosing an incorrect solvent system for chromatography can lead to poor separation or co-elution with impurities.[2]

Q3: How critical is the choice of catalyst and solvent?

The choice of catalyst and solvent is paramount for both reaction efficiency and yield.

  • Catalyst: While the reaction can be driven thermally, an acid catalyst is almost always used to accelerate the cyclization.

    • Brønsted acids like p-toluenesulfonic acid (p-TsOH) are common.

    • Lewis acids such as ZrCl₄ have also been reported for similar syntheses.[5][6]

    • Modern approaches utilize heterogeneous catalysts like Brønsted acidic ionic liquid gels, which offer high yields and easier, more sustainable separation from the reaction mixture.[4]

  • Solvent:

    • High-boiling point solvents like xylene or toluene are traditionally used to achieve the necessary reaction temperatures.

    • Solvent-free conditions are an excellent alternative, particularly when using a stable catalyst. This approach minimizes waste and can accelerate the reaction. One study demonstrated a 98% yield for a similar benzoxazole synthesis under solvent-free conditions at 130 °C.[4]

    • Green solvents such as ethanol are increasingly preferred. Zinc sulfide (ZnS) nanoparticles have been shown to effectively catalyze benzoxazole formation in ethanol at 70°C.[5]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing probable causes and actionable solutions.

Problem 1: Incomplete Reaction (Low Conversion)

Symptom: Analysis of the crude reaction mixture (e.g., by TLC or HPLC) shows a significant amount of remaining methyl 3-amino-4-hydroxybenzoate starting material, even after the recommended reaction time.

Probable CauseProposed Solution & Explanation
Insufficient Temperature Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[4] Solution: Gradually increase the reaction temperature by 10-15 °C increments and continue to monitor progress. For instance, reactions that stall at 100 °C may proceed to completion at 130 °C.[4]
Inactive or Insufficient Catalyst The acid catalyst may have degraded due to moisture or may be present in too low a concentration. Solution: Ensure the catalyst is fresh and anhydrous. If using a solid catalyst, activate it if necessary (e.g., by heating under vacuum). Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) and observe the effect on the reaction rate.[2]
Short Reaction Time The reaction may simply be slow under your specific conditions. Solution: Extend the reaction time, taking aliquots every few hours to monitor for product formation and the disappearance of starting material. Continue until no further change is observed.[2]
Problem 2: Excessive Side Product Formation

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in HPLC, leading to a low yield of the desired product and a complicated purification process.

Start Crude Reaction Mixture Shows Multiple Impurities Cause1 Cause: Thermal Degradation (Excessive Heat) Start->Cause1 Cause2 Cause: Oxidative Side Reactions (Air/Moisture Leak) Start->Cause2 Cause3 Cause: Impure Starting Material Start->Cause3 Sol1 Solution: Reduce reaction temperature. Use a more active, lower-temp catalyst. Cause1->Sol1 Sol2 Solution: Ensure a fully inert atmosphere (N2 or Ar). Use dry solvents. Cause2->Sol2 Sol3 Solution: Re-purify starting material (recrystallization or chromatography). Cause3->Sol3 Setup 1. Combine Reactants in Flask (Methyl 3-amino-4-hydroxybenzoate, p-TsOH, Toluene) Inert 2. Flush with N2/Ar Setup->Inert Add 3. Add Trimethyl Orthoformate Inert->Add Reflux 4. Heat to Reflux (2-4h) Add->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 6. Cool to Room Temp Monitor->Cool Complete Extract 7. Dilute & Wash (EtOAc, NaHCO3, Brine) Cool->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Column or Recrystallization) Dry->Purify Characterize 10. Characterize Product Purify->Characterize

Sources

Technical Support Center: Purification of Crude Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl benzo[d]oxazole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key heterocyclic intermediate in high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Section 1: Common Impurities & Initial Assessment

Before attempting any purification, a thorough understanding of the potential impurities is critical. The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses of benzoxazoles involve the condensation of an o-aminophenol with a carboxylic acid or its derivative[1][2][3].

Q1: What are the most likely impurities in my crude this compound?

Answer: The impurities in your crude product will primarily depend on your synthetic method. However, several common culprits are frequently observed:

  • Unreacted Starting Materials: The most common starting material is methyl 3-amino-4-hydroxybenzoate. Its presence is highly probable if the reaction has not gone to completion.

  • Hydrolyzed Product: The methyl ester of your target compound can undergo hydrolysis to form benzo[d]oxazole-6-carboxylic acid, especially during aqueous workups or if exposed to acidic or basic conditions for extended periods[4][5].

  • Byproducts from Cyclization: Depending on the condensing agent used (e.g., polyphosphoric acid, carbodiimides), you may have residual activating agents or their byproducts[1][6].

  • Polymeric Materials: Dark, tarry substances can form, particularly if the reaction is overheated or run for too long.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or initial workup (e.g., DMF, DMSO) can be persistent.

Q2: What initial analytical techniques should I use to assess the purity of my crude product?

Answer: A multi-pronged analytical approach is recommended to get a clear picture of your crude material's composition.

  • Thin-Layer Chromatography (TLC): This is your first and most crucial tool. Develop a TLC system (e.g., using hexanes/ethyl acetate or dichloromethane/methanol) that provides good separation between your product spot and impurities. A typical Rf value for the product should be around 0.3-0.5 for effective column chromatography. Visualizing the plate under UV light is often effective as benzoxazoles are typically UV-active[7].

  • 1H NMR Spectroscopy: A proton NMR spectrum will quickly reveal the presence of starting materials, solvent residues, and the ratio of your desired ester to the hydrolyzed carboxylic acid. The characteristic methyl singlet of the ester (around 3.9 ppm) is a key signal to monitor.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more sensitive assessment of purity and confirms the molecular weight of the main component and any detectable impurities. This is invaluable for identifying unexpected byproducts.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale, provided a suitable solvent is found[8][9].

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid phase upon cooling, rather than forming a crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of your compound or when significant impurities are present, depressing the melting point.

Troubleshooting Steps:

  • Add More Solvent: The immediate fix is to return the mixture to the heat source and add more of the hot solvent until the oil completely redissolves. Allow it to cool much more slowly[10][11].

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Employ a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly[12]. For benzoxazoles, common systems include ethanol/water, acetone/hexanes, or ethyl acetate/heptane[12][13].

  • Scratch & Seed: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. If you have a small amount of pure material, add a "seed crystal" to induce crystallization[10][11].

Workflow: Troubleshooting Recrystallization

Caption: Decision workflow for troubleshooting common recrystallization issues.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will dissolve the compound when hot but show low solubility when cold[9].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[8].

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum[8].

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, silica gel column chromatography is the workhorse technique for purifying moderately polar compounds like this compound[10][14].

Q4: I'm getting poor separation on my silica gel column. How can I improve it?

Answer: Poor separation is usually a result of an improper solvent system, column overloading, or poor column packing.

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is the most critical factor. Use TLC to find a solvent system that gives your product an Rf value between 0.3 and 0.5 and maximizes the separation (ΔRf) from the nearest impurities[10].

    • If the Rf is too high (spots run too fast), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).

    • If the Rf is too low (spots don't move), increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio or switch to a stronger solvent like dichloromethane/methanol).

  • Reduce the Sample Load: Do not overload the column. A general rule is to load 1-5% of crude material by weight relative to the silica gel (e.g., 1-5 g of crude on 100 g of silica)[10]. Overloading leads to broad, overlapping bands.

  • Improve Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks, which cause channeling and poor separation. A "slurry packing" method is generally most effective.

  • Use Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be effective. Start with a low-polarity solvent system to elute the non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high-polarity "flush" to get everything else off the column[10].

Table 1: Common Solvent Systems for Silica Gel Chromatography
Solvent SystemPolarityTypical Use Case for Benzoxazoles
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Good for separating moderately polar compounds from non-polar impurities.
Dichloromethane / MethanolMedium to HighUsed when compounds are too polar for Hexane/EtOAc systems. A small amount of MeOH (1-5%) drastically increases polarity[10].
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
Protocol 2: Step-by-Step Flash Column Chromatography
  • Solvent Selection: Based on TLC analysis, prepare the chosen eluent.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column[14].

  • Elution: Carefully add the eluent to the column, taking care not to disturb the top surface. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Handling Specific Impurities

Q5: How can I remove the acidic benzo[d]oxazole-6-carboxylic acid impurity?

Answer: An acid-base extraction is highly effective for removing acidic or basic impurities. Since the carboxylic acid is acidic, it can be converted to its water-soluble carboxylate salt with a mild base, while your neutral ester product remains in the organic layer.

Protocol 3: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). You may see bubbling (CO2 evolution) as the acid is neutralized. Repeat the wash.

  • Wash the organic layer with water, then with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent to recover the purified methyl ester.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Smolecule. (n.d.). Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate.
  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1).
  • Vulcanchem. (n.d.). Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • JETIR. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. JETIR, 6(6), 717-731.
  • IJPRA. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • BenchChem. (n.d.). Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • JETIR. (2018).
  • University of California, Irvine. (n.d.). Recrystallization is the most common method for purifying solid compounds.
  • Beilstein Journals. (n.d.). Supporting Information A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s.
  • Appretech Scientific Limited. (n.d.). This compound.
  • ChemicalBook. (n.d.). benzo[d]oxazole-6-carboxylic acid synthesis.
  • ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • ChemScene. (n.d.). Benzo[d]isoxazole-6-carboxylic acid.
  • UCLA – Chemistry and Biochemistry. (n.d.). BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES.
  • The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.
  • National Institutes of Health. (2025).
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  • ACS Publications. (2002). Oxidative coupling of methyl 6-hydroxyindole-2-carboxylate with primary amines. Preparation of 2-substituted methyl pyrrolo[2,3-e]benzoxazole-5-carboxylates. The Journal of Organic Chemistry, 67(23), 8276-8279.
  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives.
  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.

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Technical Support Center: Troubleshooting Side Reactions in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this critical heterocyclic scaffold. By understanding the causality behind these experimental challenges, you can optimize your reaction conditions to achieve higher yields and purity.

Condensation of 2-Aminophenols with Carboxylic Acids & Derivatives

This is one of the most fundamental and widely used methods for constructing the benzoxazole core. It typically involves the reaction of a 2-aminophenol with a carboxylic acid, acyl chloride, or ester, often under acidic conditions and/or high temperatures to facilitate cyclodehydration.[1][2] However, several competing reactions can diminish the yield of the desired product.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a high molecular weight byproduct that is insoluble. What is it and how can I prevent it?

A1: You are likely observing the formation of a bis-amide or oligoamide byproduct. [3] This occurs when the initially formed N-acylated intermediate (2-hydroxyanilide) reacts intermolecularly with another molecule of 2-aminophenol or the N-acylated intermediate itself, instead of undergoing the desired intramolecular cyclization.

Causality and Mechanism: The formation of the benzoxazole ring requires two key steps: 1) N-acylation of the 2-aminophenol and 2) intramolecular cyclization with the elimination of water. If the conditions for the second step (cyclization) are not sufficiently forcing, the uncyclized amide intermediate can act as a nucleophile (via its free amino group if starting material is still present) or be attacked by another 2-aminophenol molecule, leading to chain extension.

Preventative Measures:

  • Promote Dehydration: The cyclization step is a dehydration reaction. Using strong dehydrating agents like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅/MeSO₃H) creates a highly anhydrous environment that strongly favors the intramolecular ring closure.[4][5] PPA acts as both a catalyst and a solvent in these reactions.[6][7]

  • Increase Temperature: High temperatures (typically 150-180°C) provide the necessary activation energy for the cyclodehydration step.[2] A careful temperature ramp can be crucial.

  • Two-Step Procedure: Isolate the N-acylated intermediate (2-hydroxyanilide) first. After purification, subject this intermediate to separate cyclization conditions. This eliminates the possibility of intermolecular reactions with the starting 2-aminophenol.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly and efficiently provide the energy needed for cyclization, often reducing reaction times and minimizing byproduct formation.[1][8]

Q2: My reaction stops at the N-acylated intermediate (2-hydroxyanilide) and won't cyclize. How can I drive the reaction to completion?

A2: This is a common issue indicating that the reaction conditions are not vigorous enough to overcome the activation barrier for the cyclodehydration step.

Causality and Mechanism: The phenolic hydroxyl group is a relatively poor nucleophile. Its attack on the amide carbonyl to form the oxazole ring is often the rate-limiting step and requires acid catalysis to protonate the carbonyl, making it more electrophilic.

Solutions to Promote Cyclization:

  • Stronger Acid Catalysis: If you are using milder acids, switching to a stronger catalyst like PPA, methanesulfonic acid, or using Lewis acids can be effective.[1] These acids facilitate the protonation of the amide carbonyl, activating it for nucleophilic attack by the hydroxyl group.[4]

  • Higher Temperatures: As mentioned in A1, increasing the temperature is a primary method to promote cyclization. Reactions in PPA are often run at temperatures exceeding 150°C.[2][6]

  • Activating Agents: For syntheses starting from carboxylic acids, converting the acid to a more reactive species (like an acyl chloride or a mixed anhydride in PPA) in situ or in a separate step can facilitate both the initial acylation and the subsequent cyclization.[4]

Q3: I'm observing both N-acylation and O-acylation products. How can I improve the chemoselectivity for N-acylation?

A3: The 2-aminophenol molecule has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, O-acylation can occur under certain conditions, leading to the formation of an ester byproduct (2-aminophenyl ester) which may not efficiently rearrange to the desired amide intermediate.[4][9]

Causality and Mechanism: The amino group is a stronger nucleophile than the hydroxyl group under neutral or mild conditions.[10] This inherent reactivity difference is the basis for the chemoselectivity. However, under strongly acidic conditions, the amino group can be protonated (-NH₃⁺), reducing its nucleophilicity and allowing the hydroxyl group to compete more effectively.

Strategies to Ensure N-Acylation Selectivity:

  • Control of pH/Acidity: Avoid overly acidic conditions during the initial acylation step if possible. The reaction of 2-aminophenol with an acyl chloride, for example, can be run in the presence of a non-nucleophilic base to scavenge the HCl byproduct without deactivating the amine.

  • Reaction Temperature: The initial acylation is often performed at a lower temperature (e.g., 0°C to room temperature) before heating to induce cyclization. This favors the more kinetically rapid N-acylation over O-acylation.[10]

  • Choice of Acylating Agent: Acetic anhydride is a common and effective acylating agent that generally shows high selectivity for the amino group.[10]

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway versus the common side reactions discussed.

Benzoxazole_Synthesis_Pathways R1 2-Aminophenol N_Acyl N-Acylated Intermediate (2-Hydroxyanilide) R1->N_Acyl N-Acylation (Desired Path) O_Acyl O-Acylated Intermediate (Ester) R1->O_Acyl O-Acylation (Side Reaction) Side_Product_1 Bis-Amide / Oligomer R1->Side_Product_1 R2 Carboxylic Acid / Derivative R2->N_Acyl R2->O_Acyl Product Desired Benzoxazole N_Acyl->Product Intramolecular Cyclodehydration N_Acyl->Side_Product_1 Intermolecular Reaction O_Acyl->N_Acyl

Caption: Desired vs. side reaction pathways in benzoxazole synthesis.

Stability and Purity of Starting Materials

The success of your synthesis is fundamentally dependent on the quality of your starting materials. 2-Aminophenols, in particular, are susceptible to degradation.

Frequently Asked Questions & Troubleshooting Guide
Q1: My 2-aminophenol starting material is dark-colored (pink, brown, or black) instead of off-white. Can I still use it?

A1: It is highly discouraged. Dark coloration in 2-aminophenol is a clear sign of oxidation, which leads to the formation of phenoxazinone-type structures and other polymeric impurities.[11][12][13] These impurities can interfere with the reaction and contaminate your final product, making purification difficult.

Causality and Mechanism: The aminophenol structure is electron-rich and readily oxidized, especially in the presence of air (oxygen), light, and trace metal impurities.[14] The oxidation process often involves radical mechanisms, leading to highly colored, conjugated dimeric and polymeric species.[13]

Preventative Measures & Solutions:

  • Purification: If you suspect oxidation, purify the 2-aminophenol before use. Recrystallization from a suitable solvent (e.g., water/ethanol with a small amount of sodium dithionite as a reducing agent) or sublimation can yield pure, colorless material.

  • Proper Storage: Store 2-aminophenol under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[14]

  • Use High-Purity Reagents: Always start with the highest purity reagents available to minimize contaminants that could catalyze oxidation.[14]

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation of the starting material, especially if the reaction requires prolonged heating.[3]

Workflow for Starting Material Quality Control

Caption: Quality control workflow for 2-aminophenol starting material.

Data Summary & Comparative Analysis

The choice of reaction conditions can dramatically affect the outcome. The following table summarizes typical conditions for the synthesis of 2-phenylbenzoxazole from 2-aminophenol, highlighting the trade-offs between different methods.

Synthesis MethodElectrophileCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Thermal Condensation Benzoic AcidPolyphosphoric Acid (PPA)None (PPA is solvent)150-1804-585-95High temp, viscous medium, workup can be difficult.[2][7]
Microwave-Assisted Benzoyl ChlorideSulfonic acid functionalized SBA-15Solvent-freeN/A (MW Power)~0.160-98Very fast, efficient, but requires specialized equipment.[8]
Ionic Liquid Catalysis BenzaldehydeBrønsted Acidic Ionic Liquid (BAIL) GelSolvent-free1305~98Green, reusable catalyst, but may require high temp.[15][16]
Ultrasound-Assisted BenzaldehydeLAIL@MNPSolvent-free700.5~90Fast, mild conditions, reusable magnetic catalyst.[17][18]

Experimental Protocols

Protocol 1: Classic PPA-Mediated Synthesis of 2-Phenylbenzoxazole

This protocol is a robust, high-yielding method for synthesizing 2-arylbenzoxazoles.[2][7]

Materials:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Benzoic Acid (1.22 g, 10 mmol)

  • Polyphosphoric Acid (PPA, ~40 g)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer and a calcium chloride drying tube.

  • Charging Flask: To the flask, add 2-aminophenol and benzoic acid.[2]

  • Adding PPA: Carefully and with stirring, add polyphosphoric acid (~40 g) to the flask. The mixture will be viscous.[2]

  • Heating: Heat the reaction mixture to 150-180°C using an oil bath and maintain vigorous stirring for 4-5 hours.[2] Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: After the reaction is complete, cool the mixture slightly and very carefully pour the hot, viscous solution into a large beaker containing ice water (~400 mL) with stirring. A precipitate will form.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then brine (2 x 25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) to yield pure 2-phenylbenzoxazole.

References

  • Nguyen, T. H. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Available at: [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • ResearchGate. Proposed mechanism for benzoxazole from aminophenol and diazoester. Available at: [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]

  • ResearchGate. Synthesis of benzoxazole derivatives by M.W. Available at: [Link]

  • PubMed Central. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Available at: [Link]

  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available at: [Link]

  • ResearchGate. Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • JOCPR. Synthesis of some benzoxazole derivatives. Available at: [Link]

  • Slideshare. (2014). Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Available at: [Link]

  • CoLab. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
  • ResearchGate. How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? Available at: [Link]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Available at: [Link]

  • PubMed. (2014). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? Available at: [Link]

  • Semantic Scholar. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Available at: [Link]

  • Patsnap. Synthesis of benzoxazole. Available at: [Link]

  • ResearchGate. Effect of pH on the oxidation of 2-aminophenol. Available at: [Link]

  • RSC Publishing. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic & Biomolecular Chemistry.
  • Quora. During the formation of paracetamol why do you get N-acylation instead of O-acylation? Available at: [Link]

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Available at: [Link]

  • Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. Available at: [Link]

  • RSC Publishing. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing the formation of the benzoxazole scaffold. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring your synthetic efforts are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the benzoxazole core?

The traditional and most prevalent approach for benzoxazole synthesis is the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[1][2] Key variations depend on the electrophile used:

  • From Aldehydes: Reaction with a 2-aminophenol first forms a Schiff base intermediate, which then undergoes oxidative cyclization.[3]

  • From Carboxylic Acids (or Acyl Chlorides): This route involves the formation of an o-hydroxyamide intermediate, followed by intramolecular cyclization and dehydration.[3][4] Acyl chlorides are more reactive and allow for milder reaction conditions.[3]

  • From Orthoesters: These reagents can react with 2-aminophenols, often under solvent-free conditions, to yield 2-substituted benzoxazoles.[1]

  • Metal-Catalyzed Cyclizations: Modern methods include copper- or palladium-catalyzed intramolecular cyclizations of precursors like o-haloanilides or o-bromoarylamides.[5][6]

Q2: How do I select an appropriate solvent for my reaction?

Solvent choice is critical and can dramatically influence reaction rates and yields by stabilizing intermediates and transition states.[7]

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are commonly used and are effective for intramolecular cyclization steps.[7]

  • Protic Solvents: Ethanol and water are considered "green" options and can facilitate the initial condensation step by protonating the carbonyl group, making it more electrophilic.[7][8]

  • Solvent-Free Conditions: An increasingly popular, environmentally friendly option involves performing the reaction neat, often assisted by microwave irradiation or mechanical grinding.[7][9] This can reduce waste, shorten reaction times, and sometimes improve yields.[7][10]

A preliminary screening of solvents with varying polarities is always recommended to determine the optimal medium for a specific substrate pair.[7]

Q3: What role does the catalyst play, and how do I choose one?

Catalysts are pivotal for achieving high efficiency and selectivity. The choice depends heavily on the synthetic route.[11]

  • Brønsted or Lewis Acids: These are frequently used to activate aldehydes or carboxylic acids for condensation with 2-aminophenol.[10][12] Examples include ZnS nanoparticles, NiSO₄, and acidic ionic liquids.[8][10]

  • Metal Catalysts: Copper and palladium catalysts are essential for cross-coupling and C-H activation strategies.[5][13] For instance, CuO nanoparticles and CuI/1,10-phenanthroline systems have proven effective for intramolecular cyclizations.[5][6]

  • Nanocatalysts: These offer high selectivity and stability, with the advantage of being recoverable and reusable.[13]

If you experience low yields, re-evaluating the catalyst type and optimizing its loading percentage is a crucial troubleshooting step.[8][14]

Q4: What is a typical temperature range for benzoxazole synthesis?

The optimal temperature is highly dependent on the specific reactants, solvent, and catalyst.[9] Reactions can run anywhere from ambient temperature to 140°C or higher.[8][9][15] For example, some solvent-free methods require temperatures around 130°C to proceed efficiently.[10][16] A reaction that is sluggish or stalled may benefit from an incremental increase in temperature, while the formation of side products may necessitate a lower temperature.[8][16]

Troubleshooting Guide

This section addresses specific issues encountered during benzoxazole synthesis, offering causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The cause can range from reagent quality to suboptimal reaction parameters.[14]

Potential Causes & Recommended Solutions

  • Impure Starting Materials:

    • The Problem: Impurities in 2-aminophenol or the coupling partner (e.g., aldehyde) can inhibit the reaction.[14][16] 2-aminophenols are particularly prone to air oxidation, leading to colored impurities and reduced yields.[16]

    • The Solution:

      • Verify Purity: Assess the purity of starting materials via melting point analysis or spectroscopy.

      • Purify Reagents: If necessary, purify starting materials by recrystallization or distillation.

      • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when working with sensitive reagents.[14][16]

  • Incomplete Reaction:

    • The Problem: The reaction may not have reached completion, often due to insufficient reaction time, temperature, or catalyst activity.[14][16]

    • The Solution:

      • Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials.[9][12]

      • Extend Reaction Time: If starting material is still present, extend the reaction time.

      • Increase Temperature: A stalled reaction can often be pushed to completion by incrementally increasing the temperature.[16]

      • Check Catalyst Activity: Ensure your catalyst is active. Some catalysts are air or moisture sensitive, while recyclable catalysts may lose activity over time.[14][16] Consider adding a fresh portion of the catalyst.

  • Suboptimal Reaction Conditions:

    • The Problem: The chosen solvent, temperature, or catalyst may not be ideal for your specific substrates.[8][17]

    • The Solution:

      • Systematic Screening: Perform small-scale parallel reactions to screen different solvents, catalysts, and temperatures. This empirical approach is often the most effective way to identify optimal conditions.[7][17]

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify Reagents (Recrystallize/Distill) is_pure->purify No monitor_rxn Monitor Reaction by TLC/GC is_pure->monitor_rxn Yes purify->monitor_rxn is_complete Is reaction complete? monitor_rxn->is_complete extend_time Extend Time or Increase Temperature is_complete->extend_time No optimize Systematically Optimize Conditions (Solvent, Catalyst, Temperature) is_complete->optimize Yes, but yield is low extend_time->monitor_rxn success Yield Improved optimize->success

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Significant Side Product Formation

The formation of side products reduces the yield of the desired benzoxazole and complicates purification.[14]

Potential Causes & Recommended Solutions

  • Incomplete Cyclization (Stable Schiff Base):

    • The Problem: In syntheses involving aldehydes, the intermediate Schiff base may be stable and fail to cyclize, remaining as a major byproduct.[14][16]

    • The Solution:

      • Increase Temperature: Higher temperatures can provide the activation energy needed for the cyclization step.[8]

      • Add an Oxidant: The final step is often an oxidation. Performing the reaction in the presence of air or adding a mild oxidant can drive the cyclization to completion.[1]

      • Change Catalyst: A different Lewis or Brønsted acid catalyst may be more effective at promoting the cyclization.[8]

  • Polymerization:

    • The Problem: Starting materials, particularly 2-aminophenol, can self-condense or polymerize at high temperatures or under harsh acidic/basic conditions.[14][16]

    • The Solution:

      • Optimize Temperature: Avoid excessively high temperatures.

      • Control pH: Ensure the reaction is not overly acidic or basic.

      • Slow Addition: In some cases, slow addition of one reactant to the other can maintain a low concentration and minimize polymerization.

G aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base aldehyde Aldehyde (R-CHO) aldehyde->schiff_base + H⁺ - H₂O cyclized_int Cyclized Intermediate (Benzoxazoline) schiff_base->cyclized_int Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclized_int->benzoxazole Oxidation - 2H

Caption: Simplified mechanism for benzoxazole formation from 2-aminophenol and an aldehyde.

Issue 3: Difficulty with Product Purification

Even with a good crude yield, purification can be a bottleneck, leading to significant product loss.[14]

Potential Causes & Recommended Solutions

  • Co-elution of Impurities in Column Chromatography:

    • The Problem: Impurities with a polarity similar to the desired product are difficult to separate on a silica gel column.[18]

    • The Solution:

      • Optimize Solvent System: Methodically screen different eluent systems. Try switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or a small percentage of methanol to alter the selectivity.

      • Alternative Stationary Phase: If silica gel fails, consider using alumina or reverse-phase chromatography.

  • Poor Solubility for Recrystallization:

    • The Problem: Finding a single solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.[18]

    • The Solution:

      • Systematic Solvent Screening: Test the solubility of your crude product in a range of common lab solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and their boiling points.

      • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a small amount of a "good" solvent at room temperature. Then, slowly add an "anti-solvent" (in which the product is insoluble) until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.

  • Product Loss During Workup:

    • The Problem: The desired product may be partially soluble in the aqueous layer during extractions or may degrade under acidic or basic wash conditions.

    • The Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

      • Use Mild Conditions: Use mild washing agents like saturated sodium bicarbonate instead of strong bases, and avoid strong acids if your product is labile.

      • Brine Wash: Always finish with a brine wash to help break up emulsions and remove residual water from the organic layer before drying.[3]

Data & Protocols

Table 1: Comparison of Common Catalytic Systems
Catalyst TypeExamplesTypical ConditionsAdvantagesConsiderations
Brønsted Acid p-TsOH, H₂SO₄, Ionic Liquids[10]1-10 mol%, 80-130°C, Solvent-free or Ethanol[10]Inexpensive, readily available.Can be harsh, may require high temperatures.
Lewis Acid ZnCl₂, FeCl₃, ZnS, NiSO₄[8][13]5-20 mol%, 70-120°C, Ethanol or DMF[8]High efficiency for carbonyl activation.Can be moisture-sensitive, may require inert atmosphere.
Metal Catalyst CuI, CuO, Pd(OAc)₂[5][13]1-10 mol%, 80-140°C, DMF or Dioxane[1]Enables diverse synthetic routes (e.g., cross-coupling).Can be expensive, may require ligands, residual metal contamination.
Nanocatalyst Nano-CeO₂, Fe₃O₄-supported[1][13]70-100°C, Solvent-free or green solvents (H₂O, EtOH)[1][13]High activity, recyclable, environmentally friendly.Synthesis of catalyst may be required.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

This protocol provides a general method for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using a heterogeneous catalyst under solvent-free conditions, adapted from established procedures.[10][12]

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Brønsted Acidic Ionic Liquid (BAIL) Gel (0.01 mmol, ~10 mg)[10]

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether & Acetone (for chromatography)

Procedure:

  • Reaction Setup: To a 5 mL reaction vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).[10]

  • Reaction: Place the vial in a preheated oil bath at 130°C and stir the mixture for 5 hours.[10]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the starting materials.[12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dissolve the solid mixture in ethyl acetate (10 mL).[10][12]

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation or filtration. The recovered catalyst can be washed and reused.[3][12]

  • Isolation: Transfer the organic solution to a separatory funnel. Wash with saturated NaHCO₃ solution (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude solid by silica gel column chromatography using a mixture of acetone and petroleum ether (e.g., 1:19) as the eluent to afford the pure 2-phenylbenzoxazole.[10][12]

References

  • BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem.
  • BenchChem. (n.d.). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
  • Anonymous. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health.
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
  • BenchChem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Anonymous. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Anonymous. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health.
  • Anonymous. (n.d.). Synthesis of benzimidazoles in high-temperature water. ResearchGate.
  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • Anonymous. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low reactivity in 2-aminophenol derivatives. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My acylation reaction with a 2-aminophenol derivative is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Low yields in acylation reactions of 2-aminophenol derivatives are a frequent issue. The root causes often lie in the inherent nucleophilicity of the substrate and the reaction conditions.

Underlying Principles: The 2-aminophenol scaffold contains two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Generally, the amino group is more nucleophilic and will react preferentially.[1] However, the overall reactivity can be diminished by both electronic and steric factors. Substituents on the aromatic ring can withdraw electron density, reducing the nucleophilicity of both groups.[2]

Troubleshooting Steps & Solutions:

  • Assess Nucleophilicity:

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on the aromatic ring decrease the nucleophilicity of the amino group.[2] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase it. If your substrate is electron-deficient, you may need more forcing conditions.

    • Steric Hindrance: Bulky groups near the amino or hydroxyl function can physically block the approach of the acylating agent.[3][4] If significant steric hindrance is present, consider a less bulky acylating agent or a different synthetic route.

  • Optimize Reaction Conditions:

    • Acylating Agent: For substrates with low reactivity, a more reactive acylating agent may be necessary. For example, an acyl chloride is more reactive than an anhydride, which is more reactive than a carboxylic acid.

    • Base Selection: The choice of base is critical. A non-nucleophilic base like triethylamine or pyridine is often used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing in the reaction. For particularly unreactive substrates, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

    • Solvent: The solvent can significantly impact reaction rates. Polar aprotic solvents like THF, DMF, or acetonitrile are often good choices as they can solvate the ions formed during the reaction without hydrogen bonding to the nucleophile, which would decrease its reactivity.[5]

    • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be cautious of potential side reactions or degradation at higher temperatures.[6] Monitoring the reaction by TLC or LC-MS is crucial.[7]

  • Consider a Catalyst:

    • In some cases, a catalyst can promote the reaction. For example, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often used in conjunction with a less reactive acylating agent like an anhydride to increase the reaction rate.

Troubleshooting Quick-Reference Table:

Issue Probable Cause Recommended Solution
Low or no reactionPoor nucleophilicity of the 2-aminophenol derivativeUse a more reactive acylating agent (acyl chloride > anhydride).
Steric hindranceUse a smaller acylating agent or catalyst.
Inappropriate baseUse a stronger, non-nucleophilic base (e.g., DBU).
Suboptimal solventSwitch to a polar aprotic solvent (e.g., DMF, THF).[5]
Multiple productsAcylation on both -NH₂ and -OHUse a milder acylating agent or lower the reaction temperature.
Side reactionsMonitor the reaction closely and optimize conditions.
FAQ 2: I am attempting a cyclization reaction to form a benzoxazole, but the reaction is not proceeding. What factors influence this transformation?

The formation of benzoxazoles from 2-aminophenol derivatives is a powerful synthetic tool, but its success hinges on several key factors.[8][9]

Underlying Principles: This reaction typically involves the condensation of a 2-aminophenol with a carbonyl compound (or its equivalent) followed by an intramolecular cyclization and subsequent oxidation or dehydration.[10] The ease of this process is dependent on the nucleophilicity of the amino and hydroxyl groups, as well as the electrophilicity of the coupling partner.

Troubleshooting Steps & Solutions:

  • Choice of Coupling Partner and Activating Agent:

    • Aldehydes and Ketones: These are common coupling partners. The reaction is often catalyzed by an acid to activate the carbonyl group towards nucleophilic attack by the amino group.[8]

    • Carboxylic Acids and Derivatives: When using carboxylic acids, a coupling agent (e.g., DCC, EDC) is required to form an activated intermediate. Acyl chlorides or anhydrides can also be used directly.

    • Cyanating Agents: Reagents like cyanogen bromide (highly toxic) or safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used to form 2-aminobenzoxazoles.[10][11] These often require a Lewis acid catalyst like BF₃·Et₂O for activation.[10]

  • Reaction Conditions for Cyclization:

    • Solvent: High-boiling point solvents like toluene, xylene, or DMF are often used to facilitate the dehydration/cyclization step, which may require elevated temperatures.

    • Catalyst: Both Brønsted and Lewis acids can catalyze the cyclization.[12] In some cases, metal catalysts are employed.[13] The choice of catalyst is highly substrate-dependent.

    • Atmosphere: For oxidative cyclizations, an oxidant such as oxygen (from air) or another oxidizing agent may be required.[8]

Experimental Protocol: General Procedure for Acid-Catalyzed Benzoxazole Synthesis

  • To a solution of the 2-aminophenol derivative (1.0 eq) in a suitable solvent (e.g., toluene), add the aldehyde (1.1 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Benzoxazole Formation Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 2-Aminophenol Derivative + Aldehyde Solvent Add Solvent (e.g., Toluene) Start->Solvent Catalyst Add Acid Catalyst (e.g., p-TsOH) Solvent->Catalyst Heat Heat to Reflux with Water Removal Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Aqueous Workup Monitor->Quench Reaction Complete Dry Dry and Concentrate Quench->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product Isolated Benzoxazole Purify->Product

Caption: A typical experimental workflow for benzoxazole synthesis.

FAQ 3: My 2-aminophenol derivative is decomposing or turning dark during the reaction or workup. What is causing this and how can I prevent it?

The discoloration of 2-aminophenol derivatives is a common sign of oxidation.

Underlying Principles: 2-Aminophenols are susceptible to oxidation, especially in the presence of air (oxygen), light, and under neutral or basic conditions.[7][14] The oxidation process can lead to the formation of highly colored phenoxazinone-type structures or other polymeric materials.[15][16][17][18]

Preventative Measures:

  • Inert Atmosphere: Whenever possible, conduct reactions and workups under an inert atmosphere of nitrogen or argon.[7] This is particularly important for sensitive substrates or when heating for prolonged periods.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Control of pH: Avoid strongly basic conditions during workup if possible, as this can accelerate oxidation.[7]

  • Prompt Workup and Purification: Do not let reactions run longer than necessary. Once the reaction is complete, proceed with the workup and purification promptly to minimize exposure to air and potential oxidants.[7]

  • Storage: Store purified 2-aminophenol derivatives under an inert atmosphere, protected from light, and at low temperatures to prolong their shelf life.[19]

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during the workup can help to prevent oxidation.

Visualization of Factors Leading to Decomposition:

G cluster_factors Contributing Factors Aminophenol 2-Aminophenol Derivative Decomposition Oxidative Decomposition (Colored Impurities) Aminophenol->Decomposition Air Air (Oxygen) Air->Aminophenol Light Light Light->Aminophenol Base Basic Conditions Base->Aminophenol Heat Elevated Temperature Heat->Aminophenol

Caption: Key factors that promote the oxidation of 2-aminophenols.

FAQ 4: I need to perform a reaction on another part of the molecule, but the 2-aminophenol moiety is interfering. How can I selectively protect the amino and/or hydroxyl groups?

Protecting groups are essential tools in multi-step synthesis to temporarily mask the reactivity of a functional group.[20][21]

Underlying Principles: The choice of protecting group depends on the stability of the group to the subsequent reaction conditions and the ease of its removal (deprotection) without affecting other parts of the molecule.[20] For 2-aminophenols, you can choose to protect the amino group, the hydroxyl group, or both.

Common Protecting Group Strategies:

Functional Group Protecting Group Protection Conditions Deprotection Conditions Key Features
Amino (-NH₂) Acetyl (Ac)Acetic anhydride, baseAcid or base hydrolysisStable to many conditions, but removal can be harsh.
Boc (tert-butyloxycarbonyl)Boc anhydride, baseStrong acid (e.g., TFA)Commonly used in peptide synthesis; stable to base.
Cbz (Carboxybenzyl)Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)Removed under neutral conditions.
Hydroxyl (-OH) Acetyl (Ac)Acetic anhydride, baseAcid or base hydrolysisSimilar to amino protection.
Benzyl (Bn)Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Robust and removed under neutral conditions.
Silyl Ethers (e.g., TBS, TIPS)Silyl chloride, base (e.g., imidazole)Fluoride source (e.g., TBAF) or acidStability can be tuned by the choice of silyl group.

Selective Protection:

  • Protecting the Amino Group First: Due to the higher nucleophilicity of the amino group, it can often be selectively protected in the presence of the hydroxyl group under carefully controlled conditions (e.g., using Boc anhydride at a low temperature).[1]

  • Protecting the Hydroxyl Group First: This is more challenging. One strategy is to first protect both groups and then selectively deprotect the amino group. Alternatively, specific conditions can sometimes favor O-functionalization.

Visualization of a Protection-Deprotection Strategy:

G Start 2-Aminophenol Derivative Protect Protect Amino Group (e.g., with Boc₂O) Start->Protect Step 1 React Perform Reaction on Another Functional Group Protect->React Step 2 Deprotect Deprotect Amino Group (e.g., with TFA) React->Deprotect Step 3 Final Final Product Deprotect->Final

Caption: A workflow illustrating the use of a protecting group.

References

  • ResearchGate. (2021). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved from [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-aminophenol 95-55-6 wiki. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Solvent Effects, and Nonlinear Optical properties Study of 2-Aminophenol-based Schiff bases. Retrieved from [Link]

  • Department of Chemistry, IIT Kharagpur. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Retrieved from [Link]

  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • PubMed. (2009). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. Retrieved from [Link]

  • ResearchGate. (2007). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (2003). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. Retrieved from [Link]

  • RJPN. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Nucleophiles, Electrophiles & Effects. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. Retrieved from [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications. Retrieved from [Link]

  • Chegg. (2024). Solved A) In the acetylation step, why does the amino group. Retrieved from [Link]

  • ResearchGate. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Delhi University. (n.d.). B.Sc. (H) Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • A-Z Chemistry. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

Technical Support Center: Methyl Benzo[d]oxazole-6-carboxylate Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl benzo[d]oxazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a benzoxazole core and a methyl ester functional group. While the benzoxazole ring itself is relatively stable due to its aromaticity, the ester group introduces a potential site for hydrolysis, particularly under non-neutral pH conditions.[1] Understanding the factors that can influence the stability of this compound is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most probable degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 2-methyl-1,3-benzoxazole-6-carboxylic acid.[2] This reaction is typically catalyzed by acidic or basic conditions. Under more aggressive stress conditions, such as high heat or extreme pH, cleavage of the benzoxazole ring can also occur.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored at low temperatures, typically 2-8°C, and protected from light.[3] It is also advisable to use a buffered solution with a pH close to neutral (pH 6-7.5) to minimize hydrolysis. For long-term storage, consider freezing aliquots at -20°C or below. Always use tightly sealed containers to prevent solvent evaporation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. When preparing aqueous solutions, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with an aqueous buffer. Be aware that the presence of water can facilitate hydrolysis, so for long-term storage, anhydrous organic solvents are preferable.

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In an HPLC chromatogram, the appearance of a new peak corresponding to the carboxylic acid degradant and a decrease in the peak area of the parent compound are indicative of degradation. LC-MS can further confirm the identity of the degradation product by its mass-to-charge ratio.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Inconsistent or reduced biological activity of the compound over time.
  • Potential Cause: Degradation of this compound in your experimental buffer.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Prepare a fresh stock solution of the compound and compare its activity to your existing solution.

    • Analyze by HPLC: If possible, analyze both the fresh and aged solutions using a stability-indicating HPLC method (see "Experimental Protocols" section). Look for the presence of the carboxylic acid degradation product.

    • Optimize Buffer Conditions: If degradation is confirmed, consider adjusting the pH of your experimental buffer to be closer to neutral. You can also explore the use of a different buffer system.

    • Minimize Incubation Time: Reduce the time the compound is incubated in the aqueous buffer before use.

Issue 2: Unexpected peaks in your HPLC or LC-MS analysis.
  • Potential Cause: Formation of degradation products due to improper sample handling or storage.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that your sample preparation workflow minimizes exposure to harsh conditions (e.g., high temperatures, extreme pH).

    • Check Autosampler Conditions: If using an autosampler for extended periods, ensure it is temperature-controlled to prevent degradation of samples waiting for injection.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see "Experimental Protocols" section). This will help in confirming if the unexpected peaks are related to the degradation of your compound.[4][5][6][7][8]

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
  • Potential Cause: While not a stability issue per se, poor solubility can affect the effective concentration of your compound and lead to inaccurate results.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure that its final concentration in the aqueous buffer is sufficient to maintain the solubility of the compound, but not so high as to interfere with your experiment.

    • pH Adjustment: The solubility of the compound and its potential carboxylic acid degradant can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

    • Sonication: Gentle sonication can help in dissolving the compound. However, avoid excessive heating during this process.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to separate this compound from its primary degradant, the corresponding carboxylic acid.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Note: This is a generic method and may require optimization for your specific instrumentation and compound purity. The carboxylic acid degradant is expected to elute earlier than the parent methyl ester.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9][10][11]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated), using the stability-indicating HPLC method.

Data Presentation

Table 1: Expected HPLC Retention Times (Hypothetical)

CompoundExpected Retention Time (min)
Benzo[d]oxazole-6-carboxylic acid~ 8.5
This compound~ 12.2

Visualization

Degradation Pathway

G parent This compound degradant Benzo[d]oxazole-6-carboxylic acid parent->degradant Hydrolysis (Acid/Base) ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions (e.g., high heat, extreme pH)

Caption: Primary degradation pathway of this compound.

Troubleshooting Workflow

G start Inconsistent Experimental Results check_fresh Compare with freshly prepared solution start->check_fresh hplc_analysis Analyze by Stability-Indicating HPLC check_fresh->hplc_analysis degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed optimize_buffer Optimize buffer pH and composition degradation_confirmed->optimize_buffer Yes end_bad Consult further technical support degradation_confirmed->end_bad No minimize_time Minimize incubation time optimize_buffer->minimize_time end_good Problem Solved minimize_time->end_good

Caption: Workflow for troubleshooting inconsistent experimental results.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • (PDF) Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. (2019). ResearchGate. Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. Retrieved from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2023). MDPI. Retrieved from [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). Retrieved from [Link]

  • Thermal reactions of methyl linoleate. II. The structure of aromatic C18 methyl esters. (1966). Lipids. Retrieved from [Link]

  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2023). ResearchGate. Retrieved from [Link]

  • Troubleshooting Dissolution Failures in Stability Studies. (n.d.). Retrieved from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Retrieved from [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central. Retrieved from [Link]

  • How to conduct Stability of Analytical Solution?. (2022). YouTube. Retrieved from [Link]

  • Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. (n.d.). Science Publications. Retrieved from [Link]

  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. (2021). MDPI. Retrieved from [Link]

  • Natural Sunlight Photocatalytic Synthesis of Benzoxazole-Bridged Covalent Organic Framework for Photocatalysis. (2022). PubMed. Retrieved from [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (n.d.). NIH. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PubMed Central. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed Central. Retrieved from [Link]

  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS/MS parameters for the analysis of CBZ and its... (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PubMed. Retrieved from [Link]

  • Methyl indole-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed. Retrieved from [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

  • The Continuous Extraction of Carboxylic Acids and Amines. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]

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Technical Support Center: Scaling Up the Production of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of methyl benzo[d]oxazole-6-carboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and large-scale production through a series of targeted FAQs and troubleshooting guides. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your process effectively.

Part 1: Frequently Asked Questions (FAQs) - Core Synthesis

This section addresses fundamental questions regarding the synthesis of the key precursor, methyl 4-amino-3-hydroxybenzoate, and its subsequent cyclization.

FAQ 1: Synthesis of the Key Precursor, Methyl 4-amino-3-hydroxybenzoate

Question: I am planning to synthesize the precursor, methyl 4-amino-3-hydroxybenzoate. What is the most reliable starting material and esterification method?

Answer: The most common and commercially accessible starting material is 4-amino-3-hydroxybenzoic acid. The primary challenge is to selectively esterify the carboxylic acid without affecting the phenolic hydroxyl or the amino group.

The recommended method is a direct acid-catalyzed esterification, often referred to as Fischer esterification. This involves refluxing the starting material in a large excess of methanol, which also serves as the solvent, with a catalytic amount of a strong acid.

  • Why this method? It is cost-effective and relatively simple to perform. The large excess of methanol drives the equilibrium towards the product side, ensuring a high conversion rate.

  • Recommended Catalysts:

    • Sulfuric Acid (H₂SO₄): A few drops (e.g., 5 mol%) of concentrated sulfuric acid are highly effective.[1]

    • Thionyl Chloride (SOCl₂): Dropwise addition of thionyl chloride to cold methanol generates HCl in situ, which acts as the catalyst. This method is very efficient but requires careful handling of the corrosive reagent.[2]

    • Trimethylsilyl Chloride (TMSCl): This can also be used to promote the esterification in methanol.[3]

A typical laboratory procedure involves refluxing 4-amino-3-hydroxybenzoic acid in methanol with sulfuric acid for several hours, followed by workup and purification to yield the desired methyl ester.[1]

FAQ 2: The Cyclization Reaction to Form the Benzoxazole Ring

Question: What are the most effective methods for the cyclization of methyl 4-amino-3-hydroxybenzoate to form this compound?

Answer: The formation of the benzoxazole ring is the critical step. This is typically achieved through the condensation of the ortho-aminophenol functionality of your precursor with a one-carbon electrophile. For the specific target molecule, which is unsubstituted at the 2-position, reagents like formic acid or its derivatives are required.

However, a more direct and common route for related 2-aryl benzoxazoles involves reacting the aminophenol with an aromatic aldehyde. An oxidative cyclization using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be highly effective, achieving yields of up to 89%.[4]

For large-scale synthesis, one-pot methods that avoid the isolation of intermediates are often preferred for efficiency.[4][5] A variety of catalysts can be employed to facilitate this transformation, with the choice depending on desired reaction conditions, cost, and environmental considerations.

Catalyst TypeExampleTypical ConditionsAdvantagesSource
Lewis Acid Zirconium(IV) chloride (ZrCl₄)Ethanol, mild conditionsHigh yields (up to 97%), suitable for large-scale synthesis.[5][5]
Nanoparticles Zinc Sulfide (ZnS)Ethanol, 70°CNear-quantitative yields (98%), high surface-to-volume ratio.[6][6]
Green Catalyst Magnetic Ionic Liquid (LAIL@MNP)Solvent-free, ultrasound, 70°CEnvironmentally friendly, catalyst is easily recoverable and reusable.[7][7]

The choice of catalyst and reaction conditions is critical for optimizing yield and minimizing byproducts.[8]

Part 2: Troubleshooting Guide for Synthesis and Scale-Up

This section provides a structured approach to resolving common issues encountered during the production of this compound.

Issue 1: Low Reaction Yield

Question: My cyclization reaction is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis are a common problem stemming from several factors. A systematic approach is the best way to troubleshoot this issue.[9]

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting Decision Tree for Low Yield.

  • Suboptimal Reaction Conditions:

    • Temperature: Many cyclization reactions are sluggish at low temperatures. Increasing the temperature can provide the necessary activation energy.[8] For instance, some reactions show significantly improved yields when heated to 130°C.[10] However, be cautious of potential product decomposition at excessive temperatures.[9]

    • Reaction Time: Ensure the reaction is running long enough for completion. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before side reactions begin to dominate.[8]

  • Purity of Reagents and Solvents:

    • Impurities in your starting materials or solvents can act as catalyst poisons or participate in side reactions.[9]

    • Many condensation reactions are sensitive to water. Using anhydrous solvents is often necessary, especially when employing moisture-sensitive catalysts like ZrCl₄.[8][11]

  • Inefficient Mixing:

    • On a larger scale, inefficient stirring can lead to localized temperature gradients and poor mass transfer, resulting in lower yields and increased byproducts. Ensure your stirring is vigorous enough for the reaction's scale and viscosity.[9]

Issue 2: Significant Byproduct Formation (Schiff Base Intermediate)

Question: My reaction produces a significant amount of a byproduct that I've identified as the Schiff base intermediate. How can I promote its cyclization to the desired benzoxazole?

Answer: The formation of a stable Schiff base (an imine formed between the amino group and an aldehyde) is a very common issue in benzoxazole synthesis.[8] The subsequent intramolecular cyclization to form the oxazole ring can be the rate-limiting step.

Strategies to Promote Cyclization:

  • Increase Reaction Temperature: Higher temperatures can often provide the energy needed to overcome the activation barrier for the cyclization step.[8]

  • Change the Catalyst: Some catalysts are more effective at promoting the cyclization step. Lewis acids are frequently used for this purpose as they can activate the imine for nucleophilic attack by the hydroxyl group.[8]

  • Introduce an Oxidizing Agent: In syntheses starting from an aldehyde, the reaction proceeds through a dihydrobenzoxazole intermediate which must be oxidized to the aromatic benzoxazole. If this oxidation is slow, the reaction can stall. The addition of a mild oxidant can drive the reaction to completion. Oxygen from the air can sometimes be sufficient, but stronger oxidants may be required.[5]

Experimental Workflow: From Precursor to Product

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzoxazole Formation cluster_2 Step 3: Purification A 4-Amino-3-hydroxybenzoic Acid B Methyl 4-amino-3-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄ cat.) D This compound B->D Cyclization / Condensation (Catalyst, Heat) C Formic Acid / Aldehyde C->D E Crude Product D->E Work-up F Pure Product (>98%) E->F Recrystallization / Chromatography

Caption: Overall Synthetic Workflow.

Issue 3: Purification Challenges at Scale

Question: Column chromatography was effective in the lab, but it's not practical for the multi-kilogram scale I'm targeting. What are the best methods for large-scale purification of this compound?

Answer: Scaling up purification requires shifting from chromatography-based methods to crystallization-based methods.

  • Recrystallization: This is the most common and cost-effective method for purifying solid compounds at a large scale.

    • Solvent Screening: The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

    • Common Solvents: Ethanol is often a good starting point for benzoxazole derivatives.[8] Mixtures like ethanol/water or ethyl acetate/hexane can also be effective for fine-tuning solubility.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The resulting crystals are then isolated by filtration.

  • Washing/Trituration: If the impurities are significantly more soluble than the product in a particular solvent, the crude solid can be washed or slurried (triturated) with that cold solvent to remove the impurities without dissolving a significant amount of the product.[8]

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

This protocol is a generalized procedure based on common methodologies for Fischer esterification.[1][12]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).

  • Addition of Alcohol and Catalyst: Add a large excess of methanol (e.g., 10-20 volumes relative to the starting acid). While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) for 4-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extraction: Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization if necessary.

Protocol 2: One-Pot Benzoxazole Synthesis (Illustrative)

This protocol is a conceptual guide based on efficient one-pot methodologies.[5][8]

  • Setup: In a suitable reactor, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) and the appropriate aldehyde (1.0-1.2 eq) in a solvent like ethanol.

  • Catalyst Addition: Add the chosen catalyst (e.g., ZrCl₄, 10 mol%).

  • Reaction: Heat the mixture to the optimal temperature (e.g., 70°C) for the required duration. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The product may precipitate upon cooling. If so, it can be filtered and washed with cold ethanol.[8] If it remains in solution, the solvent can be removed, and the crude product can be purified by recrystallization.

References

  • Smolecule. (n.d.). Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method.
  • Song, C., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry, 86, 7326-7332.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • BenchChem. (2025). Optimizing reaction conditions for benzoisoxazole formation.
  • Vulcanchem. (n.d.). Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate.
  • ACS Publications. (n.d.). Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid.
  • ResearchGate. (n.d.). Preparative scale synthesis of benzoxazole.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
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  • BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • BenchChem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.
  • Semantic Scholar. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol.
  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
  • Appretech Scientific Limited. (n.d.). This compound.
  • LinkedIn. (n.d.). Methyl 3-amino-4-hydroxybenzoate: A Key Intermediate for Pharmaceutical and Research Applications.
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).
  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
  • Journal of Basic and Applied Research in Biomedicine. (n.d.). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-hydroxybenzoic acid hydrochloride AldrichCPR.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Semantic Scholar. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • IJIRSET. (n.d.). Synthesis of Heterocyclic Compounds.
  • IntechOpen. (n.d.). Heterocyclic Compounds.
  • PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation.
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • PubMed Central. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). Methyl 2-hydroxybenzo[d]oxazole-6-carboxylate.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.

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"how to avoid byproducts in benzoxazole cyclization"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to benzoxazole derivatives and troubleshoot common issues, particularly the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the causality of reaction outcomes.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions based on chemical principles.

Issue 1: Persistent Uncyclized Intermediates (Schiff Base or o-Hydroxyamide)

Q: My TLC analysis consistently shows a significant amount of a major intermediate spot that is not the desired benzoxazole product. How can I drive the reaction to completion?

A: This is a frequent challenge in benzoxazole synthesis, where the reaction stalls at the intermediate stage—either the Schiff base (from an aldehyde) or the o-hydroxyamide (from a carboxylic acid). The core of the problem is insufficient activation energy or unfavorable equilibrium for the final intramolecular cyclization and dehydration/oxidation step.

Causality and Strategic Solutions:

  • Inadequate Dehydration/Oxidation: The cyclization of the o-hydroxyamide is a dehydration reaction, while the conversion of the cyclized intermediate from a Schiff base is an oxidative aromatization.

    • Solution (for carboxylic acid routes): When using reagents like polyphosphoric acid (PPA), ensure it is of high quality and used in sufficient quantity to act as an effective dehydrating agent.[1] If using other acidic catalysts, consider adding a mild dehydrating agent or increasing the reaction temperature to facilitate water removal.

    • Solution (for aldehyde routes): The final step is an oxidation. If the reaction is run under strictly inert conditions, this aromatization can be hindered.[2] Try introducing a gentle stream of air or oxygen towards the end of the reaction or simply running the reaction open to the atmosphere.[2]

  • Suboptimal Catalyst Choice: The catalyst may not be sufficiently active to promote the final cyclization.

    • Solution: Consider switching to a more robust catalytic system. Heterogeneous acid catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or Brønsted acidic ionic liquids have demonstrated high efficiency in promoting both condensation and cyclization under mild conditions.[2][3]

Workflow for Overcoming Stalled Cyclization:

start Stalled Reaction: Persistent Intermediate Spot check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Increase Temperature & Reaction Time check_purity->optimize_conditions Purity OK purify Purify Starting Materials check_purity->purify Impurities Found change_catalyst Switch to a More Effective Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H) optimize_conditions->change_catalyst Still Stalled success Successful Cyclization optimize_conditions->success Reaction Complete oxidative_step Ensure Oxidative Conditions (for aldehyde routes) change_catalyst->oxidative_step oxidative_step->success purify->start

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 2: Dark, Tarry Reaction Mixture with Multiple Byproducts

Q: My reaction mixture turns dark brown or black, and the TLC plate is a mess with baseline material and colored impurities. What's causing this and how can I prevent it?

A: A dark, complex reaction mixture is a classic sign of the degradation of the 2-aminophenol starting material, which is highly susceptible to oxidation.[2] This oxidation leads to the formation of highly colored and often polymeric byproducts, such as 2-aminophenoxazin-3-one, which can complicate purification and significantly lower the yield of the desired benzoxazole.

Causality and Strategic Solutions:

  • Oxidation of 2-Aminophenol: In the presence of oxygen and/or trace metal impurities, 2-aminophenol can be oxidized to a phenoxyl radical, which then undergoes further reactions to form colored dimers and polymers.

    • Solution 1: Use High-Purity Starting Materials: 2-aminophenol can oxidize upon storage. Use freshly purchased or recrystallized 2-aminophenol to minimize impurities that can initiate oxidation.[2]

    • Solution 2: Employ an Inert Atmosphere: Start the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive 2-aminophenol from premature oxidation, especially at elevated temperatures.[2]

    • Solution 3: Meticulous Glassware Cleaning: Trace metal ions can catalyze oxidation. Ensure all glassware is scrupulously clean.

Mechanism of 2-Aminophenol Oxidation:

cluster_0 Oxidation Pathway 2-Aminophenol 2-Aminophenol Phenoxyl Radical Phenoxyl Radical 2-Aminophenol->Phenoxyl Radical [O] Imino-quinone Imino-quinone Phenoxyl Radical->Imino-quinone [O] Dimerization/Polymerization Dimerization/Polymerization Imino-quinone->Dimerization/Polymerization Michael Addition Colored Byproducts\n(e.g., 2-Aminophenoxazin-3-one) Colored Byproducts (e.g., 2-Aminophenoxazin-3-one) Dimerization/Polymerization->Colored Byproducts\n(e.g., 2-Aminophenoxazin-3-one) AP 2-Aminophenol Intermediate o-Hydroxyamide (Mono-acylated) AP->Intermediate + RCOOH - H₂O RCOOH RCOOH Diacyl N,O-Diacyl Byproduct Intermediate->Diacyl + RCOOH - H₂O (Slow Cyclization) Product Benzoxazole Intermediate->Product - H₂O (Fast Cyclization)

Caption: Competing pathways of cyclization vs. diacylation.

Frequently Asked Questions (FAQs)

  • Q1: How can I best monitor the progress of my benzoxazole cyclization?

    • A1: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., hexane:ethyl acetate mixtures) and visualize the spots under UV light. [2]Co-spotting your reaction mixture with the starting materials is crucial to track their consumption and the appearance of the product spot. [4]

  • Q2: What is the best way to purify my crude benzoxazole product?

    • A2: Column chromatography on silica gel is a widely used and effective method. [2]For solid products, recrystallization from a suitable solvent like ethanol can be a highly effective way to remove minor impurities and byproducts. [5]In cases of colored impurities from 2-aminophenol oxidation, treating a solution of the crude product with a clarifying agent like activated charcoal can be beneficial before the final purification step. [5]

  • Q3: Can I run benzoxazole cyclizations under solvent-free conditions?

    • A3: Yes, solvent-free conditions are often advantageous, leading to shorter reaction times, higher yields, and reduced waste. [1]These reactions are frequently facilitated by heterogeneous catalysts, microwave irradiation, or mechanical grinding. [1]

Recommended Experimental Protocol: Magnetically Separable Nanocatalyst

This protocol utilizes a highly efficient and easily recyclable heterogeneous catalyst, minimizing byproducts and simplifying the workup process. This self-validating system provides a robust method for clean benzoxazole synthesis.

Synthesis of 2-Phenylbenzoxazole using Fe₃O₄@SiO₂-SO₃H Nanocatalyst [3]

  • Materials:

    • 2-Aminophenol (1.0 mmol, 109.1 mg)

    • Benzaldehyde (1.0 mmol, 106.1 mg)

    • Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g)

    • Ethyl acetate

  • Procedure:

    • Combine 2-aminophenol, benzaldehyde, and the Fe₃O₄@SiO₂-SO₃H nanocatalyst in a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Stir the solvent-free mixture at 50°C.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 25-30 minutes).

    • Upon completion, cool the reaction mixture to room temperature and add 10 mL of ethyl acetate to dissolve the product.

    • Place a strong external magnet against the side of the flask to immobilize the catalyst.

    • Carefully decant the ethyl acetate solution containing the product into a separate flask.

    • Wash the catalyst with an additional 5 mL of ethyl acetate and combine the organic layers.

    • The catalyst can be washed with ethanol and acetone, dried, and reused. [3] 9. Wash the combined organic solution with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Table 1: Comparison of Catalytic Systems for 2-Phenylbenzoxazole Synthesis

CatalystConditionsTimeYield (%)Reference
Zn(OTf)₂ (10 mol%)EtOH, reflux6 h91[3]
DDQ (0.25 g)CH₂Cl₂, r.t.12 h93[3]
Fe₃O₄@SiO₂-SO₃H Solvent-free, 50°C 25 min 98 **[3]
Brønsted Acidic Ionic Liquid GelSolvent-free, 130°C5-6 h98[2]

References

  • Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Available at: [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PubMed Central. Available at: [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

  • Exploring magnetically recoverable catalysts for the synthesis of benzoxazoles derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Available at: [Link]

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.Org. Available at: [Link]

  • WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS - WIPO Patentscope. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. Available at: [Link]

  • Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside - ResearchGate. Available at: [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. Available at: [Link]

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Technical Support Center: Column Chromatography Techniques for Purifying Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of benzoxazoles using column chromatography. Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, recognized for a wide spectrum of biological activities.[1][2] Ensuring their purity is not merely a procedural step but a critical prerequisite for obtaining reliable, reproducible data in downstream applications, from biological screening to preclinical studies.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights into the nuances of chromatographic purification of these heterocyclic compounds. We will move from foundational principles to advanced troubleshooting, explaining the causality behind each experimental choice to empower you to optimize your separations effectively.

Section 1: Frequently Asked Questions - Planning Your Purification

This section addresses the critical decisions you must make before starting the purification process. A well-planned separation is the key to success.

Q1: What is the best stationary phase for purifying benzoxazoles?

A: For the vast majority of benzoxazole purifications, silica gel (SiO₂) is the stationary phase of choice .[3]

  • Expertise & Causality: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4] Benzoxazoles, while aromatic, possess heteroatoms (nitrogen and oxygen) that introduce polarity, allowing for effective interaction and separation on a silica surface. Silica is also cost-effective and available in a wide range of particle and pore sizes.[3] While alumina can also be used, it is typically reserved for specific cases; its basic nature can be beneficial for purifying amines but may retain acidic compounds too strongly.[5] For most benzoxazoles, silica gel's slightly acidic nature provides the ideal interaction profile.[4]

Q2: How do I select the right mobile phase (solvent system)?

A: The mobile phase selection is the most critical variable and is determined empirically using Thin Layer Chromatography (TLC) .

  • Expertise & Causality: The goal is to find a solvent system where your target benzoxazole has a Retardation Factor (Rf) of approximately 0.2 to 0.3 .[6][7]

    • An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

    • A low Rf (e.g., <0.1) indicates the compound is too strongly adsorbed to the silica and will take an excessive volume of solvent to elute from the column.[8]

    • A high Rf (e.g., >0.7) means the compound has low affinity for the silica and will elute too quickly, likely co-eluting with non-polar impurities.[8][9][10]

  • Trustworthy Protocol: Start with a non-polar solvent and gradually add a more polar one. The most common and effective solvent system for benzoxazoles is a mixture of Hexane and Ethyl Acetate or Petroleum Ether and Ethyl Acetate .[11] Other systems, like acetone/petroleum ether, have also been successfully used.[12][13]

Q3: How much silica gel and what size column should I use?

A: The amount of silica gel is determined by the mass of your crude sample and the difficulty of the separation.

  • Expertise & Causality: A standard guideline is to use a silica gel-to-crude compound weight ratio between 30:1 and 100:1 .[6][7]

    • For easy separations (impurities have very different Rf values from your product), a 30:1 or 40:1 ratio is often sufficient.

    • For difficult separations (impurities have Rf values close to your product), a higher ratio (e.g., 100:1) is necessary to provide more surface area for interaction, thus improving resolution.[6] The column diameter is chosen to accommodate the required amount of silica gel, ensuring a bed height that is typically 4-8 inches for good separation.

Section 2: Troubleshooting Guide - Resolving Common Issues

This section is formatted to directly address specific problems you may encounter during your column chromatography experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Poor Separation: Product co-elutes with impurities.1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the components. 2. Column Overloading: Too much crude material was loaded for the amount of silica gel used. 3. Poor Column Packing: The presence of cracks, channels, or air bubbles in the silica bed creates pathways for the sample to travel through without proper separation.[14]1. Re-optimize on TLC: Find a solvent system that gives a larger ΔRf between your product and the impurity. If necessary, switch to a gradient elution.[15] 2. Reduce Sample Load: Ensure you are using an appropriate silica-to-crude ratio (at least 30:1).[6] 3. Repack the Column: Use a slurry packing method to ensure a uniform, homogenous bed.[5][6][16] Tapping the column gently as the silica settles helps remove air pockets.[5][16]
Compound Stuck at Origin: The desired benzoxazole does not move from the top of the column.1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to displace the polar benzoxazole from the highly polar silica gel.[8] 2. Compound is Highly Polar: The benzoxazole derivative itself may be exceptionally polar due to its substituents.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[8] A step or linear gradient is highly effective here.[17] 2. Switch Solvent System: For very polar compounds, a more aggressive solvent system may be needed. Consider adding a small percentage (1-10%) of methanol or an ammonia/methanol solution to your eluent.[14]
Band Tailing/Streaking: The product spot on TLC or band on the column is elongated rather than tight and circular.1. Sample Insolubility: The compound is not fully soluble in the mobile phase as it travels down the column. 2. Strong Acid-Base Interactions: If your benzoxazole is particularly basic, it can interact too strongly with the acidic silanol groups on the silica gel. 3. Sample Overconcentration: The initial sample band loaded onto the column was too concentrated.1. Check Solubility: Ensure your compound is soluble in the chosen eluent. If not, a different solvent system is required. 2. Deactivate Silica: Add a small amount of a base, like triethylamine (~1-3%), to your mobile phase to neutralize the acidic sites on the silica gel.[15] 3. Load a Dilute Sample: When performing wet loading, dissolve the crude product in the minimum amount of solvent necessary.[18] If solubility is an issue, dry loading is a superior alternative.[6][15][18]
Product Decomposition: The yield is low, and new, unexpected spots appear on TLC of the collected fractions.1. Compound is Unstable on Silica: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process.[14]1. Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears, it is likely unstable.[14] 2. Use Deactivated Silica: Flush the column with a solvent system containing triethylamine before loading your sample.[15] 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]
Column Cracks or Runs Dry: The solvent level drops below the top of the silica bed.1. Mechanical Shock: Bumping or jarring the column can cause the packed bed to shift. 2. Heat of Adsorption: When using very non-polar solvents initially, the heat generated by the solvent adsorbing to the silica can cause bubbles and cracks.1. Handle with Care: Ensure the column is securely clamped and in a stable location. 2. Maintain Solvent Level: Never let the solvent level drop below the top layer of sand/silica.[4][19] This is the most critical rule of column chromatography. If the column runs dry, channels will form, ruining the separation.
Section 3: Core Experimental Protocols & Workflows

Adherence to proper technique is crucial for reproducibility and success. Here are step-by-step protocols for the key stages of purification.

Protocol 1: Standard Silica Gel Column Preparation (Slurry Packing)

This is the most reliable method for preparing a homogenous column bed, minimizing the risk of air bubbles and channels.

  • Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column, using a long rod to gently push it into the neck.[4][16]

  • Add Sand: Add a thin (~0.5 inch) layer of sand on top of the plug to create an even base.[6][16]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent and mix until you have a consistent, pourable slurry.[5][6][16]

  • Pack the Column: With the stopcock closed, fill the column about one-third full with the same eluent.[16] Pour the silica slurry into the column.

  • Settle and Compact: Open the stopcock to drain the solvent. As the silica settles, gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and ensure even packing.[5][16]

  • Add Top Sand Layer: Once the silica has settled into a stable bed, allow the excess solvent to drain until it is just level with the top of the silica. Add another thin layer of sand to protect the silica surface from being disturbed during sample and solvent addition.[4][6]

  • Equilibrate: Run 2-3 column volumes of your initial eluent through the packed column before loading your sample. Crucially, never let the solvent level drop below the top of the sand layer. [4][19]

Protocol 2: Sample Loading Techniques
Method Procedure When to Use
Wet Loading 1. Dissolve the crude benzoxazole mixture in the absolute minimum amount of a suitable solvent (DCM is common, but the column eluent is best).[6] 2. Using a pipette, carefully add the dissolved sample solution evenly to the top sand layer.[18] 3. Open the stopcock and allow the sample to fully adsorb onto the silica bed until the liquid level just touches the sand.[6] 4. Carefully add fresh eluent to the top of the column and begin elution.Use when your compound is readily soluble in the mobile phase or a less polar solvent. It is fast and straightforward.
Dry Loading 1. Dissolve your crude product in any volatile solvent (e.g., DCM, acetone). 2. Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[6] 3. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[15][18] 4. Carefully add this powder to the top of your packed column. 5. Gently add the top sand layer and begin elution.This is the superior method when your compound has poor solubility in the eluent or when a highly polar solvent is needed for dissolution, as this can disrupt the separation if wet-loaded.[18]
Workflow for Benzoxazole Purification

The following diagram outlines the logical workflow from a crude reaction mixture to a purified, characterized benzoxazole product.

G cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Final Product Crude Crude Benzoxazole Mixture TLC Develop TLC Method (Target Rf ≈ 0.2-0.3) Crude->TLC Spot Solvent Select Solvent System (e.g., Hexane/EtOAc) TLC->Solvent Optimize Pack Pack Silica Gel Column (Slurry Method) Solvent->Pack Load Load Sample (Dry Loading Preferred) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Benzoxazole Product Evaporate->Pure Characterize Characterize (NMR, HPLC, MS) Pure->Characterize

Caption: A logical workflow for the purification of benzoxazoles.

Section 4: Advanced Topics & FAQs

Q4: Should I use isocratic or gradient elution?

A: While isocratic elution (using a constant solvent composition) is simpler, gradient elution is often superior for purifying crude reaction mixtures .[17][20]

  • Expertise & Causality:

    • Isocratic Elution: Best for separating components with similar polarities. However, it can lead to significant band broadening for later-eluting compounds, reducing resolution and purity.[17][21]

    • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% EtOAc in Hexane and ramping to 30% EtOAc). This technique allows non-polar impurities to elute first in a weak solvent, then speeds up the elution of your more polar benzoxazole product as the solvent strength increases. The result is sharper peaks, better resolution, and often faster overall purification times.[17][20][21]

Troubleshooting Decision Tree for Poor Separation

If your initial attempt at purification yields poor results, use this decision tree to guide your next steps.

G Start Poor Separation Observed CheckTLC Review Initial TLC. Is ΔRf > 0.2 between spots? Start->CheckTLC CheckLoading Was the column overloaded? (Ratio < 30:1) CheckTLC->CheckLoading Yes Reoptimize Re-optimize TLC. Try different solvent systems. CheckTLC->Reoptimize No CheckBands Are bands streaking or tailing? CheckLoading->CheckBands No IncreaseSilica Increase silica:crude ratio (e.g., 100:1). CheckLoading->IncreaseSilica Yes UseDryLoad Use dry loading to ensure a narrow starting band. CheckBands->UseDryLoad Yes Success Separation Successful CheckBands->Success No RunGradient Switch to a shallow gradient elution. Reoptimize->RunGradient RunGradient->Success IncreaseSilica->Success AddModifier Add a modifier to eluent (e.g., 1% Triethylamine). UseDryLoad->AddModifier AddModifier->Success

Caption: A decision tree for troubleshooting poor separation results.

Q5: How do I confirm the purity of my final product?

A: After combining the pure fractions (as determined by TLC) and evaporating the solvent, the purity of the isolated benzoxazole should be rigorously assessed by multiple analytical techniques.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A pure compound should show a single major peak.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying any remaining impurities, which would appear as unassignable peaks.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized benzoxazole.

References
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
  • A Comparative Guide to Assessing the Purity of Synthesized 2,5,6-Trimethylbenzoxazole. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). Benchchem.
  • Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • troubleshooting low yield in benzoxazole synthesis. (2025). Benchchem.
  • When is Gradient Elution Better than Isocr
  • A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid. (2025). Benchchem.
  • Running a Silica Gel Column. CommonOrganicChemistry.com.
  • Column chrom
  • Technical Support Center: Resolving Isomeric Mixtures of Substituted Benzoxazoles. (2025). Benchchem.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder.
  • How do I prepare column chromatography?. (2024).
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  • Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews.
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  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Column Chromatography Procedures. University of Colorado Boulder.
  • Troubleshooting Flash Column Chrom
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
  • Isocratic Vs.
  • Silica Gel Packing Agent | Column Chrom
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • 6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts.
  • Column Chromatography in Pharmaceutical Analysis. (2022). Research & Reviews: Research Journal of Pharmaceutical Analysis.
  • Solved ResultsTLCThe Rf values were determined for each TLC. (2024). Chegg.com.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019).

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Technical Support Center: Recrystallization of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl benzo[d]oxazole-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this compound. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure the highest purity and yield of your target molecule.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a fused benzoxazole ring system.[1][2] The presence of the aromatic rings and the methyl ester group dictates its solubility characteristics, making it generally soluble in many common organic solvents.[1] Successful recrystallization hinges on exploiting the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

PropertyValue/DescriptionSource
Molecular FormulaC₉H₇NO₃[3][4]
Molecular Weight177.16 g/mol [3]
AppearanceSolid
General SolubilitySoluble in ethanol, ethyl acetate; insoluble in water.[1]Aromatic compounds are generally soluble in aromatic solvents like toluene.[5]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common challenges encountered during the recrystallization of this compound, providing systematic solutions.

Diagram: General Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (induce crystallization) hot_filtration->cool crystal_collection Crystal Collection (vacuum filtration) cool->crystal_collection wash Wash with cold solvent crystal_collection->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Q1: My compound will not crystallize from the solution upon cooling. What should I do?

This is a frequent issue, often stemming from one of two primary causes: excessive solvent or supersaturation.[6][7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[6][7] This creates microscopic scratches on the glass surface that can serve as nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, small crystal of pure this compound to the solution.[6][7] This provides a template for further crystal formation.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

  • Reduce Solvent Volume:

    • If nucleation techniques fail, it is highly probable that too much solvent was used.[6][7] Gently heat the solution to evaporate a portion of the solvent. A common mistake is not allowing enough time for the solid to dissolve between solvent additions, leading to an excess of solvent.[8] Allow the solution to cool again slowly.

  • Drastic Cooling:

    • As a last resort, cool the solution in an ice-salt bath or a dry ice/acetone bath.[9] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q2: An oil has formed instead of crystals. How can I resolve this "oiling out"?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This is often due to the compound being highly impure or the boiling point of the solvent being higher than the melting point of the solute.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly.[6]

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For aromatic esters like this compound, solvent mixtures such as ethanol/water or ethyl acetate/hexane can be effective.[10][11]

  • Slow Cooling is Crucial: Very slow cooling can favor the formation of crystals over an oil.[6] This can be achieved by leaving the hot solution on a cooling hot plate instead of placing it directly on a cold surface.

Diagram: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check Crystals Form? slow_cool->check success Successful Crystallization check->success Yes fail Oiling Persists check->fail No change_solvent Change Solvent or Use Mixed Solvent System fail->change_solvent

Caption: Decision-making process for addressing "oiling out".

Q3: The recrystallization yield is very low. What are the likely causes and how can I improve it?

A low yield can be attributed to several factors during the recrystallization process.[7]

Troubleshooting Steps:

  • Check the Mother Liquor: After filtration, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, a substantial portion of your compound is still in solution.[7] In this case, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.

  • Avoid Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can re-dissolve a significant portion of the product.[8] Use a minimal amount of ice-cold solvent for washing.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool completely. Placing the flask in an ice bath after it has reached room temperature can maximize crystal formation.[12]

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[13] If the compound has significant solubility in the cold solvent, you will inevitably lose a considerable amount of product.

III. Frequently Asked Questions (FAQs)

Q: What are the best solvents for recrystallizing this compound?

A: A systematic approach to solvent screening is recommended.[14] Given the aromatic ester nature of the molecule, good starting points for single-solvent recrystallization include ethanol, ethyl acetate, and toluene.[5][10][15] For mixed solvent systems, combinations like ethanol-water, and ethyl acetate-hexane are often successful.[11][13] A general rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[10]

Q: How can I remove colored impurities during recrystallization?

A: If your crude product has a noticeable color that you suspect is from an impurity, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[16]

Q: Is it necessary to perform a hot filtration?

A: A hot filtration is necessary if there are insoluble impurities in your crude product or if you have used activated charcoal to decolorize the solution.[9] To prevent premature crystallization in the filter funnel, use a pre-warmed funnel and pour the hot solution in small portions.[9]

Q: My purified product still shows impurities by TLC or NMR. What are my options?

A: If a single recrystallization does not yield a product of sufficient purity, you have a few options:

  • Second Recrystallization: A second recrystallization, potentially with a different solvent system, can often remove persistent impurities.

  • Column Chromatography: For impurities with similar solubility profiles to your product, column chromatography may be a more effective purification method.[14] Common eluents for benzoxazole derivatives include mixtures of acetone and petroleum ether.[17]

IV. References

  • Technical Support Center: Purification of Benzoxazole Derivatives - Benchchem. (n.d.). Retrieved from

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from

  • Recrystallization - Part 2. (n.d.). Retrieved from

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019). Retrieved from

  • Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate - 1395964-06-3 - Vulcanchem. (n.d.). Retrieved from

  • Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate - Smolecule. (n.d.). Retrieved from

  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate - Sigma-Aldrich. (n.d.). Retrieved from

  • This compound - Appretech Scientific Limited. (n.d.). Retrieved from

  • This compound | 1305711-40-3 - ChemicalBook. (2025). Retrieved from

  • Buy Methyl benzo[d]oxazole-4-carboxylate | 128156-54-7 - Smolecule. (n.d.). Retrieved from

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Technical Support Center: Degradation Pathways of Benzoxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole esters. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during the investigation of benzoxazole ester degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of benzoxazole esters.

Q1: What are the primary degradation pathways for benzoxazole esters?

A1: Benzoxazole esters are susceptible to several degradation pathways, primarily dictated by the lability of the ester bond and the stability of the benzoxazole ring. The main pathways include:

  • Hydrolytic Degradation: This is often the most significant pathway, involving the cleavage of the ester bond by water.[1][2] This reaction can be catalyzed by acid or base. The stability is highly pH-dependent.[3][4]

  • Oxidative Degradation: The benzoxazole ring and other susceptible functional groups can be oxidized, especially in the presence of oxygen, peroxide, or metal ions.[] This can lead to ring-opening or modification of substituents.[6]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.[7] This can involve cleavage of the ester or modification of the aromatic system through photosensitized reactions.[8]

  • Enzymatic Degradation: In biological systems, esterases are ubiquitous and can rapidly hydrolyze the ester bond, releasing the corresponding carboxylic acid and the benzoxazole-containing alcohol.[9][10][11] This is a critical consideration in drug development for predicting metabolic stability.[9][10]

Q2: What makes the ester bond in these molecules so susceptible to hydrolysis?

A2: The ester bond is inherently susceptible to nucleophilic attack. The carbonyl carbon has a partial positive charge, making it a target for nucleophiles like water or hydroxide ions.[12] In the context of benzoxazole esters, the rate of hydrolysis is influenced by:

  • Electronic Effects: Electron-withdrawing groups near the ester moiety can increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack.

  • Steric Hindrance: Bulky groups near the ester can physically block the approach of a nucleophile, slowing down the rate of hydrolysis.[13]

  • pH: Both acidic and basic conditions can catalyze hydrolysis. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, as the resulting carboxylate is deprotonated and resistant to further attack.

Q3: Can the benzoxazole ring itself degrade?

A3: Yes, while generally stable, the benzoxazole ring can undergo degradation, particularly under harsh conditions. Acid-catalyzed hydrolysis can lead to ring-opening, typically yielding an amidophenol derivative.[14][15][16] This occurs through nucleophilic attack on the protonated benzoxazole ring. The stability of the benzoxazole ring is generally lower than that of related benzothiazole or benzimidazole systems.[3]

Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A4: A forced degradation study involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[7][17] The primary goals are to:

  • Identify Potential Degradants: To see what degradation products are likely to form under storage or in-use conditions.[7]

  • Elucidate Degradation Pathways: To understand the chemical reactions that lead to degradation.[7][18]

  • Develop Stability-Indicating Methods: To create and validate analytical methods (like HPLC) that can separate and quantify the active ingredient from all its potential degradation products.[7][19] This is a regulatory requirement by agencies like the FDA.[17][19][20]

The typical target for degradation in these studies is between 5-20%.[18][20]

Section 2: Troubleshooting Guide: Investigating Degradation Pathways

This section is formatted as a series of troubleshooting questions you might have during your experiments.

Subsection 2.1: Hydrolytic Degradation Studies

Q: I'm seeing rapid degradation of my benzoxazole ester in a neutral aqueous solution (pH 7.4). Is this expected, and how can I control it?

A: Yes, significant hydrolysis at neutral pH can be expected, especially if the ester is sterically unhindered or activated by nearby electron-withdrawing groups. This is also highly relevant for predicting in vivo stability, as physiological pH is ~7.4.

Causality & Troubleshooting Steps:

  • Confirm the Cause: First, ensure the degradation is hydrolytic and not due to another factor. Run a parallel experiment in an aprotic organic solvent (e.g., acetonitrile) with a controlled, minimal amount of water. If degradation is significantly slower, hydrolysis is the primary culprit.

  • pH Control is Critical: The rate of hydrolysis is highly pH-dependent.[3]

    • Action: Use a well-buffered solution. For pH 7.4, a phosphate buffer (e.g., 50 mM sodium phosphate) is standard. Unbuffered solutions can drift in pH as acidic or basic degradants form, altering the degradation rate over time.

    • Rationale: Buffers resist changes in pH, ensuring that the degradation kinetics you are measuring are consistent and attributable to the intended pH.

  • Temperature Management:

    • Action: Conduct the experiment at a controlled, constant temperature (e.g., 37°C or 40°C). Hydrolysis rates are temperature-sensitive.

    • Rationale: The Arrhenius equation describes the relationship between temperature and reaction rate. Even small temperature fluctuations can introduce significant variability in your results.

Q: My HPLC chromatogram shows multiple new peaks after acid hydrolysis. How do I determine if they are from ester cleavage or benzoxazole ring opening?

A: Differentiating between these two pathways requires a systematic analytical approach, typically using LC-MS.[21][22]

Troubleshooting Workflow:

  • Analyze with LC-MS/MS: The mass change provides the most direct evidence.[21]

    • Ester Cleavage: You will observe the appearance of two key species: the benzoxazole-alcohol and the corresponding carboxylic acid. Their masses will sum to the mass of the parent molecule plus the mass of water.

    • Ring Opening: The primary product is typically an amidophenol.[14][15] This product will have the same mass as the parent ester (it's an isomer).

  • Perform Fragmentation Analysis (MS/MS):

    • Action: Isolate the parent ion and the main degradant ions in the mass spectrometer and fragment them.[21]

    • Rationale: The fragmentation patterns will be distinct. The intact ester will likely show fragments corresponding to the loss of the acid or alcohol portion. The ring-opened amidophenol will fragment in a completely different way, often breaking at the amide bond.

  • Conduct a Time-Course Experiment:

    • Action: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

    • Rationale: It's possible that ester hydrolysis occurs first, and the resulting benzoxazole-alcohol then undergoes a slower ring-opening. A time-course study can reveal these primary versus secondary degradation products.

Diagram: General Degradation Pathways This diagram illustrates the primary degradation routes for a generic benzoxazole ester.

G Parent Benzoxazole Ester Hydrolysis Hydrolytic Stress (Acid/Base, Water) Parent->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Enzymes Enzymatic Action (Esterases) Parent->Enzymes Ester_Cleavage Ester Cleavage Products (Benzoxazole-Alcohol + Acid) Hydrolysis->Ester_Cleavage Major Ring_Opening Ring-Opened Products (e.g., Amidophenol) Hydrolysis->Ring_Opening Harsh Acid Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photolysis->Photo_Products Enzymes->Ester_Cleavage Metabolism

Caption: Primary degradation pathways for benzoxazole esters.

Subsection 2.2: Photodegradation Studies

Q: I performed a photostability study, but my "dark control" sample also shows significant degradation. What's happening?

A: This is a classic issue indicating that the degradation is not purely photolytic. The light source is likely also generating heat, causing thermal degradation.

Causality & Troubleshooting Steps:

  • Isolate Thermal Effects: The dark control is essential for this. The degradation seen in the dark control is your baseline thermal degradation at that temperature.

  • Improve Temperature Control:

    • Action: Use a photostability chamber with precise temperature and humidity controls. ICH guidelines recommend specific conditions.[20]

    • Rationale: Many light sources (like xenon lamps) produce significant infrared radiation (heat). Without active cooling, your sample temperature can rise far above ambient, accelerating thermal degradation and confounding your photostability results.

  • Quantify True Photodegradation:

    • Action: The amount of degradation specifically due to light is calculated as: Total Degradation (in light sample) - Degradation (in dark control).

    • Rationale: This allows you to parse out the effects of the two different stressors (light and heat) that were applied simultaneously.

Subsection 2.3: Analytical Method Troubleshooting (HPLC)

Q: I'm developing a stability-indicating HPLC method, but one of my degradation peaks is co-eluting (overlapping) with the parent peak. How can I resolve them?

A: Achieving separation (resolution) between a parent compound and its degradants is the core purpose of a stability-indicating method.[23] Co-elution means the method is not yet suitable.

Causality & Troubleshooting Steps:

  • Modify Mobile Phase Composition: This is often the easiest and most effective first step.

    • Action 1 (Adjust Organic Solvent %): If using reversed-phase HPLC (e.g., C18 column), slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Rationale: This increases the retention time of all components, but often affects compounds with different polarities to different extents, which can improve separation.[24]

    • Action 2 (Change pH): If the parent or degradant has ionizable groups, changing the mobile phase pH can dramatically alter retention time.

    • Rationale: The charge state of a molecule significantly impacts its interaction with the stationary phase. A small pH change can shift one peak more than the other.[24]

  • Change the Stationary Phase:

    • Action: If mobile phase adjustments fail, switch to a column with a different chemistry. For example, if you are using a C18 column, try a Phenyl-Hexyl or a Cyano column.

    • Rationale: Different stationary phases provide different separation mechanisms (e.g., pi-pi interactions on a phenyl column vs. hydrophobic interactions on C18). This "orthogonal" selectivity is very effective at resolving difficult peaks.

  • Adjust the Gradient Slope:

    • Action: If using a gradient method, make the gradient shallower (i.e., increase the time over which the organic solvent concentration changes).

    • Rationale: A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for finer separation of closely eluting compounds.[25]

Diagram: Troubleshooting HPLC Co-elution A decision tree for resolving overlapping peaks in a stability-indicating method.

G Start Problem: Co-eluting Peaks (Parent & Degradant) AdjustMobilePhase Adjust Mobile Phase (Organic % or pH) Start->AdjustMobilePhase CheckResolution1 Resolution Achieved? AdjustMobilePhase->CheckResolution1 ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl) CheckResolution1->ChangeColumn No End_Success Method is Stability-Indicating CheckResolution1->End_Success Yes CheckResolution2 Resolution Achieved? ChangeColumn->CheckResolution2 AdjustGradient Optimize Gradient Slope (Make Shallower) CheckResolution2->AdjustGradient No CheckResolution2->End_Success Yes CheckResolution3 Resolution Achieved? AdjustGradient->CheckResolution3 CheckResolution3->End_Success Yes End_Fail Further Method Development Needed CheckResolution3->End_Fail No

Caption: Decision tree for resolving co-eluting HPLC peaks.

Section 3: Experimental Protocols

Protocol 3.1: General Forced Hydrolysis Study

This protocol outlines a standard procedure for investigating hydrolytic stability at acidic, neutral, and basic pH.

Objective: To determine the rate of hydrolysis and identify degradation products under different pH conditions.

Materials:

  • Benzoxazole ester compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.4), 50 mM

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks, pipettes

  • HPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your benzoxazole ester at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like ACN or MeOH.[20]

  • Reaction Setup:

    • Label three sets of vials for each time point: "Acid," "Base," and "Neutral."

    • Acidic: Add a precise volume of the stock solution to a flask and dilute with 0.1 M HCl to the final target concentration (e.g., 100 µg/mL).

    • Basic: Dilute the stock solution with 0.1 M NaOH to the final concentration.

    • Neutral: Dilute the stock solution with pH 7.4 phosphate buffer to the final concentration.

    • Control (T=0): Prepare a "time zero" sample by diluting the stock solution with your initial HPLC mobile phase. Analyze immediately.

  • Incubation: Place all vials in a temperature-controlled bath (e.g., 50-60°C).[20] If no degradation is observed, the temperature can be increased.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Quenching (Critical Step): Immediately stop the reaction to prevent further degradation before analysis.

    • For the Acid sample, neutralize by adding an equivalent amount of base (e.g., 0.1 M NaOH).

    • For the Base sample, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

    • The Neutral sample can often be analyzed directly or diluted with mobile phase.

  • Analysis: Analyze all samples (including T=0) by a validated stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the formation of degradation products.

    • Use the MS data to propose structures for the unknown peaks.[21]

Data Presentation Example:

ConditionTime (hr)Parent Peak Area% Parent RemainingDegradant 1 Peak AreaDegradant 2 Peak Area
T=001,500,000100%00
0.1 M HCl81,275,00085%210,00015,000
pH 7.4 Buffer81,425,00095%75,0000
0.1 M NaOH8600,00040%850,00050,000

Section 4: References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]

  • Tunek, A., & Levin, E. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(2), 93-100.

  • Prajapati, A., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 4(5), 348-361.

  • Kaur, G., et al. (2021). The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tunek, A., & Levin, E. (1992). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Acta Pharmaceutica Nordica, 4(2), 93-100.

  • Nageswara Rao, R., & S, V. (2016). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833.

  • Jain, R., & Gupta, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(8), 3623-3630.

  • Wang, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Current Pharmaceutical Analysis, 1(3), 267-283.

  • Song, H., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058.

  • Song, H., et al. (2020). The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Li, Y., et al. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications, 54(40), 5092-5095.

  • Adara Afifah Fadhilah. (n.d.). Drug Stability Testing Importance. Scribd. Retrieved January 12, 2026, from [Link]

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  • Popali, S. (2014). Degradation Analysis Using LC-MS/MS. Slideshare.

  • Sun, W., et al. (2015). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 17(5), 2739-2743.

  • JoVE. (2025). Phase I Reactions: Hydrolytic Reactions. JoVE.

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Retrieved January 12, 2026, from [Link]

  • Patel, P., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 129-136.

  • F, J. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Semantic Scholar.

  • Szacilowski, K., et al. (2020). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. MDPI.

  • Jackson, F. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1581-1586.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.

  • Satoh, M., & Bodor, N. (2003). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Medicinal Chemistry Research, 12(4), 185-201.

  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.

  • Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.

  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

  • Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[13]).. ResearchGate.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL.

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  • Calza, P., & Medana, C. (2017). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 7(12), 353.

  • Song, H., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. OUCI.

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24681.

  • Aichaoui, H., et al. (2019). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Chemical Reviews, 1(2), 108-127.

  • Li, Y., et al. (2021). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 26(16), 4967.

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Taylor & Francis.

  • Asiri, A. M., & Khan, S. A. (2011). Synthetic pathway to ester of benzoxazole.. ResearchGate.

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Technical Support Center: Managing Poor Solubility of Benzoxazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their rigid, aromatic structure, however, often leads to poor aqueous solubility, a significant hurdle in drug discovery and development.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with benzoxazole intermediates.

This center is designed to be a dynamic resource, offering both targeted troubleshooting advice and broader foundational knowledge to empower you in your experimental work.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing direct, actionable solutions.

Issue 1: My benzoxazole intermediate precipitates out of solution during reaction work-up or upon addition of an aqueous anti-solvent.

  • Question: What is the likely cause of this precipitation?

    • Answer: This is often due to the inherently low aqueous solubility of the benzoxazole core. The planar, aromatic structure can lead to strong intermolecular π-π stacking and high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[2] The parent benzoxazole, for example, has limited solubility in water.[3]

  • Question: How can I prevent this precipitation and improve my product yield?

    • Answer:

      • Solvent Selection: Before beginning your work-up, perform a small-scale solubility test with a range of organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetonitrile) to find one that provides good solubility for your intermediate.

      • pH Adjustment: If your benzoxazole intermediate has an ionizable group (a basic nitrogen or an acidic proton), adjusting the pH of the aqueous phase can significantly increase its solubility. For a basic benzoxazole, acidifying the aqueous layer will form a more soluble salt.[2] Conversely, for an acidic benzoxazole, basifying the aqueous layer will form a more soluble salt.[4]

      • Co-solvent System: Instead of a sharp solvent/anti-solvent precipitation, consider using a co-solvent system. Gradually adding a water-miscible co-solvent like ethanol, isopropanol, or acetone to the aqueous phase can create a more gradual precipitation, often leading to a purer, more easily filterable solid.[5]

Issue 2: I am having difficulty achieving the desired concentration for my reaction due to the poor solubility of my benzoxazole starting material in the reaction solvent.

  • Question: What are my options for getting my starting material into solution?

    • Answer:

      • Solvent Screening: Systematically screen a panel of solvents with varying polarities. Consider aprotic polar solvents like DMF, DMAc, or NMP, which are often effective at dissolving planar aromatic compounds.

      • Heating: Gently warming the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and products.

      • Sonication: Applying ultrasonic energy can help to break up solid aggregates and facilitate dissolution.

      • Co-solvents: The use of a co-solvent can modify the polarity of the bulk solvent system to better match the solubility requirements of your intermediate.[6]

Issue 3: My final benzoxazole compound shows poor solubility in aqueous buffers for biological screening, leading to inconsistent results.

  • Question: How can I prepare a stable, homogenous solution for my in vitro assays?

    • Answer:

      • Kinetic vs. Thermodynamic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer. This will give you a practical upper concentration limit for your experiments.[2]

      • pH Optimization: If your compound is ionizable, ensure the pH of the final assay solution is at least 2 pH units away from the pKa of the compound to maintain it in its more soluble ionized form.[7]

      • Co-solvent Titration: Prepare a high-concentration stock solution in an organic solvent like DMSO and then carefully titrate this into your aqueous buffer. Gradually increase the percentage of the organic co-solvent, being mindful of the tolerance of your biological assay to the solvent.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the physicochemical properties of benzoxazole intermediates and strategies for solubility enhancement.

Q1: What are the key structural features of benzoxazoles that contribute to their poor solubility?

A1: The primary contributor to the poor solubility of many benzoxazole derivatives is their rigid, planar, and aromatic structure. This leads to strong intermolecular forces, particularly π-π stacking, which results in a stable crystal lattice that is difficult for solvent molecules, especially water, to disrupt.[2]

Q2: How can I predict the solubility of a new benzoxazole intermediate?

A2: While experimental determination is the gold standard, computational tools can provide useful predictions. Parameters like calculated logP (cLogP) can give an indication of lipophilicity, which is often inversely correlated with aqueous solubility.

Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?

A3: Several advanced formulation strategies can be employed to enhance the oral bioavailability of these challenging compounds:[7]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8] This can create a high-energy amorphous state, which has a higher dissolution rate than the crystalline form.[9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like benzoxazoles within their cavity, thereby increasing their aqueous solubility.[7]

  • Salt Formation: For ionizable benzoxazole derivatives, forming a salt with a suitable counter-ion is a highly effective method to increase both solubility and dissolution rate.[11][12]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[13][14]

Decision Workflow for Solubility Enhancement

The selection of an appropriate solubility enhancement technique is critical and depends on the specific properties of the benzoxazole intermediate. The following workflow can guide your decision-making process.

G start Poorly Soluble Benzoxazole Intermediate ionizable Is the compound ionizable? start->ionizable ph_adjust pH Adjustment & Salt Formation ionizable->ph_adjust Yes thermally_stable Is the compound thermally stable? ionizable->thermally_stable No final_formulation Final Formulation ph_adjust->final_formulation solid_dispersion_melt Consider Solid Dispersion (Melt-based methods) thermally_stable->solid_dispersion_melt Yes solid_dispersion_solvent Consider Solid Dispersion (Solvent evaporation) thermally_stable->solid_dispersion_solvent No cyclodextrin Consider Cyclodextrin Complexation solid_dispersion_melt->cyclodextrin Also consider solid_dispersion_melt->final_formulation solid_dispersion_solvent->cyclodextrin Also consider solid_dispersion_solvent->final_formulation cyclodextrin->final_formulation

Caption: Decision workflow for selecting a solubility enhancement technique.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

  • Preparation: Add an excess amount of the benzoxazole intermediate to a known volume of purified water or a relevant buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[15] The measured concentration represents the equilibrium solubility.[1]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to enhance solubility.[16]

  • Selection of Carrier: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or a poloxamer.[10]

  • Dissolution: Dissolve the benzoxazole intermediate and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof). Ensure a clear solution is formed.[17]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the wall of the flask.

  • Drying and Milling: Further dry the solid dispersion under vacuum to remove any residual solvent. Gently scrape the film and mill it into a fine powder.

Data Presentation

Table 1: Common Solvents for Benzoxazole Intermediates
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Dichloromethane (DCM)3.139.69.1Good for nonpolar to moderately polar compounds.
Tetrahydrofuran (THF)4.0667.5Aprotic, good for a wide range of polarities.
Ethyl Acetate (EtOAc)4.477.16.0Moderately polar, common for extractions.
Acetonitrile (ACN)5.881.637.5Polar aprotic, good for polar compounds.
Dimethylformamide (DMF)6.415336.7Highly polar aprotic, effective for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)7.218946.7Highly polar aprotic, excellent solvent for a wide range of compounds.

Conclusion

Managing the poor solubility of benzoxazole intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the appropriate experimental techniques, researchers can successfully navigate these issues. This technical support center serves as a foundational guide to empower you in your efforts to develop novel benzoxazole-based therapeutics.

References
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved January 12, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Jadhav, N., et al. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(3). Retrieved January 12, 2026, from [Link]

  • Kumar, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Retrieved January 12, 2026, from [Link]

  • Patel, B. B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 735-745. Retrieved January 12, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research, 8(2). Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]

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  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019, January 7). Retrieved January 12, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Showing Compound Benzoxazole (FDB004443) - FooDB. (2010, April 8). Retrieved January 12, 2026, from [Link]

  • Benzoxazole | C7H5NO | CID 9228 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Video: Determining the Solubility Rules of Ionic Compounds - JoVE. (2015, June 15). Retrieved January 12, 2026, from [Link]

  • (PDF) Principles of Salt Formation - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

  • Physical properties of the benzoxazole derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of methyl benzo[d]oxazole-6-carboxylate, a key heterocyclic compound. Given the limited availability of direct experimental data for this specific molecule, this document serves as a predictive guide, leveraging data from the structurally related and well-characterized compound, 2-phenylbenzo[d]oxazole. This comparative approach is designed to equip researchers with the necessary insights to synthesize, identify, and utilize this compound in their research endeavors.

The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As such, the efficient synthesis and accurate characterization of novel benzoxazole derivatives are of significant interest to the scientific community.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the cyclization of a key precursor, methyl 3-amino-4-hydroxybenzoate. This reaction typically involves condensation with a one-carbon electrophile. A common and effective method utilizes trimethyl orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis
  • Reaction Setup : To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in an appropriate solvent such as toluene, add trimethyl orthoformate (1.2 eq).

  • Catalysis : Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).

  • Reaction Conditions : Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl 3-amino-4-hydroxybenzoate reaction Reflux in Toluene start1->reaction start2 Trimethyl Orthoformate start2->reaction start3 p-Toluenesulfonic Acid (catalyst) start3->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Characterization Data: this compound

Property Predicted/Known Data
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 8.30-8.50 (s, 1H, H-2), 8.10-8.30 (m, 2H, H-5, H-7), 7.60-7.80 (d, 1H, H-4), 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 166.0 (C=O), 155.0 (C-2), 151.0 (C-7a), 142.0 (C-3a), 128.0 (C-6), 125.0 (C-5), 120.0 (C-4), 111.0 (C-7), 52.5 (-OCH₃)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1720 (C=O, ester), ~1620, 1580, 1480 (C=C, C=N), ~1280 (C-O, ester)
Mass Spec (EI) m/z 177 (M⁺), 146 ([M-OCH₃]⁺), 118 ([M-CO₂CH₃]⁺)

Comparative Analysis: this compound vs. 2-Phenylbenzo[d]oxazole

A comparative analysis with a well-characterized analogue, 2-phenylbenzo[d]oxazole, provides valuable context for understanding the properties of this compound.

Feature This compound 2-Phenylbenzo[d]oxazole
Synthesis Cyclization of methyl 3-amino-4-hydroxybenzoate with a one-carbon electrophile.Condensation of o-aminophenol with benzoic acid, often using polyphosphoric acid (PPA).[1]
Molecular Formula C₉H₇NO₃C₁₃H₉NO
Molecular Weight 177.16 g/mol 195.22 g/mol [2]
Melting Point Not available95-97 °C[3]
¹H NMR (CDCl₃, 400 MHz) Predicted aromatic signals and a methyl singlet.δ 8.27–8.24 (m, 2H), 7.79–7.76 (m, 1H), 7.59–7.49 (m, 4H), 7.37–7.31 (m, 2H)[3]
¹³C NMR (CDCl₃, 100 MHz) Predicted aromatic and ester carbonyl signals.δ 162.9, 150.7, 142.1, 131.5, 128.9 (2C), 127.6 (2C), 127.1, 125.1, 124.5, 119.9, 110.5[3]
Key Structural Difference Methyl ester at C-6, hydrogen at C-2.Phenyl group at C-2, hydrogen at C-6.

The presence of the electron-withdrawing methyl carboxylate group at the 6-position in this compound is expected to deshield the aromatic protons, leading to downfield shifts in the ¹H NMR spectrum compared to the unsubstituted benzoxazole core. In contrast, the phenyl group at the 2-position of 2-phenylbenzo[d]oxazole introduces additional aromatic signals and influences the electronic environment of the benzoxazole ring.

Experimental Protocols for Characterization

Accurate characterization is paramount for confirming the identity and purity of synthesized compounds. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or higher spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Rationale : NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. This is crucial for unambiguous structure elucidation.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation : The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Rationale : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances to look for include the ester carbonyl (C=O) stretch and the characteristic vibrations of the benzoxazole ring.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Sample Preparation : Introduce a small amount of the sample into the instrument, either directly or via a chromatographic inlet (e.g., GC-MS or LC-MS).

  • Data Acquisition : Obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Rationale : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The predicted fragmentation of benzoxazoles often involves cleavage of the oxazole ring.[4]

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. By combining established synthetic methodologies with predictive and comparative spectral analysis, researchers can confidently approach the preparation and identification of this and other novel benzoxazole derivatives. The provided protocols and data serve as a valuable resource for professionals in drug discovery and chemical research, facilitating the exploration of the vast potential of the benzoxazole scaffold.

References

  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid - Benchchem. (n.d.). Retrieved January 12, 2026, from https://www.benchchem.com/app/application-note-mass-spectrometry-fragmentation-of-3-1-3-benzoxazol-2-yl-benzoic-acid
  • Singh, L. P., & Saraf, S. K. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (n.d.). Retrieved January 12, 2026, from https://www.benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds - Benchchem. (n.d.). Retrieved January 12, 2026, from https://www.benchchem.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • Benzoxazole, 2-phenyl-. (n.d.). In NIST Chemistry WebBook. Retrieved January 12, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C833501&Type=IR-SPEC&Index=1
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). Molecules, 27(19), 6529.

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A Comparative Guide to the Synthesis of Methyl Benzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Benzo[d]oxazole-6-carboxylate

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The 6-carbomethoxy substituent, in particular, offers a versatile handle for further chemical elaboration, making this compound a valuable intermediate in the synthesis of more complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, demanding efficient and scalable synthetic access. This guide will compare two primary strategies for its synthesis, both commencing from the key precursor, methyl 3-amino-4-hydroxybenzoate.

Precursor Synthesis: Methyl 3-amino-4-hydroxybenzoate

A reliable and efficient synthesis of the starting material is paramount to the overall success of any synthetic campaign. Methyl 3-amino-4-hydroxybenzoate is commonly prepared from 3-amino-4-hydroxybenzoic acid via Fischer esterification.

Experimental Protocol: Fischer Esterification of 3-Amino-4-hydroxybenzoic acid
  • Reaction Setup: To a solution of 3-amino-4-hydroxybenzoic acid (1.0 equivalent) in methanol (10 volumes), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford methyl 3-amino-4-hydroxybenzoate. A typical yield for this esterification is in the range of 57-65%.[1]

Comparative Analysis of Synthetic Routes to this compound

Two principal methods for the crucial cyclization step to form the benzoxazole ring from methyl 3-amino-4-hydroxybenzoate will be examined: the direct condensation with formic acid and the reaction with triethyl orthoformate.

Route 1: Direct Cyclocondensation with Formic Acid

This method represents a straightforward and atom-economical approach to the benzoxazole core. The reaction involves the direct condensation of the o-aminophenol with formic acid, which serves as both the reagent and, in some cases, the solvent. The reaction proceeds through the formation of an intermediate formamide, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole.

Causality Behind Experimental Choices

The use of a dehydrating agent like polyphosphoric acid (PPA) is often employed to drive the equilibrium towards the cyclized product by removing the water formed during the reaction.[2] Microwave irradiation can also be utilized to accelerate the reaction, often leading to significantly reduced reaction times.

Experimental Protocol: Formic Acid Cyclization
  • Reaction Setup: A mixture of methyl 3-amino-4-hydroxybenzoate (1.0 equivalent) and an excess of formic acid (e.g., 10 equivalents) is prepared. In some protocols, a dehydrating agent like polyphosphoric acid is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After cooling, the excess formic acid is removed under reduced pressure. The residue is then carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and the product is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Route 2: Reaction with Triethyl Orthoformate

The use of triethyl orthoformate offers an alternative and often milder route to the benzoxazole ring. Triethyl orthoformate serves as a source of a single carbon atom at the oxidation level of a carboxylic acid. The reaction with an o-aminophenol proceeds via the formation of an intermediate ethoxyimidate, which then undergoes intramolecular cyclization with the elimination of ethanol.

Causality Behind Experimental Choices

This method avoids the use of strong acids like PPA and can sometimes be performed under neutral or mildly acidic conditions. The reaction is driven forward by the removal of the volatile ethanol byproduct. This can be a significant advantage when working with sensitive substrates.

Experimental Protocol: Triethyl Orthoformate Cyclization
  • Reaction Setup: Methyl 3-amino-4-hydroxybenzoate (1.0 equivalent) is dissolved in an excess of triethyl orthoformate, which can also serve as the solvent. A catalytic amount of a weak acid, such as p-toluenesulfonic acid, may be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux for a period of time, typically a few hours, allowing for the distillation of the ethanol byproduct. Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the excess triethyl orthoformate is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild aqueous base to remove any acidic catalyst. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Data Presentation: Comparative Summary of Synthetic Routes

ParameterRoute 1: Formic Acid CyclizationRoute 2: Triethyl Orthoformate Cyclization
Reagents Formic acid, optional dehydrating agent (e.g., PPA)Triethyl orthoformate, optional acid catalyst
Reaction Conditions High temperature (reflux), potentially harsh with PPAMilder conditions, reflux
Reaction Time Several hoursA few hours
Typical Yield Moderate to goodGood to excellent
Work-up Neutralization of strong acid may be requiredSimpler work-up, removal of volatile byproducts
Scalability Potentially challenging with PPA on a large scaleGenerally more amenable to scale-up
Cost of Reagents Formic acid is inexpensive; PPA adds costTriethyl orthoformate is moderately priced

Visualization of Synthetic Pathways

Synthetic_Routes cluster_precursor Precursor Synthesis cluster_routes Cyclization Routes 3-Amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic Acid Methyl_3-amino-4-hydroxybenzoate Methyl 3-amino-4-hydroxybenzoate 3-Amino-4-hydroxybenzoic_acid->Methyl_3-amino-4-hydroxybenzoate MeOH, H+ (Fischer Esterification) Formic_Acid Formic Acid Methyl_3-amino-4-hydroxybenzoate->Formic_Acid Triethyl_Orthoformate Triethyl Orthoformate Methyl_3-amino-4-hydroxybenzoate->Triethyl_Orthoformate Methyl_benzoxazole This compound Formic_Acid->Methyl_benzoxazole Δ, (-H2O) Triethyl_Orthoformate->Methyl_benzoxazole Δ, (-EtOH)

Caption: Synthetic pathways to this compound.

Mechanistic Insights

The cyclization to the benzoxazole ring proceeds through distinct, yet related, mechanistic pathways for each route.

Mechanisms cluster_formic_acid Route 1: Formic Acid Mechanism cluster_orthoformate Route 2: Triethyl Orthoformate Mechanism start1 Methyl 3-amino-4-hydroxybenzoate formamide N-formyl intermediate start1->formamide + HCOOH, -H2O protonated_carbonyl Protonated carbonyl formamide->protonated_carbonyl H+ cyclization1 Intramolecular nucleophilic attack protonated_carbonyl->cyclization1 dehydration Dehydration cyclization1->dehydration -H2O, -H+ product1 This compound dehydration->product1 start2 Methyl 3-amino-4-hydroxybenzoate imidate Ethoxyimidate intermediate start2->imidate + HC(OEt)3, -EtOH cyclization2 Intramolecular nucleophilic attack imidate->cyclization2 elimination Ethanol elimination cyclization2->elimination -EtOH product2 This compound elimination->product2

Caption: Mechanistic pathways for benzoxazole formation.

Conclusion and Recommendations

Both the direct condensation with formic acid and the reaction with triethyl orthoformate are viable methods for the synthesis of this compound.

  • For small-scale laboratory synthesis and rapid access to the product , the triethyl orthoformate method is often preferable due to its milder reaction conditions and simpler work-up procedure. The generally higher yields also make it an attractive option for conserving valuable starting material.

  • For larger-scale production where cost is a primary concern , the formic acid cyclization may be more economical, provided that the potential for harsher conditions and a more involved work-up are manageable. The use of microwave-assisted heating with this method could offer a compromise by reducing reaction times and potentially improving yields.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project. This guide provides the foundational knowledge and comparative data necessary to make a well-informed and strategic decision.

References

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  • Kovác, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
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A Comparative Guide to the Biological Activity of Methyl Benzo[d]oxazole-6-carboxylate and its Carboxylic Acid Form

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Leveraging Prodrug Strategies for Enhanced Bioavailability and Targeted Activity of Benzoxazole Scaffolds.

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic modification of this scaffold is a key aspect of drug design and development. This guide provides an in-depth comparison of methyl benzo[d]oxazole-6-carboxylate and its corresponding acid form, benzo[d]oxazole-6-carboxylic acid, with a focus on how the simple interchange of a methyl ester and a carboxylic acid functional group can profoundly impact their biological activity. This comparison will be framed within the well-established prodrug strategy, where the methyl ester often serves as a more bioavailable precursor to the biologically active carboxylic acid.

The Prodrug Concept: Enhancing Therapeutic Potential

The conversion of a carboxylic acid to its methyl ester is a common and effective prodrug strategy. Carboxylic acids, while often the pharmacologically active species, can exhibit poor membrane permeability due to their polarity and ionization at physiological pH. This can limit their oral bioavailability and cellular uptake. By masking the polar carboxylic acid group as a more lipophilic methyl ester, the resulting compound can more readily cross biological membranes. Once inside the target cell or tissue, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid where it can exert its therapeutic effect.

This principle is exemplified by the well-known drug Tafamidis, which is the 2-(3,5-dichlorophenyl) derivative of benzo[d]oxazole-6-carboxylic acid. Its methyl ester precursor, methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, functions as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.[4][5] Tafamidis is a transthyretin stabilizer used in the treatment of amyloidosis.[4][5] While our focus is on the unsubstituted parent compounds, this clinically relevant example underscores the importance of the ester-acid relationship in the biological activity of this class of molecules.

Physicochemical Properties: A Tale of Two Functional Groups

The differing physicochemical properties of this compound and benzo[d]oxazole-6-carboxylic acid are central to their distinct biological profiles.

PropertyThis compoundBenzo[d]oxazole-6-carboxylic AcidRationale for Difference
Molecular Weight 191.17 g/mol 177.14 g/mol Addition of a methyl group (CH₃) versus a hydrogen atom.
Lipophilicity (LogP) HigherLowerThe methyl ester group is significantly less polar than the carboxylic acid group, leading to increased partitioning into nonpolar environments.
Water Solubility LowerHigher (especially at basic pH)The carboxylic acid can deprotonate to form a carboxylate salt, which is more soluble in water. The ester is non-ionizable and less polar.
pKa Not applicable~3-4 (predicted)The carboxylic acid is acidic and can donate a proton. The ester does not have an acidic proton.
Hydrogen Bonding Acceptor only (carbonyl oxygen)Both donor (hydroxyl proton) and acceptor (carbonyl oxygens)The carboxylic acid group can participate in more extensive hydrogen bonding, influencing its interactions with biological targets and its solubility.

These differences in physicochemical properties are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds. The higher lipophilicity of the methyl ester would be expected to lead to better passive diffusion across cell membranes, a key characteristic of an effective prodrug.

Synthesis of this compound and Benzo[d]oxazole-6-carboxylic Acid

The synthesis of these compounds typically involves the cyclization of a substituted o-aminophenol with a suitable carboxylic acid or its derivative.

Synthesis of Benzo[d]oxazole-6-carboxylic Acid

A common route to benzo[d]oxazole-6-carboxylic acid starts from 4-amino-3-hydroxybenzoic acid.[6] This precursor contains the necessary functional groups for the formation of the benzoxazole ring system. The synthesis can be achieved through various methods, including condensation with a suitable cyclizing agent.

Synthesis of this compound

The methyl ester can be synthesized in two primary ways:

  • Esterification of the Carboxylic Acid: Benzo[d]oxazole-6-carboxylic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent.

  • Cyclization with an Ester-Containing Precursor: Starting with a methyl ester of 4-amino-3-hydroxybenzoic acid, the benzoxazole ring can be formed, preserving the ester functionality.

The following diagram illustrates a generalized synthetic workflow:

Synthesis_Workflow cluster_acid Synthesis of Benzo[d]oxazole-6-carboxylic Acid cluster_ester Synthesis of this compound A 4-Amino-3-hydroxybenzoic acid C Benzo[d]oxazole-6-carboxylic Acid A->C Cyclization B Cyclizing Agent B->C D Benzo[d]oxazole-6-carboxylic Acid F This compound D->F Esterification E Methanol / Acid Catalyst E->F G Methyl 4-amino-3-hydroxybenzoate G->F Cyclization H Cyclizing Agent H->F

Caption: Generalized synthetic routes for benzo[d]oxazole-6-carboxylic acid and its methyl ester.

Comparative Biological Activity: A Predictive Analysis

While direct comparative studies on the unsubstituted this compound and its acid are scarce in the literature, we can infer their likely biological activities based on the extensive research on other benzoxazole derivatives.[2][3][7][8] The benzoxazole nucleus is a versatile pharmacophore known to exhibit a range of activities.

Antimicrobial Activity

Numerous benzoxazole derivatives have demonstrated potent antibacterial and antifungal activity.[8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Expected Activity of Benzo[d]oxazole-6-carboxylic Acid: The carboxylic acid form is more likely to be the active species that interacts with the microbial target. Its ability to form hydrogen bonds and potentially chelate metal ions could be crucial for its antimicrobial effect.

  • Role of this compound: The methyl ester would likely act as a prodrug, facilitating the delivery of the active carboxylic acid into the microbial cell. Its increased lipophilicity could enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi.

Anticancer Activity

Benzoxazole derivatives have been extensively investigated as potential anticancer agents, with mechanisms including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[7][9][10]

  • Expected Activity of Benzo[d]oxazole-6-carboxylic Acid: The carboxylic acid may interact with specific residues in the active site of target enzymes or proteins, leading to the inhibition of cancer cell proliferation.

  • Role of this compound: As a prodrug, the methyl ester would enhance the intracellular concentration of the active carboxylic acid in cancer cells. This is particularly important for overcoming drug resistance mechanisms that involve reduced drug uptake.

Anti-inflammatory Activity

Several benzoxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting enzymes such as cyclooxygenases (COX) or by modulating pro-inflammatory signaling pathways.[11][12][13]

  • Expected Activity of Benzo[d]oxazole-6-carboxylic Acid: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often essential for their activity. It is plausible that benzo[d]oxazole-6-carboxylic acid could exhibit anti-inflammatory effects through similar mechanisms.

  • Role of this compound: The ester prodrug could improve the absorption and tissue distribution of the active acid, potentially leading to a more potent or longer-lasting anti-inflammatory effect in vivo.

The following diagram illustrates the proposed prodrug activation and subsequent biological effects:

Biological_Activity_Pathway Ester This compound (Prodrug) Membrane Cell Membrane Ester->Membrane Enhanced Permeation Acid Benzo[d]oxazole-6-carboxylic Acid (Active Drug) Target Biological Target (e.g., Enzyme, Receptor) Acid->Target Binding/Inhibition Esterases Intracellular Esterases Membrane->Esterases Esterases->Acid Hydrolysis Effect Biological Effect (Antimicrobial, Anticancer, etc.) Target->Effect

Caption: Prodrug activation and mechanism of action for the ester-acid pair.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of well-defined experiments are necessary.

In Vitro Esterase Stability Assay

Objective: To determine the rate of hydrolysis of this compound to benzo[d]oxazole-6-carboxylic acid in the presence of esterases.

Protocol:

  • Prepare solutions of the methyl ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a source of esterases, such as liver microsomes or purified porcine liver esterase.

  • Incubate the mixture at 37°C.

  • At various time points, quench the reaction (e.g., with acetonitrile).

  • Analyze the samples by high-performance liquid chromatography (HPLC) to quantify the disappearance of the methyl ester and the appearance of the carboxylic acid.

  • Calculate the half-life of the ester in the presence of esterases.

In Vitro Antimicrobial Susceptibility Testing

Objective: To compare the minimum inhibitory concentration (MIC) of the methyl ester and the carboxylic acid against a panel of bacteria and fungi.

Protocol:

  • Prepare serial dilutions of each compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

  • Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism.

  • Add the compound dilutions to the wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Cytotoxicity Assay

Objective: To compare the half-maximal inhibitory concentration (IC50) of the two compounds against various cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the methyl ester and the carboxylic acid.

  • Incubate for a defined period (e.g., 48 or 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT or resazurin assay.

  • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The comparison between this compound and benzo[d]oxazole-6-carboxylic acid provides a clear illustration of the power of the prodrug approach in medicinal chemistry. While the carboxylic acid is likely the pharmacologically active species, its methyl ester precursor is expected to exhibit superior ADME properties, particularly in terms of membrane permeability. This enhanced bioavailability can lead to a more effective delivery of the active compound to its site of action, ultimately resulting in improved therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and validation of this hypothesis. For researchers in drug development, understanding and applying such fundamental principles of medicinal chemistry is paramount to the successful design of novel and effective therapeutic agents based on the versatile benzoxazole scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Its unique structure, which can be considered an isostere of natural nucleic bases, allows for favorable interactions with various biopolymers, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives, supported by experimental data, to inform the rational design of novel therapeutic agents.

The Benzoxazole Core: A Privileged Scaffold

The fundamental benzoxazole structure consists of a benzene ring fused to an oxazole ring. The numbering of the benzoxazole ring system is crucial for understanding the placement of various substituents that modulate its biological activity. The most common points of substitution that significantly influence the pharmacological profile are the 2-, 5-, and 6-positions.

Core Benzoxazole Scaffold with Key Substitution Positions.

Antimicrobial Activity: Targeting Microbial Proliferation

Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[3][4] The structural features at the 2-, 5-, and 6-positions are critical in defining the potency and spectrum of their antimicrobial effects.

Structure-Activity Relationship Insights for Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is intricately linked to the electronic and steric properties of their substituents. Generally, the presence of electron-withdrawing groups on the 2-phenyl ring and at the 5-position of the benzoxazole core enhances activity.[5][6]

  • Position 2 Substituents: Aromatic and heteroaromatic rings at the 2-position are common features in active antimicrobial benzoxazoles. Substitution on this aryl ring plays a pivotal role. For instance, the presence of halogens (e.g., chloro, fluoro) or other electron-withdrawing groups often leads to increased antibacterial and antifungal activity.[7] Conversely, bulky substituents can sometimes diminish activity due to steric hindrance.[8]

  • Position 5 and 6 Substituents: Modifications at the 5- and 6-positions of the benzoxazole ring have a profound impact on antimicrobial potency. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), at the 5-position have been shown to significantly enhance activity against various microbial strains.[9] Methyl (-CH₃) substitution at the 5- or 6-position has also been reported to be favorable in some instances.[10][11]

Comparative Antimicrobial Activity of Benzoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzoxazole derivatives against various microbial strains, providing a comparative overview of their potency.

Compound IDR² SubstituentR⁵/R⁶ SubstituentTest OrganismMIC (µg/mL)Reference
A 4-Fluorophenyl5-PhenylacetamidoS. aureus12.5[7]
B 4-Fluorophenyl5-PhenylacetamidoP. aeruginosa12.5[7]
C 2-Cyclohexylethyl5-ChloroGram-positive bacteria12.5[9]
D 2,4-Dichlorophenyl5-MethylS. aureus12.5[10]
E 4-Chlorobenzyl5-MethylC. albicans6.25[11]
F 4-Nitrophenyl5-NitroS. aureus7.8[12]
G 4-Chlorophenyl5-[3-(4-ethyl-1-piperazinyl)propionamido]E. coli64[13]

Anticancer Activity: Targeting Uncontrolled Cell Growth

The benzoxazole scaffold is a prominent feature in a multitude of potent anticancer agents.[3][14] Many derivatives exert their cytotoxic effects by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[15][16][17]

Structure-Activity Relationship Insights for Anticancer Activity

The anticancer activity of benzoxazole derivatives is highly dependent on the substitution pattern, which influences their binding affinity to molecular targets and their overall cellular effects.

  • Position 2 Substituents: The nature of the substituent at the 2-position is a major determinant of anticancer potency. Often, a substituted aryl or heteroaryl group is present, which can engage in crucial interactions within the active site of target proteins like VEGFR-2. The presence of specific functional groups on this ring, such as methoxy (-OCH₃) or chloro (-Cl), can significantly enhance inhibitory activity.[6]

  • Position 5 and 6 Substituents: Substitutions on the benzoxazole core also play a critical role. For instance, in a series of VEGFR-2 inhibitors, derivatives with a 5-chloro or 5-methyl group showed varied potency against different cancer cell lines.[6][17] The presence of a piperazine moiety at the 5- or 6-position has also been explored, with some derivatives showing promising anti-proliferative activity.[3]

Comparative Anticancer Activity of Benzoxazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected benzoxazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on their anticancer efficacy.

Compound IDR² SubstituentR⁵/R⁶ SubstituentCancer Cell LineIC₅₀ (µM)TargetReference
H Substituted PhenylVariedMCF-7 (Breast)3.43VEGFR-2[15]
I Substituted PhenylVariedHCT116 (Colon)2.79VEGFR-2[15]
J Substituted PhenylVariedHepG2 (Liver)2.43VEGFR-2[15]
K 2-Methoxy Phenyl5-ChloroMCF-7 (Breast)4.75VEGFR-2[6]
L 2-Methoxy Phenyl5-ChloroHepG2 (Liver)4.61VEGFR-2[6]
M 3-Chlorophenyl5-MethylHepG2 (Liver)10.50VEGFR-2[17]
N 3-Chlorophenyl5-MethylMCF-7 (Breast)15.21VEGFR-2[17]
O 4-Chlorophenyl-HCT-116 (Colon)5.76VEGFR-2

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzoxazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[1] Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

Structure-Activity Relationship Insights for Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives is largely dictated by the substituents that influence their interaction with the active site of COX enzymes.

  • Position 2 Substituents: The presence of a substituted aryl group at the 2-position is a common feature of benzoxazole-based COX inhibitors. The substitution pattern on this phenyl ring can significantly affect both the potency and selectivity of COX-2 inhibition. For example, a 4-sulfonamide or 4-acetamide group on the 2-phenyl ring has been shown to be favorable for COX-2 inhibitory activity.[2]

  • Position 3 and 6 Substituents: In the case of 2(3H)-benzoxazolone derivatives, substitutions at the 3- and 6-positions are crucial. For instance, compounds bearing a substituted benzoylmethyl group at the 3-position and a difluorobenzoyl group at the 6-position have demonstrated significant anti-inflammatory and analgesic activities.[18]

Comparative Anti-inflammatory Activity of Benzoxazole Derivatives

The following table summarizes the in vitro and in vivo anti-inflammatory data for representative benzoxazole derivatives, highlighting their potential as anti-inflammatory agents.

Compound IDKey Structural FeaturesAssayActivityReference
P 2-(3′-chloro-4′-methoxy-[1,1′-biphenyl]-2-yl)benzo[d]oxazoleIn vitro COX-2 Inhibition94% inhibition[19]
Q 2-Substituted benzoxazoleIn vivo Carrageenan-induced paw edemaPotent activity[1]
R 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazoloneIn vivo Acetic acid writhing test (analgesic)Most promising[18]
S Benzoxazolone derivativeIn vitro IL-6 inhibitionIC₅₀ = 5.09 ± 0.88 µM[20]
T Methyl-2-aminobenzoxazole-5-carboxylate tosylateIn vitro COX-2 InhibitionIC₅₀ = 11.5 µg/mL

Experimental Protocols

Synthesis of 2-Aryl Benzoxazoles

A common and effective method for the synthesis of 2-aryl benzoxazoles involves the condensation of a 2-aminophenol derivative with a substituted benzoic acid or its corresponding aldehyde.[2][21]

Synthesis_of_2_Aryl_Benzoxazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminophenol 2-Aminophenol Mixing Mixing 2-Aminophenol->Mixing Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing Catalyst e.g., Fe₃O₄@SiO₂-SO₃H Reaction Reaction Catalyst->Reaction Solvent-free Solvent-free Solvent-free->Reaction Heating 50 °C Heating->Reaction 2-Aryl Benzoxazole 2-Aryl Benzoxazole Mixing->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Purification->2-Aryl Benzoxazole

General workflow for the synthesis of 2-aryl benzoxazoles.

Step-by-Step Protocol:

  • Mixing Reactants: In a reaction vessel, combine 2-aminophenol (1 mmol) and an aromatic aldehyde (1 mmol).

  • Adding Catalyst: Add a catalytic amount of a suitable catalyst, such as Fe₃O₄@SiO₂-SO₃H (0.03 g).[17]

  • Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) under solvent-free conditions. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Catalyst Separation: Upon completion of the reaction, separate the catalyst from the reaction mixture, for example, by using an external magnet if a magnetic catalyst is employed.

  • Purification: Wash the crude product with appropriate solvents like ethanol and acetone, and then dry to obtain the purified 2-aryl benzoxazole.[17]

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][22]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation_1 Incubate for 24h for cell attachment Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with various concentrations of benzoxazole derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h to allow formazan formation MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC₅₀ values Absorbance_Reading->Data_Analysis

Sources

A Comparative Guide to the In Vitro Validation of Benzoxazoles' Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzoxazole scaffold represents a privileged structure in the quest for novel anti-inflammatory therapeutics. Its derivatives have consistently demonstrated potent and often selective inhibitory activities against key mediators of the inflammatory cascade. This guide provides an in-depth technical comparison of the in vitro validation of benzoxazole derivatives, offering insights into experimental design, mechanistic elucidation, and data interpretation. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

The Rationale for Targeting Inflammation with Benzoxazoles

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily work by inhibiting cyclooxygenase (COX) enzymes.[1] However, non-selective COX inhibition can lead to gastrointestinal and renal side effects.[1] This has driven the development of selective COX-2 inhibitors and agents targeting other inflammatory pathways. Benzoxazole derivatives have emerged as promising candidates due to their versatile structure, which allows for modifications that can enhance potency and selectivity for various inflammatory targets.[2][3]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives is typically evaluated through a battery of in vitro assays. Below is a comparative summary of the activity of various benzoxazole compounds against key inflammatory mediators.

Compound/DrugTargetAssay TypeIC50 / % InhibitionReference
Benzoxazole Derivative 3g IL-6Cellular AssayIC50: 5.09 ± 0.88 µM[4]
Benzoxazole Derivative 3d IL-6Cellular AssayIC50: 5.43 ± 0.51 µM[4]
Benzoxazole Derivative 3c IL-6Cellular AssayIC50: 10.14 ± 0.08 µM[4]
Benzoxazole Derivative 2d 5-LOXEnzyme AssayIC50: 0.12 µM[5]
Benzoxazole Derivative 2g 5-LOXEnzyme AssayIC50 not specified, but showed improved airway hypersensitivity[5]
Various Benzoxazoles 5-LOXEnzyme AssayIC50 range: 0.12–23.88 µM[5]
2-Substituted Benzoxazoles COX-2Molecular Docking/In vivoPotent binding and anti-inflammatory activity[1]

Key In Vitro Validation Assays and Protocols

The selection of appropriate in vitro assays is critical for a thorough evaluation of a compound's anti-inflammatory profile. Here, we detail the methodologies for key assays, explaining the scientific rationale behind each step.

Cyclooxygenase (COX-2) Inhibition Assay

Rationale: COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced side effects.[1] This assay quantifies the ability of a test compound to inhibit COX-2 activity.

Detailed Protocol:

  • Preparation of Reagents:

    • COX-2 enzyme (human recombinant)

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Test benzoxazole derivatives and a reference standard (e.g., Celecoxib) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

    • Add the test benzoxazole derivative at various concentrations. For the control, add DMSO.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. This assay assesses the ability of benzoxazole derivatives to suppress this inflammatory response in a cellular context.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test benzoxazole derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitrite Quantification (Griess Assay):

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • It is crucial to assess the cytotoxicity of the compounds to ensure that the observed reduction in NO production is not due to cell death.

    • After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

Cytokine Production (TNF-α and IL-6) Inhibition Assay

Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key drivers of the inflammatory response. Measuring the inhibition of their production in LPS-stimulated macrophages provides strong evidence of a compound's anti-inflammatory potential.[4]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NO production assay.

  • Cytokine Quantification (ELISA):

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 values.

Mechanistic Insights: Probing Key Signaling Pathways

To understand the molecular mechanisms underlying the anti-inflammatory effects of benzoxazoles, it is essential to investigate their impact on key intracellular signaling pathways that regulate inflammation.

The NF-κB Signaling Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of this pathway is a major target for anti-inflammatory drug discovery.

Experimental Workflow:

NF_kB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis macrophages RAW 264.7 Macrophages treatment Treat with Benzoxazole followed by LPS stimulation macrophages->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western Western Blot Analysis (p-IκBα, IκBα, p-NF-κB p65, NF-κB p65) lysis->western elisa ELISA for Cytokines (TNF-α, IL-6) lysis->elisa

Caption: Workflow for Investigating NF-κB Pathway Modulation.

Western Blot Protocol for NF-κB Pathway Proteins:

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of pathway activation.

The MAPK Signaling Pathway

Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade involved in the production of inflammatory mediators. While some studies have shown that certain benzoxazole derivatives may not significantly affect the p38 and ERK1/2 pathways, it is still a valuable pathway to investigate for a comprehensive mechanistic understanding.[6]

Signaling Cascade:

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes

Caption: Simplified MAPK Signaling Pathway in Inflammation.

Experimental Approach: The effect of benzoxazole derivatives on the MAPK pathway can be assessed by Western blot analysis of the phosphorylated (activated) forms of p38, JNK, and ERK in LPS-stimulated macrophages, following a similar protocol to the one described for NF-κB.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring system. A comprehensive review of recent developments highlights that rational design and molecular hybridization are key strategies in optimizing the biological activity of these compounds.[2] For instance, the introduction of specific functional groups at the 2- and 6-positions of the benzoxazole nucleus has been shown to significantly influence their COX-2 inhibitory activity and selectivity.[3] Understanding these SARs is crucial for the design of more potent and selective anti-inflammatory agents.

Conclusion

The in vitro validation of the anti-inflammatory effects of benzoxazoles requires a multi-faceted approach, combining robust enzymatic and cellular assays with mechanistic studies of key signaling pathways. This guide provides a framework for conducting these evaluations with scientific integrity, ensuring that the generated data is both reliable and insightful. By carefully selecting assays, meticulously executing protocols, and thoughtfully interpreting the results in the context of SAR, researchers can effectively advance the development of novel benzoxazole-based anti-inflammatory therapies.

References

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Sources

A Comparative Analysis of Benzoxazole and Benzothiazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the benzoxazole and benzothiazole scaffolds represent two remarkably versatile and biologically significant structures. As bioisosteres, they share a fused benzene and five-membered azole ring system, differing only by a single heteroatom: an oxygen in benzoxazole and a sulfur in benzothiazole.[1] This seemingly subtle substitution of oxygen for sulfur imparts distinct physicochemical properties, profoundly influencing their interactions with biological targets and, consequently, their spectrum of activity.

This guide provides an in-depth, objective comparison of the bioactivities of benzoxazole and benzothiazole derivatives. Moving beyond a simple list of activities, we will dissect the structure-activity relationships (SAR), explore underlying mechanisms of action, and provide the experimental frameworks necessary to validate these findings. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in the quest for novel therapeutics.

Structural and Physicochemical Foundations

The core difference between benzoxazole and benzothiazole lies in the properties of the heteroatom at position 1 of the azole ring. Sulfur is larger, less electronegative, and more polarizable than oxygen. These atomic-level differences translate into variations in bond angles, electron distribution, lipophilicity, and metabolic stability of the resulting molecules, all of which are critical determinants of pharmacological behavior.

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by azole compounds.

Anticancer Activity

The benzoxazole and benzothiazole cores are present in numerous potent anticancer agents. Their planar structure allows them to intercalate with DNA or bind to the active sites of key enzymes involved in cancer progression.

Key Insights & Comparative Data:

  • Potency is Derivative-Specific: Direct comparisons often reveal that the choice of scaffold is secondary to the overall molecular structure. In a study optimizing lead compounds, replacing a benzothiazole ring with benzimidazole and benzoxazole resulted in a slight decrease in potency against HCT-116 cells but showed no clear trend, indicating the appended N-methylpiperazine-phenyl group was a more critical determinant of activity. [2]* Bioisosteric Replacement: In a study aimed at creating analogues of the anticancer prodrug Phortress (which contains a benzothiazole core), researchers performed a bioisosteric replacement of the benzothiazole with a benzoxazole ring. [3]This resulted in new benzoxazole compounds (3m and 3n) that displayed "very attractive anticancer effect," suggesting that the benzoxazole core can effectively substitute for benzothiazole in this context, likely with a similar mechanism of action involving the aryl hydrocarbon receptor (AhR). [3]* Mechanism of Action: A significant mechanism for some derivatives is the inhibition of crucial signaling pathways. Substituted benzoxazoles, for example, have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis. [4]

    Scaffold Type Target Cell Line Metric (IC50) Comparative Finding Reference
    Benzoxazole Analogue (1g) HCT-116 (Colon) 1.12 µM Slightly less potent than the parent benzothiazole (1a, IC50=0.78 µM), but activity was fundamentally retained. [2]
    Benzothiazole Analogue (1f) HCT-116 (Colon) 1.01 µM Similar potency to the benzoxazole analogue, suggesting scaffold interchangeability in this series. [2]
    Benzoxazole (Phortress Analogue) MCF-7 (Breast), A549 (Lung), etc. GI50 (µM) Compounds 3m and 3n showed potent anticancer activity, comparable to the reference drug Doxorubicin. [3]

    | Benzoxazole Hybrids | A549 (Lung), MCF-7 (Breast) | IC50 = 0.10 - 0.13 µM | A benzoxazole-1,3,4-oxadiazole hybrid showed exceptionally high potency. | [4]|

Mechanism Spotlight: VEGFR-2 Pathway Inhibition

G vegf VEGF vegfr2 VEGFR-2 Receptor vegf->vegfr2 Binds dimer Receptor Dimerization & Autophosphorylation vegfr2->dimer pi3k PI3K/Akt Pathway dimer->pi3k mapk RAS/MAPK Pathway dimer->mapk prolif Cell Proliferation & Survival pi3k->prolif migr Cell Migration pi3k->migr mapk->prolif mapk->migr angio Angiogenesis prolif->angio migr->angio inhibitor Anticancer Benzoxazole Derivative inhibitor->dimer Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling cascade, a key anti-angiogenic strategy.

Antiviral and Anti-inflammatory Activities
  • Antiviral Activity: Both scaffolds have been incorporated into compounds with significant antiviral properties. [1][5]In a direct comparison against the Tobacco Mosaic Virus (TMV), replacing an oxazole ring with a thiazole ring increased the antiviral activity of the compound (from 39.3% to 52% treatment activity). [1]This suggests that for this particular viral target, the sulfur atom of the benzothiazole may be beneficial for target interaction.

  • Anti-inflammatory Activity: Benzoxazole and benzothiazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). [6][7][8]For example, a series of benzoxazole derivatives were synthesized and showed promising anti-inflammatory activity in a carrageenan-induced paw edema model. [7]Another study identified benzoxazolone derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response. [9]While direct comparative studies are less common in the provided literature, both scaffolds serve as excellent starting points for designing new anti-inflammatory agents. [10]

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, the bioactivities described must be validated through robust experimental protocols. Below are methodologies frequently cited for evaluating these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Serial Dilution Technique): [11][12]1. Preparation: Prepare a stock solution of the test compound (e.g., benzoxazole/benzothiazole derivative) in a suitable solvent like DMSO. 2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile nutrient broth to achieve a range of concentrations. 3. Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Add a specific volume of this inoculum to each well, except for the sterility control. 4. Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel. 5. Incubation: Incubate the plate at 37°C for 18-24 hours. 6. Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: MTT Assay for In Vitro Cytotoxicity - Anticancer

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology: [3]1. Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator. 2. Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). 3. MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. 4. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. 5. Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. 6. Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Caption: Standard experimental workflow for evaluating the anticancer activity of compounds.

Conclusion and Future Perspectives

The comparative analysis of benzoxazole and benzothiazole reveals a fascinating interplay between structure and biological function. Neither scaffold is universally superior; instead, their utility is context-dependent. Benzothiazole derivatives have shown a slight edge in some antibacterial screens, while potent antifungal and anticancer agents have emerged from both families, with the specific substitution pattern often being the ultimate driver of potency. [11][13][2] The concept of bioisosteric replacement between these two scaffolds is a powerful strategy in drug design, allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles. [3]Future research should focus on:

  • Direct Head-to-Head Comparisons: Designing studies where identical sets of substituents are placed on both benzoxazole and benzothiazole cores to provide clearer SAR data.

  • Hybrid Molecules: Exploring hybrid structures that combine these scaffolds with other pharmacophores to achieve synergistic effects or novel mechanisms of action. [11]* Mechanism Elucidation: Moving beyond screening to deeply investigate the molecular targets and pathways modulated by the most potent compounds to enable rational, target-based drug design.

By understanding the subtle yet significant differences between these two privileged scaffolds, the drug discovery community can more effectively design the next generation of therapeutics to address pressing global health challenges.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl Benzo[d]oxazole-6-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals dedicated to drug development, the meticulous validation of synthesized compound purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for ascertaining the purity of methyl benzo[d]oxazole-6-carboxylate. We will delve into the causality behind experimental choices, present supporting data, and offer detailed, self-validating protocols to ensure scientific integrity.

This compound is a key heterocyclic compound, and its purity is paramount for its downstream applications, particularly in medicinal chemistry where even trace impurities can significantly alter biological activity.[1][2] HPLC stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

The Rationale for Reversed-Phase HPLC

The primary modes of HPLC for organic molecules are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). For this compound, a moderately polar aromatic compound, RP-HPLC is the superior choice. This is because RP-HPLC separates compounds based on their hydrophobicity using a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase.[3][4] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This principle allows for the effective separation of the target molecule from potentially more polar starting materials or less polar by-products. Aromatic compounds, in particular, are well-retained and separated on reversed-phase columns.[5][6]

In contrast, NP-HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is generally better suited for very polar compounds or for separating isomers that are challenging to resolve by RP-HPLC.[3] Given the structure of this compound and its likely impurities, RP-HPLC provides the most robust and reliable separation.

Comparative Analysis of Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis of non-volatile compounds, other techniques can be complementary.

Technique Principle Sensitivity Speed Cost Best Suited For
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.[7]High (ng to pg range).[7]Moderate (10-30 minutes per sample).[7]Moderate initial investment and running costs.[7]Quantitative purity analysis of the main component and non-volatile impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[7]Very high (pg to fg range).[7]Moderate to long (20-60 minutes per sample).[7]High initial investment and running costs.[7]Identification of unknown volatile and semi-volatile impurities.[7]
Thin-Layer Chromatography (TLC) Differential migration on a thin layer of adsorbent material with a solvent.[7]Low (µg to ng range).[7]Fast for multiple samples simultaneously.[7]Low initial investment and running costs.[7]Rapid qualitative checks for the presence of major impurities.[7]

This comparison underscores that for a definitive, quantitative assessment of this compound purity, HPLC is the most appropriate and reliable method.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a validated RP-HPLC method for the purity determination of synthesized this compound. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9][10]

Chromatographic Conditions
Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time 20 minutes
Method Validation Workflow

The following diagram illustrates the logical workflow for validating the HPLC method for purity determination.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select HPLC Method (RP-HPLC) MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize Specificity Specificity / Selectivity MD_Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability RA_Sample Sample Analysis SystemSuitability->RA_Sample RA_Purity Purity Calculation RA_Sample->RA_Purity RA_Report Generate Report RA_Purity->RA_Report

Caption: Workflow for HPLC Method Validation and Purity Determination.

Step-by-Step Validation Protocol

1. System Suitability:

  • Before commencing any validation experiments, the suitability of the chromatographic system must be established.[11]

  • Procedure: Inject the standard solution of this compound (e.g., 100 µg/mL in mobile phase) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity and Forced Degradation:

  • Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components.[10][12] Forced degradation studies are conducted to generate potential degradation products and demonstrate the stability-indicating nature of the method.[13][14][15]

  • Procedure:

    • Acid Hydrolysis: Reflux the sample with 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux the sample with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any degradation product peaks (Resolution > 2.0).

3. Linearity and Range:

  • Linearity demonstrates a direct correlation between the analyte concentration and the detector response over a defined range.[9]

  • Procedure: Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each solution in triplicate and plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[9][12]

  • Procedure: Spike a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][10]

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

7. Robustness:

  • Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 2°C)

  • Analysis: Analyze the sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Presentation: Summary of Validation Parameters

The following table summarizes the expected performance data from the validation of the HPLC method.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Well-resolved peaks (Resolution > 2.0)Pass
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD Report Value0.1 µg/mL
LOQ Report Value0.3 µg/mL
Robustness No significant impact on resultsPass

Logical Framework for Purity Assessment

The diagram below outlines the logical decision-making process involved in assessing the purity of a synthesized batch of this compound.

Purity_Assessment_Logic Start Synthesized Batch of this compound PrepareSample Prepare Sample for HPLC Analysis Start->PrepareSample RunHPLC Run Validated HPLC Method PrepareSample->RunHPLC CheckSystemSuitability System Suitability Met? RunHPLC->CheckSystemSuitability AnalyzeChromatogram Analyze Chromatogram CheckSystemSuitability->AnalyzeChromatogram Yes Fail Batch Fails CheckSystemSuitability->Fail No IdentifyPeaks Identify Main Peak and Impurity Peaks AnalyzeChromatogram->IdentifyPeaks CalculatePurity Calculate % Purity (Area Normalization) IdentifyPeaks->CalculatePurity CompareToSpec Purity Meets Specification? CalculatePurity->CompareToSpec Pass Batch Passes CompareToSpec->Pass Yes CompareToSpec->Fail No InvestigateFailure Investigate and Re-process/Re-synthesize Fail->InvestigateFailure

Caption: Logical workflow for the purity assessment of a synthesized batch.

Conclusion

This guide has provided a comprehensive framework for validating the purity of synthesized this compound using a scientifically sound and robust RP-HPLC method. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, researchers can ensure the integrity of their analytical data. The detailed protocols and validation parameters presented herein serve as a practical resource for scientists and drug development professionals, enabling them to confidently assess the purity of their compounds and make informed decisions in their research endeavors. The successful validation of an analytical method is not merely a regulatory formality but a critical component of good scientific practice, ensuring the reliability and reproducibility of experimental outcomes.[8][10]

References

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A Comparative Guide to the Cross-Reactivity of Benzoxazole-Based Inhibitors: Navigating the Kinome

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the benzoxazole scaffold represents a "privileged structure," a versatile framework for designing potent and targeted therapies.[1] These heterocyclic compounds have demonstrated a wide array of biological activities, from anticancer and anti-inflammatory to antimicrobial effects.[2][3][4] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being off-target effects. This guide provides an in-depth analysis of the cross-reactivity of benzoxazole-based inhibitors, offering a comparative look at their selectivity profiles and the experimental methodologies crucial for their assessment.

The central thesis of this guide is that a thorough understanding and early characterization of a compound's selectivity are not merely regulatory hurdles but fundamental to designing safer and more effective medicines. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking of a senior application scientist.

The Selectivity Imperative: Why Cross-Reactivity Matters

In an ideal world, a drug would interact with its intended target and nothing else. In reality, the cellular environment is a complex network of structurally similar proteins, particularly within the human kinome. Kinases, a major class of drug targets, share a conserved ATP-binding pocket, making it challenging to design inhibitors that are truly selective.[5]

Undesired interactions, or cross-reactivity, can lead to:

  • Toxicity: Off-target binding can trigger unintended signaling cascades, resulting in adverse effects. A well-known example outside the benzoxazole class is the cardiotoxicity associated with some tyrosine kinase inhibitors due to their effect on off-target kinases in heart muscle.

  • Reduced Efficacy: Binding to other proteins can lower the effective concentration of the drug at its intended target.

  • Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall therapeutic effect. Understanding these interactions is key to harnessing them.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for benzoxazole-based anticancer agents, as a primary example to illustrate these principles.[1][6]

Comparative Selectivity Analysis: A Snapshot of Benzoxazole Inhibitors

To contextualize the performance of benzoxazole derivatives, it is useful to compare their selectivity profiles against established drugs. The following table summarizes the in vitro potency of a representative benzoxazole-based VEGFR-2 inhibitor against its primary target and contrasts it with multi-kinase inhibitors that are already in clinical use.[1] It is important to note that comprehensive public data for a full kinome panel on many specific benzoxazole derivatives is limited; this table serves as an illustrative comparison.

CompoundTarget KinaseIC50 (nM)Selectivity Profile (Selected Off-Targets and IC50 in nM)
Benzoxazole Derivative (Example) VEGFR-215Data for a full kinase panel is not publicly available.[1]
Sorafenib VEGFR-290PDGFRβ (58), c-Kit (68), FLT3 (58), RET (86)[1]
Sunitinib VEGFR-280PDGFRβ (2), c-Kit (2), FLT3 (2), RET (2)[1]
Axitinib VEGFR-20.2PDGFRβ (1.6), c-Kit (1.7), RET (3.2)[1]
Compound 11b (Piperidinyl-based benzoxazole) VEGFR-257c-Met (181)[7]

IC50 values are approximate and can vary based on assay conditions. Data is compiled from public sources.[1][7]

This data highlights that even established drugs have significant off-target activities. The challenge and goal for novel benzoxazole inhibitors is to achieve a desired selectivity profile, which might be high specificity for the target or a defined polypharmacology profile that is therapeutically advantageous. For instance, the dual inhibition of VEGFR-2 and c-Met by compound 11b could be a promising strategy in cancer therapy.[7]

Visualizing the Target Environment: The VEGFR-2 Signaling Pathway

To appreciate the impact of both on-target and off-target inhibition, it is crucial to understand the signaling context. The diagram below illustrates the central role of VEGFR-2 in angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene AKT->Gene VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling cascade, a primary target for many benzoxazole-based inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity is a multi-step, self-validating process. It begins with specific assays for the primary target and expands to broad screening against hundreds of potential off-targets.

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol determines the IC50 value of a compound against a specific kinase, in this case, VEGFR-2.[1]

Principle: This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is detected using a specific antibody, often linked to an enzyme like Horseradish Peroxidase (HRP) for colorimetric detection.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a substrate for VEGFR-2 (e.g., a peptide containing a tyrosine residue) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Compound Addition: Add serial dilutions of the benzoxazole inhibitor to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add a solution of active VEGFR-2 enzyme to each well.

  • Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate for 1 hour at 37°C to allow for phosphorylation.

  • Detection Antibody: Wash the wells again. Add an anti-phosphotyrosine antibody conjugated to HRP to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells. Add a TMB substrate solution and incubate in the dark for 15-30 minutes. The HRP enzyme will convert the TMB into a blue-colored product.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well, which will turn the color to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Causality and Trustworthiness: This protocol includes blocking steps to ensure the signal is specific to the kinase reaction. The use of positive and negative controls validates that the assay is performing correctly and that any observed inhibition is due to the compound, not the vehicle.

Protocol 2: Comprehensive Kinome Profiling

To understand the broader cross-reactivity, the inhibitor must be screened against a large panel of kinases. Services like KINOMEscan® offer high-throughput screening for this purpose.[8]

Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a specific kinase and an immobilized ligand that binds to the active site of that kinase. The amount of kinase that binds to the immobilized ligand is quantified. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Experimental Workflow Diagram:

KinomeScan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Benzoxazole Inhibitor Incubation Incubate: 1. Kinase 2. Inhibitor 3. Immobilized Ligand Compound->Incubation KinasePanel Panel of 450+ Human Kinases KinasePanel->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantify Quantify Bound Kinase (e.g., qPCR) Wash->Quantify PercentInhibition Calculate % Inhibition Quantify->PercentInhibition Kd Determine Kd for Significant Hits PercentInhibition->Kd TreeSpot Visualize Data (TREEspot®) Kd->TreeSpot

Caption: A streamlined workflow for assessing inhibitor selectivity using a kinome-wide binding assay.

Step-by-Step Methodology (Conceptual):

  • Compound Submission: The benzoxazole inhibitor is submitted, typically at a standard screening concentration (e.g., 10 µM).[7]

  • High-Throughput Screening: The compound is screened against a comprehensive panel of human kinases.[5][8]

  • Hit Identification: Kinases that show a significant reduction in binding to the immobilized ligand (e.g., >90% inhibition) are identified as "hits."

  • Dose-Response Measurement: For identified hits, a full 11-point dose-response curve is generated to determine the binding affinity (Kd).[8]

  • Data Visualization: The results are often visualized using a "TREEspot®" diagram, which maps the hits onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity.[8]

Expertise and Interpretation: A narrow cluster of hits on the kinome tree suggests high selectivity. Conversely, hits scattered across different branches indicate broad cross-reactivity. This data is invaluable for lead optimization, allowing chemists to modify the benzoxazole scaffold to improve selectivity and avoid kinases associated with toxicity.

Conclusion: From Broad Activity to Precision Inhibition

The benzoxazole scaffold is a powerful starting point for inhibitor design, offering significant therapeutic potential.[2][9] However, this potential can only be realized through a rigorous and early assessment of cross-reactivity. As demonstrated, a combination of specific enzymatic assays and broad kinome profiling provides the necessary data to build a comprehensive selectivity profile.[1][8] This allows researchers to make informed decisions, optimizing lead compounds to enhance their therapeutic window and increase their probability of success in the clinic. The ultimate goal is to move from compounds with broad biological activity to precision medicines that target disease pathways with minimal collateral damage.

References

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A Comparative Guide to the Efficacy of Benzoxazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Its structural similarity to endogenous purines like adenine and guanine allows for favorable interactions with biological macromolecules, making it a fertile ground for drug discovery.[3][4] However, the true therapeutic potential of this heterocyclic system is often unlocked through the nuanced exploration of its isomers. Subtle changes in the arrangement of atoms and the positioning of substituents can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of the efficacy of different benzoxazole isomers, focusing on key therapeutic areas where they have shown significant promise: oncology, infectious diseases, and inflammation. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols for their evaluation, offering a robust framework for researchers in the field.

The Isomeric Landscape: Benzoxazole vs. Benzisoxazole

The most fundamental isomeric distinction within this family lies between benzoxazole and benzisoxazole. While both are bicyclic structures composed of a benzene ring fused to a five-membered heterocyclic ring containing nitrogen and oxygen, the relative positions of these heteroatoms differ. This seemingly minor structural variance leads to distinct electronic properties and, consequently, different pharmacological profiles.[5]

FeatureBenzoxazoleBenzisoxazole
Structure Fused benzene and oxazole ringsFused benzene and isoxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatory, Antiviral.[6][7]Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant.[5]
Primary Mechanisms Inhibition of tyrosine kinases (e.g., VEGFR-2), modulation of NF-κB and apoptotic pathways.[5][8]Inhibition of enzymes such as monoamine oxidase (MAO).[5]

While direct, head-to-head comparative studies are not always available, the existing body of research indicates that both scaffolds are highly valuable, with their utility being highly dependent on the specific therapeutic target and the substitution patterns on the aromatic ring.[5]

Comparative Efficacy in Oncology

Benzoxazole derivatives have emerged as a formidable class of anticancer agents, exerting cytotoxic effects against a wide range of human cancer cell lines through diverse mechanisms.[9][10][11] The efficacy is profoundly influenced by the nature and position of substituents on the benzoxazole core.

Mechanism of Action: Tyrosine Kinase Inhibition

A prevalent mechanism of action for many 2-arylbenzoxazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][12] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of VEGFR-2, benzoxazoles can halt the downstream signaling cascade, leading to the induction of apoptosis and the suppression of tumor growth.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 inhibition by benzoxazoles leading to apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzoxazole isomers against common cancer cell lines, demonstrating the impact of substitution patterns on potency.

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Compound 4 2-(4-methoxyphenyl)-1H-benzo[d]imidazole conjugateHCT116 (Colon)0.0075-Fluorouracil4.61[9][13]
Compound 6 2-(4-chlorophenyl)-1H-benzo[d]imidazole conjugateHCT116 (Colon)0.0085-Fluorouracil4.61[9][13]
Compound 3m 2-(Naphthalen-2-yl)benzoxazoleHT-29 (Colon)0.03Doxorubicin0.06[9]
Compound 3n 2-(Thiophen-2-yl)benzoxazoleA549 (Lung)0.04Doxorubicin0.05[9]
Compound 4c Quinoline hybridMCF-7 (Breast)0.10 (Tyrosine Kinase)--[8]

These data clearly indicate that modifications to the 2-position of the benzoxazole ring with different aryl or heteroaryl groups can yield compounds with nanomolar potency, often exceeding that of standard chemotherapeutic agents.[9][14]

Comparative Efficacy in Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[15] Benzoxazole derivatives have shown significant promise, exhibiting broad-spectrum activity against both bacteria and fungi.[4][13][16]

Structure-Activity Relationship in Antimicrobials

The antimicrobial efficacy of benzoxazoles is highly dependent on their substitution.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-releasing groups (e.g., -OCH₃) at different positions on the scaffold can enhance antimicrobial effects.

  • The introduction of heterocyclic moieties , such as thiophene or triazole, can significantly boost activity.[17]

  • Specific substitutions at the 2- and 5-positions of the benzoxazole ring are often crucial for potent activity.[6][18]

Comparative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. The table below compares the MIC values of representative benzoxazole derivatives against various pathogens.

CompoundMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Compound 10 Bacillus subtilis (Gram +)1.14 x 10⁻³ (µM)Ofloxacin-[13]
Compound 24 Escherichia coli (Gram -)1.40 x 10⁻³ (µM)Ofloxacin-[13]
Compound B7 Pseudomonas aeruginosa16Ciprofloxacin-[18]
Compound B11 Pseudomonas aeruginosa16Ciprofloxacin-[18]
Compound 1 Candida krusei (Fungus)15.6Fluconazole-[19]

These results underscore the potential of benzoxazole derivatives as lead compounds for new antibiotics and antifungals, with some isomers showing activity comparable or superior to established drugs.[13][20]

Detailed Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for core in vitro and in vivo assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be long enough to allow the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Agar Diffusion Method for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[7][15]

Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Uniformly swab the surface of the agar plate with the microbial suspension.

  • Well/Disc Application:

    • Well Diffusion: Aseptically punch sterile wells (6-8 mm diameter) into the agar.

    • Disc Diffusion: Place sterile paper discs onto the agar surface.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution at a known concentration into the wells or onto the discs. Include solvent controls and standard antibiotic controls (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well/disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Outlook

The comparative analysis of benzoxazole isomers unequivocally demonstrates that subtle structural modifications are a powerful tool for modulating biological efficacy. The position and electronic nature of substituents on the benzoxazole ring system critically influence their activity as anticancer, antimicrobial, and anti-inflammatory agents.[21] The data compiled herein highlight the immense potential of this heterocyclic scaffold in developing next-generation therapeutics.[17]

Future research should focus on systematic SAR studies, exploring a wider range of substitutions and isomeric forms. The synthesis of hybrid molecules, which conjugate the benzoxazole core with other known pharmacophores, represents a particularly promising strategy for developing multi-targeted agents with enhanced potency and improved safety profiles.[8][22] The continued investigation into the diverse mechanisms of action will further solidify the role of benzoxazole isomers as indispensable tools in the drug discovery arsenal.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. (2025). BenchChem.
  • Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
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  • Structure activity relationship of benzoxazole derivatives. (n.d.).
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  • Kumar, A., Kumar, R., Sharma, M., & Singh, J. (2019). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. BMC Chemistry, 13(1), 131.
  • Russian scientists develop new compound that suppresses cancer cell growth. (2026). WAM.
  • yl)benzoic Acid and Other Benzoxazole Derivatives in Drug Discovery. (2025). BenchChem.
  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025).
  • Singh, A., Uniyal, P., Kumar, A., Singh, P., Kumar, V., & Singh, D. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Medicinal Chemistry, 14(8), 1530-1544.
  • Desai, V. G., Coutinho, E. C., & Fernandes, J. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103382.
  • Owais, M., Kumar, A., Singh, K., & Hasan, S. M. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. Dogo Rangsang Research Journal, 10(8), 29-41.
  • Chakole, R. D., Shewale, M. M., Gujarkar, M. A., & Charde, M. S. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 487-504.
  • Zoatier, B., Yıldıztekin, G., Algul, O., et al. (2025). Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Akgul, O., Gurdal, E. E., et al. (2018). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Letters in Drug Design & Discovery, 15(12), 1269-1280.
  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. (2025). BenchChem.
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"mass spectrometry analysis of methyl benzo[d]oxazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl Benzo[d]oxazole-6-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system.[1] With a molecular formula of C₉H₇NO₃ and a molecular weight of 177.16 g/mol , this molecule serves as a valuable building block in synthetic and medicinal chemistry.[2][3] Accurate structural characterization and purity assessment are critical for its application in research and development, making mass spectrometry (MS) an indispensable analytical tool.[4][5]

This guide provides a comprehensive comparison of prevalent mass spectrometry techniques for the analysis of this compound. We will delve into the fundamental principles of different ionization methods, compare their analytical performance for this specific analyte, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal MS strategy for their specific analytical goals, whether it be routine screening, structural confirmation, or quantitative analysis.

The Core Decision: Hard vs. Soft Ionization

The foundational choice in mass spectrometry analysis is the ionization technique, which dictates the information one can glean from the resulting spectrum.[6] Ionization methods are broadly categorized as "hard" or "soft," based on the amount of energy imparted to the analyte molecule.[6][7]

  • Hard Ionization , such as Electron Ionization (EI), utilizes high energy, causing extensive fragmentation of the molecule.[7] This creates a detailed fragmentation pattern that acts as a structural fingerprint, ideal for compound identification and elucidation.[8] However, the molecular ion—the peak representing the intact molecule—may be weak or entirely absent.[5]

  • Soft Ionization , including Electrospray Ionization (ESI) and Chemical Ionization (CI), imparts minimal energy, preserving the molecule's integrity.[6] This results in a prominent molecular ion (or a pseudo-molecular ion like [M+H]⁺), which is crucial for unambiguously determining the molecular weight.[9][10]

The selection between these approaches depends on the analytical question: Is the goal to confirm the molecular weight or to decipher the molecule's structure through its fragmentation? This guide will explore both avenues for this compound.

Comparative Analysis of Ionization Techniques

The optimal analytical approach for this compound depends on factors such as sample volatility, thermal stability, and the desired analytical outcome. The two most common hyphenated techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), employ different ionization methods and offer distinct advantages.

Mass_Spec_Workflow cluster_0 Sample Introduction & Separation cluster_1 Ionization cluster_2 Mass Analysis & Detection Sample Sample containing This compound GC Gas Chromatography (GC) Sample->GC LC Liquid Chromatography (LC) Sample->LC EI Electron Ionization (EI) (Hard) GC->EI CI Chemical Ionization (CI) (Soft) GC->CI ESI Electrospray Ionization (ESI) (Soft) LC->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->Analyzer CI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: General workflow for the mass spectrometric analysis of a small molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[11] Given the structure of this compound, it is amenable to GC-MS analysis.

Electron Ionization is the most common ionization source for GC-MS.[8] It bombards the analyte with high-energy electrons (typically 70 eV), leading to predictable and reproducible fragmentation patterns that can be compared against spectral libraries like the NIST database.[7][12]

  • Expected Outcome: The molecular ion (M⁺˙) at m/z 177 is expected, though its abundance may be low. The primary value of EI lies in its rich fragmentation pattern, which provides definitive structural information.[5]

  • Predicted Fragmentation Pathway: The fragmentation will be driven by the key functional groups: the methyl ester and the benzoxazole core.

    • Loss of a methoxy radical (˙OCH₃): A primary fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of 31 Da and a prominent acylium ion at m/z 146 .

    • Loss of the carbomethoxy group (˙COOCH₃): Cleavage of the bond between the aromatic ring and the ester group results in the loss of 59 Da, yielding a fragment at m/z 118 .

    • Subsequent Fragmentation: The benzoxazole ring itself can fragment. A characteristic loss of carbon monoxide (CO, 28 Da) from fragment ions is common for such heterocyclic systems.[13] For instance, the ion at m/z 118 could lose CO to produce a fragment at m/z 90 .

EI_Fragmentation parent Molecular Ion (M+•) m/z 177 frag1 [M - •OCH3]+ m/z 146 parent->frag1 - 31 Da frag2 [M - •COOCH3]+ m/z 118 parent->frag2 - 59 Da frag3 [C6H4N]+ m/z 90 frag2->frag3 - 28 Da (CO)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

When EI fails to produce a discernible molecular ion, Chemical Ionization (CI) serves as an excellent alternative.[6] CI is a softer technique where a reagent gas (like methane or ammonia) is ionized first, and these reagent ions then ionize the analyte through proton transfer.[9][14]

  • Expected Outcome: CI produces very little fragmentation.[9] The primary ion observed will be the protonated molecule ([M+H]⁺) at m/z 178 . This provides clear and unambiguous confirmation of the molecular weight.

  • Best Use Case: CI is best used in conjunction with EI. EI provides the structural fingerprint, while CI confirms the molecular mass, offering a comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have limited volatility or thermal stability, or are part of a complex mixture, LC-MS is the method of choice.[15] Electrospray Ionization (ESI) is the most common ion source for LC-MS, as it ionizes molecules directly from the liquid phase.[10][16]

ESI is a very soft ionization technique that generates ions by applying a high voltage to a liquid sample, creating an aerosol.[17] It is highly effective for polar molecules and can be operated in both positive and negative ion modes.[7][16]

  • Positive Ion Mode (ESI+): In this mode, the analyte is typically protonated.

    • Expected Outcome: A strong signal for the protonated molecule ([M+H]⁺) at m/z 178 is expected. When coupled with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, an exact mass measurement can be obtained, allowing for the confident determination of the elemental formula (C₉H₇NO₃).[4][18]

    • Tandem MS (MS/MS) Fragmentation: While ESI itself causes minimal fragmentation, structural information can be obtained by selecting the precursor ion (m/z 178) and subjecting it to collision-induced dissociation (CID).[4] The fragmentation pattern would be similar to that of EI, primarily involving losses related to the methyl ester group, such as the neutral loss of methanol (CH₃OH, 32 Da) to yield a fragment at m/z 146 .

  • Negative Ion Mode (ESI-): In this mode, a proton is removed to form a deprotonated molecule.

    • Expected Outcome: A deprotonated molecule ([M-H]⁻) at m/z 176 would be observed. While often less sensitive for this type of molecule compared to positive mode, it provides orthogonal confirmation of the molecular weight.

Summary of Comparative Performance

The choice of technique directly influences the analytical results. The following table summarizes the expected performance of each method for the analysis of this compound.

TechniqueIonization MethodPrimary Ion Observed (m/z)Fragmentation LevelKey Information Provided
GC-MS Electron Ionization (EI)177 (M⁺˙)HighStructural Fingerprint, Library Matching
GC-MS Chemical Ionization (CI)178 ([M+H]⁺)Very LowUnambiguous Molecular Weight
LC-MS ESI (Positive Mode)178 ([M+H]⁺)Low (MS¹), Controlled (MS²)Molecular Weight, Elemental Formula (HRMS)
LC-MS ESI (Negative Mode)176 ([M-H]⁻)Low (MS¹), Controlled (MS²)Orthogonal Molecular Weight Confirmation

Experimental Protocols

The following protocols provide a starting point for method development. Parameters should be optimized for the specific instrument and analytical goals.

Protocol 1: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source (EI): 70 eV, 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

    • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 10-100 ng/mL.

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.[16]

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.[16]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: Linear ramp to 95% B

      • 7-8 min: Hold at 95% B

      • 8-8.1 min: Return to 5% B

      • 8.1-10 min: Re-equilibration at 5% B

    • MS System: Waters Xevo TQ-S or equivalent Triple Quadrupole Mass Spectrometer.[16]

    • Ion Source (ESI+):

      • Capillary Voltage: 3.0 kV.

      • Desolvation Temperature: 450 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Cone Gas Flow: 50 L/hr.

    • Data Acquisition:

      • Full Scan (MS¹): m/z 100-300 to identify the precursor ion ([M+H]⁺ at m/z 178).

      • Product Ion Scan (MS/MS): Select m/z 178 as the precursor ion. Apply a range of collision energies (e.g., 10-30 eV) to generate a fragmentation spectrum.

Conclusion

The mass spectrometric analysis of this compound can be effectively accomplished using several complementary techniques.

  • For unambiguous structural elucidation , a combined GC-MS approach using both Electron Ionization (EI) and Chemical Ionization (CI) is recommended. EI provides a rich, reproducible fragmentation pattern for structural confirmation, while CI delivers a clear molecular ion for molecular weight verification.

  • For high-sensitivity analysis, routine screening in complex matrices, or accurate mass determination , LC-MS/MS with Electrospray Ionization (ESI) is the superior choice. Its ability to provide accurate molecular weight data (especially with HRMS) and quantifiable data through tandem MS makes it ideal for pharmaceutical and drug development applications.[15]

By understanding the principles and expected outcomes of each technique, researchers can confidently select and implement the most appropriate mass spectrometry workflow to characterize this compound, ensuring data quality and advancing their scientific objectives.

References

  • A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Lankmayr, E. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. PubMed. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI -. (n.d.). JEOL. [Link]

  • Killeen, C., Oliver, A. G., & McIndoe, J. S. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. (2015). ResearchGate. [Link]

  • Zhong, Q., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]

  • Kellmann, M., et al. (2009). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2018). ResearchGate. [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). ResearchGate. [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. (2008). ResearchGate. [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Washington University in St. Louis. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • mass spectrometry of oxazoles. (n.d.). [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

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  • Electrospray ionization. (2014). YouTube. [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (2021). [Link]

  • High-Throughput LC-MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. (2025). LCGC International. [Link]

  • Mercolini, L., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Methyl Benzo[d]oxazole-6-carboxylate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. Methyl benzo[d]oxazole-6-carboxylate, a key heterocyclic compound, requires a meticulous approach to handling. While comprehensive toxicological data for this specific molecule is not extensively published, a robust safety protocol can be constructed by evaluating the known hazards of its structural class, the benzoxazoles.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to move from foundational principles to granular, step-by-step procedures, ensuring that safety is integrated into every stage of your workflow.

Hazard Assessment: An Evidence-Based Approach

Due to limited specific data, we must infer the hazard profile of this compound from closely related analogs and the parent benzoxazole heterocycle. The parent compound, benzoxazole, is classified as harmful and an irritant.[1] A structural isomer, Methyl benzo[d]oxazole-5-carboxylate, is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, it is imperative to handle this compound as a substance that is, at a minimum, a significant irritant to the skin, eyes, and respiratory system.[1] All handling procedures must be designed to prevent direct contact and inhalation.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. It should never be the first or only line of defense.[2] Before any handling occurs, ensure the following engineering and administrative controls are in place.

  • Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1] An eyewash station and safety shower must be readily accessible and tested regularly.

  • Administrative Controls: Work areas should be clearly demarcated for handling this compound. Do not eat, drink, or apply cosmetics in these areas.[3] All personnel must be trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the mandatory PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant nitrile glovesLaboratory coatNot required (unless package is damaged)
Weighing (Solid) Chemical splash gogglesDouble-gloved with chemical-resistant nitrile glovesLong-sleeved, impermeable gown with knit cuffsNIOSH-approved respirator (e.g., N95) if dust may be generated, even within a fume hood.[1][4]
Solution Preparation Chemical splash goggles or face shieldDouble-gloved with chemical-resistant nitrile glovesLong-sleeved, impermeable gown with knit cuffsRequired only if there is a risk of aerosolization outside a fume hood.
Experimental Use Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot required if handled exclusively within a fume hood.
Waste Disposal Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot required

Detailed PPE Specifications:

  • Eye and Face Protection: At a minimum, safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[1][5] When handling liquids or during procedures with a splash risk, chemical splash goggles are mandatory. A face shield provides an additional layer of protection and should be considered.

  • Hand Protection: Chemical-resistant, powder-free nitrile gloves are the standard choice.[1] Gloves must be inspected for tears or holes before each use.[4] For tasks involving significant contact or when handling the solid compound, double-gloving is required.[3] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be placed over the cuff.[3] Change gloves immediately if contamination is suspected, and always after a maximum of 60 minutes of use.[2]

  • Body Protection: A properly fitting, long-sleeved laboratory coat is required for all procedures.[1] For tasks with a higher risk of contamination, such as weighing solids or preparing concentrated solutions, a disposable, impermeable gown with a solid front and tight-fitting cuffs is necessary.[3]

  • Respiratory Protection: All work should be performed in a fume hood to minimize inhalation exposure.[1] If there is a potential for dust or aerosol generation that cannot be fully contained within the fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a cartridge respirator for vapors) must be used.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol integrates safety measures at every stage of the chemical's lifecycle in the laboratory.

I. Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Don PPE: Wear a lab coat and single-use nitrile gloves.

  • Transport: Transport the chemical in a secondary container to the designated storage area.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials.[6]

II. Preparation and Handling (Inside a Chemical Fume Hood)

  • Assemble Materials: Gather all necessary equipment, including weighing paper, spatulas, and solvent containers, and place them inside the fume hood.

  • Don Full PPE: Put on a lab gown, chemical splash goggles, and double nitrile gloves as specified in the table above.

  • Weighing: Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula to gently transfer the material.

  • Dissolving: Add solvent slowly to the solid. If necessary, cap and sonicate or stir to dissolve.

  • Post-Handling: After use, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.

III. Spill Response

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For minor spills, contain the spill with an inert absorbent material like sand or vermiculite.[6]

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly.

IV. Disposal Plan

  • Segregate Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.[1]

  • Compliance: Do not dispose of this chemical down the drain.[1] All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Workflow cluster_post Post-Handling Phase RiskAssessment 1. Risk Assessment (Irritant: Skin, Eyes, Respiratory) EngineeringControls 2. Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngineeringControls Prerequisite SelectPPE 3. Select Appropriate PPE (Goggles, Gown, Double Gloves) EngineeringControls->SelectPPE Weighing 4. Weigh Solid (In Fume Hood) SelectPPE->Weighing Enter Workflow Solubilization 5. Prepare Solution (In Fume Hood) Weighing->Solubilization Experiment 6. Perform Experiment (In Fume Hood) Solubilization->Experiment Decontamination 7. Decontaminate Workspace & Equipment Experiment->Decontamination WasteDisposal 8. Segregate & Dispose Waste (Labeled Hazardous Waste) Decontamination->WasteDisposal DoffPPE 9. Doff PPE & Wash Hands WasteDisposal->DoffPPE

Caption: Workflow for handling this compound.

References

  • Personal protective equipment for handling Furo[3,2-f][1][4]benzoxazole. Benchchem.

  • MSDS of Methyl 2-methylbenzo[d]oxazole-6-carboxyl
  • 6-Methylbenzoxazole SAFETY D
  • SAFETY DATA SHEET - Methyl Benzo
  • Methyl benzoate Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • PERSONAL PROTECTIVE EQUIPMENT.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Methyl benzo[d]oxazole-5-carboxyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.